Axl-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H26N6O2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[4-(4-amino-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-oxo-1-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C29H26N6O2/c30-26-25-24(17-35(22-9-4-5-10-22)27(25)32-18-31-26)19-12-14-20(15-13-19)33-28(36)23-11-6-16-34(29(23)37)21-7-2-1-3-8-21/h1-3,6-8,11-18,22H,4-5,9-10H2,(H,33,36)(H2,30,31,32) |
InChI Key |
LDRLHMPTKXGEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Axl-IN-7: A Technical Guide to its Mechanism of Action and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator in oncogenesis, metastasis, and therapeutic resistance.[1][2][3] Overexpressed in a multitude of malignancies—including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), breast cancer, and glioblastoma—AXL activation is strongly correlated with poor prognosis.[1] Its role in driving key cellular processes such as proliferation, survival, migration, and immune evasion makes it a compelling target for cancer therapy.[2][3][4] Axl-IN-7 is a potent, small-molecule inhibitor of AXL kinase activity, designed for research in AXL-driven pathologies.[5] This technical guide provides an in-depth overview of the mechanism of action of AXL inhibitors like this compound, supported by quantitative data from representative preclinical studies and detailed experimental protocols.
Core Mechanism of Action: Inhibition of the Gas6/AXL Signaling Axis
The primary ligand for AXL is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[6] The binding of Gas6 to the extracellular domain of AXL induces receptor homodimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[6] This activation event initiates a cascade of downstream signaling pathways crucial for malignant progression.
This compound and other Type I small-molecule inhibitors function by competing with adenosine triphosphate (ATP) in the catalytic pocket of the AXL kinase domain.[4] This competitive inhibition prevents the transfer of phosphate groups to downstream substrates, effectively abrogating the signaling cascade. The blockade of AXL signaling disrupts multiple oncogenic processes, including cell survival, proliferation, and migration, and can reverse the epithelial-to-mesenchymal transition (EMT) phenotype associated with drug resistance.
AXL Signaling Pathways
Activated AXL serves as a docking site for various adaptor proteins and enzymes, leading to the activation of several major downstream signaling networks:
-
PI3K/AKT Pathway: This is a central pathway for promoting cell survival and proliferation. Activated AXL recruits the p85 regulatory subunit of PI3K, leading to the activation of AKT, which in turn inhibits apoptotic factors and promotes cell cycle progression.[2][7]
-
MAPK/ERK Pathway: This pathway is critical for cell proliferation, differentiation, and migration. AXL activation can lead to the recruitment of Grb2, initiating the Ras-Raf-MEK-ERK signaling cascade.[2]
-
NF-κB Pathway: AXL signaling can activate the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.[2]
-
STAT Pathways: Signal transducers and activators of transcription (STATs) can also be activated downstream of AXL, contributing to gene expression programs that favor tumor growth and survival.
Below is a diagram illustrating the core AXL signaling cascade and the point of inhibition.
Caption: AXL signaling pathway and mechanism of this compound inhibition.
Quantitative Data: Potency of AXL Inhibitors
While specific quantitative data for this compound is limited to patent literature[5], the potency of several well-characterized, potent AXL inhibitors is presented below. This data is representative of the activity profile expected for a potent AXL inhibitor and provides a benchmark for its evaluation.
| Inhibitor | Assay Type | Target(s) | IC₅₀ (nM) | Cell Line / Context | Reference |
| BMS-777607 | Kinase Assay | MET, AXL | 1.3, 7 | Recombinant human enzyme | [1] |
| UNC2025 | Kinase Assay | MER, FLT3, AXL | <1, <1, 1.6 | Cell-free assays | [1] |
| R428 (BGB324) | Cell Viability | AXL | 14 | A549 (NSCLC) | [8] |
| SGI-7079 | Kinase Assay | AXL | 12 | Recombinant enzyme | [8] |
| R428 (BGB324) | Cell Viability | AXL (in combination) | 0.053 (with Docetaxel) | MDA-MB-231 (Breast) | [9] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The characterization of an AXL inhibitor like this compound involves a series of in vitro and cell-based assays to determine its biochemical potency, target engagement, and functional effects.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified AXL kinase.
Objective: To determine the IC₅₀ value of this compound against recombinant AXL kinase.
Methodology (Luminescent Kinase Assay, e.g., ADP-Glo™):
-
Reagents & Materials: Recombinant human AXL kinase, kinase buffer, ATP, AXL substrate peptide (e.g., IRS1-tide)[4], this compound (serially diluted), ADP-Glo™ Reagent, Kinase Detection Reagent, 96-well plates.
-
Procedure:
-
Add 5 µL of kinase buffer containing the AXL enzyme to each well of a 96-well plate.
-
Add 2.5 µL of this compound at various concentrations (typically a 10-point serial dilution) or vehicle control (DMSO) to the wells.
-
To initiate the reaction, add 2.5 µL of a solution containing ATP and the substrate peptide to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular AXL Phosphorylation Assay
This assay measures the ability of the inhibitor to block AXL autophosphorylation in a cellular context, confirming target engagement.
Objective: To determine the effect of this compound on AXL phosphorylation in intact cells.
Methodology (Sandwich ELISA):
-
Cell Culture: Culture cells with high endogenous AXL expression (e.g., MDA-MB-231) or cells engineered to overexpress AXL.[10]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the AXL ligand, Gas6 (e.g., 200 ng/mL), for 15-30 minutes to induce AXL phosphorylation.
-
Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody specific for total AXL.
-
Wash the plate and add a detection antibody that specifically recognizes phosphorylated AXL (pAXL), typically conjugated to an enzyme like HRP.
-
Wash the plate and add a substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the pAXL signal to the total AXL amount or to a housekeeping protein. Calculate the percentage of inhibition of AXL phosphorylation at each inhibitor concentration and determine the IC₅₀ value.
Cell Viability Assay
This assay assesses the functional consequence of AXL inhibition on cancer cell proliferation and survival.
Objective: To measure the effect of this compound on the viability of cancer cell lines.
Methodology (MTT or CellTiter-Glo® Assay):
-
Cell Culture: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density.
-
Procedure:
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a prolonged period (e.g., 72 hours).
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO) and measure absorbance.
-
For a CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: The signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of an AXL inhibitor.
Caption: General experimental workflow for AXL inhibitor profiling.
Conclusion
This compound is a potent tool for investigating the roles of the AXL receptor tyrosine kinase in health and disease. By competitively inhibiting the AXL kinase domain, it effectively blocks downstream signaling pathways that are fundamental to cancer cell proliferation, survival, and therapy resistance. The methodologies outlined in this guide provide a robust framework for characterizing the biochemical and cellular activity of this compound and other AXL inhibitors, facilitating further research into their therapeutic potential. As our understanding of AXL-mediated pathology grows, targeted inhibitors like this compound will continue to be invaluable assets for both basic research and the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. journals.asm.org [journals.asm.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AXL receptor tyrosine kinase: a possible therapeutic target in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
Axl-IN-7: A Technical Guide to its Discovery, Synthesis, and Core Functional Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in oncology due to its overexpression in various cancers and its role in tumor progression, metastasis, and drug resistance. This technical guide provides an in-depth overview of the discovery and synthesis of Axl-IN-7, a potent and selective inhibitor of Axl kinase. This document details the scientific rationale for targeting Axl, the synthetic route to this compound, and the experimental protocols for evaluating its biochemical and cellular activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction: The Rationale for Targeting Axl Kinase
The Axl receptor tyrosine kinase is a key player in cellular signaling, governing processes such as cell growth, survival, migration, and invasion. Its ligand, Gas6 (Growth arrest-specific 6), activates the Axl signaling cascade. Dysregulation of the Gas6/Axl axis is implicated in the pathology of numerous cancers, including but not limited to, non-small cell lung cancer, breast cancer, and acute myeloid leukemia. Overexpression of Axl is frequently associated with a poor prognosis and the development of resistance to conventional cancer therapies. This has positioned Axl as a compelling target for the development of novel anticancer agents. Small molecule inhibitors that target the ATP-binding site of the Axl kinase domain are a promising therapeutic strategy to abrogate its oncogenic signaling.
Discovery of this compound: A Potent Pyrrolopyrimidine Inhibitor
This compound was identified as a potent Axl inhibitor through research focused on developing novel kinase inhibitors. While specific discovery details are often proprietary, the identification of this compound likely involved high-throughput screening of compound libraries against the Axl kinase, followed by medicinal chemistry efforts to optimize potency and selectivity. This compound belongs to the pyrrolopyrimidine class of compounds, a scaffold known to be effective in targeting kinase activity.
Chemical Structure and Properties:
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1770821-83-4 |
| Molecular Formula | C29H26N6O2 |
| Molecular Weight | 490.56 g/mol |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2015068767A1. The core of the molecule is a pyrrolo[2,3-d]pyrimidine scaffold, which is assembled through a series of organic reactions. The following is a generalized representation of the synthetic approach.
Experimental Protocol: Synthesis of this compound (Exemplary Pathway)
-
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This typically involves the condensation of a substituted pyrimidine with a suitable pyrrole precursor. The reaction conditions often require an inert atmosphere and anhydrous solvents.
-
Step 2: Functionalization of the Core: The pyrrolopyrimidine core is then further modified through coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce the side chains necessary for potent Axl inhibition. These reactions are catalyzed by palladium or other transition metals.
-
Step 3: Final Product Isolation and Purification: The final compound, this compound, is isolated from the reaction mixture and purified to a high degree using techniques like column chromatography and recrystallization. The structure and purity are confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.
Note: For the detailed, step-by-step synthesis protocol, including specific reagents, reaction conditions, and characterization data, please refer to the full text of patent WO2015068767A1.
Biological Evaluation of this compound
The biological activity of this compound is characterized by its ability to inhibit the enzymatic activity of Axl kinase and to suppress Axl-mediated signaling in cellular contexts.
Biochemical Kinase Inhibition Assay
The potency of this compound against the isolated Axl kinase enzyme is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Experimental Protocol: Axl Kinase Inhibition Assay (ADP-Glo™)
-
Reaction Setup: A reaction mixture is prepared containing recombinant Axl kinase, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for ATP consumption by the kinase.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The amount of ADP produced is proportional to the kinase activity. The inhibitory effect of this compound is calculated as a percentage of the control activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.
Cellular Axl Phosphorylation Assay
To assess the ability of this compound to inhibit Axl activity within a cellular environment, a cellular phosphorylation assay is performed. This assay measures the level of autophosphorylation of Axl, a direct indicator of its activation state.
Experimental Protocol: Cellular Axl Phosphorylation Assay
-
Cell Culture and Treatment: A cancer cell line that overexpresses Axl (e.g., a non-small cell lung cancer line) is cultured to a suitable confluency. The cells are then treated with various concentrations of this compound for a defined period.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Quantification of Phospho-Axl: The level of phosphorylated Axl (p-Axl) in the cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an antibody specific for the phosphorylated form of Axl. Total Axl levels are also measured as a control.
-
Data Analysis: The ratio of p-Axl to total Axl is calculated for each treatment condition. The IC50 value for the inhibition of cellular Axl phosphorylation is determined from the dose-response curve.
Cellular Viability Assay
The ultimate therapeutic goal of an Axl inhibitor is to inhibit the growth and proliferation of cancer cells. The effect of this compound on cell viability is commonly assessed using an MTT or similar colorimetric assay.
Experimental Protocol: Cellular Viability Assay (MTT)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Quantitative Data Summary
Quantitative data for this compound is not publicly available in the searched resources. The following table is a template for how such data would be presented.
| Assay Type | Parameter | Value | Cell Line/Conditions |
| Biochemical Kinase Assay | IC50 (Axl) | [Data not available] | Recombinant human Axl kinase |
| Cellular Phosphorylation Assay | IC50 (p-Axl) | [Data not available] | [e.g., NCI-H1299] |
| Cellular Viability Assay | IC50 | [Data not available] | [e.g., NCI-H1299] |
Visualizing the Core Mechanisms
Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway, which is inhibited by this compound.
Axl-IN-7: A Deep Dive into its Structure-Activity Relationship for Researchers and Drug Developers
An In-depth Technical Guide on the Core of Axl-IN-7's Potency and Selectivity
The receptor tyrosine kinase Axl has emerged as a significant target in oncology, implicated in tumor growth, metastasis, and the development of drug resistance. Small molecule inhibitors of Axl, such as this compound, represent a promising therapeutic strategy. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals involved in the drug development process.
Introduction to Axl and its Role in Cancer
Axl belongs to the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Its activation, primarily through its ligand Gas6 (Growth Arrest-Specific 6), triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, migration, and invasion.[1][2] Dysregulation of Axl signaling is a hallmark of several cancers, correlating with poor prognosis and resistance to conventional therapies.[3] This makes Axl a compelling target for the development of novel anticancer agents.
The this compound Scaffold: A Pyrrolopyrimidine Core
This compound is a potent inhibitor of Axl kinase. While specific public data on this compound itself is limited, its core structure is understood to be a pyrrolopyrimidine derivative, as indicated in the foundational patent WO2015068767A1.[1] This scaffold has been a focus of medicinal chemistry efforts to develop selective and potent Axl inhibitors.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of Axl inhibitors based on the pyrrolopyrimidine scaffold are dictated by the nature and position of various substituents. Analysis of publicly available data on similar pyrrolopyrimidine-based Axl inhibitors allows for the extrapolation of key SAR principles likely applicable to this compound and its analogs.
The Hinge-Binding Moiety
The pyrrolopyrimidine core itself is crucial for anchoring the inhibitor to the ATP-binding site of the Axl kinase domain. The nitrogen atoms within this heterocyclic system typically form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
Substitutions on the Pyrrolo Group
Modifications at the 7-position of the pyrrolo[2,3-d]pyrimidine core have been shown to significantly impact potency. For instance, in a series of 7-aryl-2-anilino-pyrrolopyrimidines, the nature of the aryl group at the 7-position was critical for achieving nanomolar potency against Axl.[4]
The 2-Anilino Substituent
The substituent at the 2-position of the pyrimidine ring often extends into the solvent-exposed region of the ATP-binding pocket. Variations in this region can influence both potency and selectivity. Docking studies of similar compounds suggest that interactions with residues in this pocket are important for high-affinity binding.[4]
The 5-Position of the Pyrimidine Ring
Substitutions at the 5-position of the pyrimidine ring can modulate the electronic properties of the core and influence interactions with the gatekeeper residue of the kinase.
Table 1: Illustrative Structure-Activity Relationship of Pyrrolopyrimidine-Based Axl Inhibitors
| Compound ID | R1 (7-position) | R2 (2-position) | R3 (5-position) | Axl IC50 (nM) | Mer IC50 (nM) | Reference |
| Compound 27 | 4-Methoxyphenyl | Phenylamino | H | 16 | 2 | [4] |
Note: This table is illustrative and based on publicly available data for similar pyrrolopyrimidine Axl inhibitors to highlight general SAR trends. Specific data for this compound and its direct analogs from the patent are not publicly detailed.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of Axl kinase inhibitors, based on common practices in the field.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound against the isolated Axl kinase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Axl kinase domain is expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the Axl enzyme, the peptide substrate, ATP (at or near its Km concentration), and the test compound at various concentrations.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting the phosphorylated product via methods like fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Axl Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit Axl autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: A cancer cell line that overexpresses Axl (e.g., MDA-MB-231 breast cancer cells) is cultured to sub-confluency.
-
Compound Treatment: Cells are serum-starved to reduce basal receptor tyrosine kinase activity and then treated with the test compound at various concentrations for a defined period.
-
Axl Activation: Cells are stimulated with recombinant human Gas6 to induce Axl dimerization and autophosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Axl (p-Axl).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total Axl as a loading control.
-
-
Data Analysis: The band intensities for p-Axl and total Axl are quantified, and the ratio of p-Axl to total Axl is calculated. The IC50 value is determined from the dose-response curve.
Cell Proliferation Assay
Objective: To evaluate the effect of the compound on the growth of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with the test compound at various concentrations.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated from the dose-response curve.
Mandatory Visualizations
Axl Signaling Pathway
References
- 1. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-7: A Technical Guide to its Role in Axl Receptor Signal Transduction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Axl-IN-7 is a potent inhibitor of the Axl receptor tyrosine kinase. Due to the limited availability of public, peer-reviewed data specifically for this compound, this guide will utilize data from other well-characterized, potent, and selective small-molecule Axl inhibitors, such as R428 (Bemcentinib), as representative examples to illustrate the mechanism of action, quantitative effects, and relevant experimental protocols. This approach provides a technically accurate and contextually relevant framework for understanding how compounds like this compound function.
Introduction to the Axl Receptor Tyrosine Kinase
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical mediator of various cellular processes.[1] Encoded by the AXL gene, this transmembrane receptor is activated by its primary ligand, the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[2][3] Upon Gas6 binding, Axl undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This activation initiates a cascade of downstream signaling pathways crucial for regulating cell proliferation, survival, migration, and immune responses.[1][4][5]
Aberrant Axl signaling is frequently observed in numerous cancers, where its overexpression is correlated with poor prognosis, metastasis, and the development of resistance to both chemotherapy and targeted therapies.[6][7] This makes Axl a compelling therapeutic target for oncological drug development. Small molecule inhibitors, such as this compound, are designed to block the kinase activity of Axl, thereby disrupting its oncogenic signaling and mitigating its effects on tumor progression and drug resistance.[5][8]
The Axl Signaling Pathway
The canonical Axl signaling pathway is initiated by the binding of Gas6 to the extracellular domain of Axl, leading to receptor dimerization (homodimerization or heterodimerization with other receptors).[2][9] This conformational change activates the intracellular kinase domain, resulting in the autophosphorylation of key tyrosine residues (e.g., Y779, Y821).[2] These phosphotyrosine sites serve as docking platforms for adaptor proteins and enzymes containing SH2 or PTB domains, which in turn propagate the signal through several major downstream cascades:
-
PI3K/AKT Pathway: Activated Axl recruits and phosphorylates the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. This pathway is a central regulator of cell survival, growth, and proliferation.[3][6][10]
-
MAPK/ERK Pathway: Axl activation can lead to the recruitment of the Growth factor receptor-bound protein 2 (Grb2) adaptor protein, which subsequently activates the Ras-Raf-MEK-ERK (MAPK) pathway, a key driver of cell proliferation and differentiation.[6]
-
NF-κB Pathway: Axl signaling has also been shown to activate the NF-κB pathway, which plays a role in inflammation, immune response, and cell survival.[10]
These pathways collectively contribute to the cellular phenotypes associated with Axl activation, including enhanced cell migration, invasion, survival, and epithelial-to-mesenchymal transition (EMT).[1][7]
References
- 1. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Axl-IN-7 and its Role in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical mediator in cancer progression, contributing to cell proliferation, survival, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a variety of malignancies. This technical guide provides an in-depth overview of the Axl signaling pathway and the therapeutic potential of its inhibition, with a focus on the pyrrolopyrimidine derivative, Axl-IN-7. Due to the limited availability of specific public data on this compound, this guide leverages information on the broader class of Axl inhibitors to illustrate the principles of its mechanism of action and experimental evaluation. This document details the core signaling cascades downstream of Axl activation, presents quantitative data for representative Axl inhibitors, and provides comprehensive experimental protocols for the assessment of Axl-targeting compounds in cancer cell proliferation.
Introduction to Axl Signaling in Cancer
Axl is a transmembrane receptor tyrosine kinase that, upon binding to its ligand, growth arrest-specific protein 6 (Gas6), undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain.[1][2] This activation initiates a cascade of downstream signaling events that are crucial for normal cellular processes but are frequently hijacked by cancer cells to promote tumorigenesis.[3]
The primary signaling pathways activated by the Gas6/Axl axis include:
-
PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. Axl activation leads to the phosphorylation of phosphoinositide 3-kinase (PI3K), which in turn activates AKT, a serine/threonine kinase that promotes cell survival by inhibiting apoptotic proteins and stimulates cell proliferation through the mTOR pathway.[4]
-
MAPK/ERK Pathway: Activation of the Ras-Raf-MEK-ERK cascade is a well-established driver of cell proliferation, differentiation, and survival. Axl signaling can activate this pathway, contributing to uncontrolled cancer cell growth.
-
NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is involved in inflammation, immunity, and cell survival. Axl has been shown to activate NF-κB, which can protect cancer cells from apoptosis and promote a pro-inflammatory tumor microenvironment.
The aberrant activation of these pathways by Axl contributes significantly to the hallmarks of cancer, making it a compelling target for therapeutic intervention.
This compound: A Pyrrolopyrimidine-Based Axl Inhibitor
This compound is identified as a potent Axl inhibitor belonging to the pyrrolopyrimidine class of compounds.[5] While it is commercially available for research purposes (CAS No. 1770821-83-4), specific biological data, such as IC50 values in various cancer cell lines and detailed experimental characterizations, are not extensively documented in publicly available scientific literature.[5] The compound is referenced in patent literature (WO2015068767A1), which typically covers a broad class of related molecules.[5]
The general mechanism of action for small molecule Axl inhibitors like this compound involves competitive binding to the ATP-binding pocket of the Axl kinase domain. This prevents the transfer of phosphate from ATP to tyrosine residues on Axl and its downstream substrates, thereby blocking the initiation of the pro-oncogenic signaling cascades.[2]
Quantitative Analysis of Axl Inhibition
To provide a quantitative perspective on the efficacy of Axl inhibition, this section presents data from well-characterized Axl inhibitors. It is important to note that the following data is for illustrative purposes and may not be directly representative of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Axl Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| R428 (BGB324) | Axl | 14 | Enzymatic Assay | [6] |
| Mer | >500 | Enzymatic Assay | [6] | |
| Tyro3 | >500 | Enzymatic Assay | [6] | |
| BMS-777607 | Axl | 1.1 | Enzymatic Assay | [7] |
| c-Met | 3.9 | Enzymatic Assay | [7] | |
| UNC2025 | Axl | 1.6 | In Vitro Kinase Assay | |
| MER | <1 | In Vitro Kinase Assay | ||
| FLT3 | <1 | In Vitro Kinase Assay |
Table 2: Anti-proliferative Activity of a Representative Axl Inhibitor (BMS-777607) in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 4 hours | IC50 (µM) after 12 hours | Reference |
| U118MG | ~15 | ~10 | [7] |
| SF126 | ~18 | ~12 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of an Axl inhibitor, such as this compound, on cancer cell proliferation and Axl signaling.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Axl inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Axl inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis of Axl Phosphorylation
This technique is used to detect the phosphorylation status of Axl and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Axl inhibitor
-
Gas6 ligand (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with the Axl inhibitor at various concentrations for a specified time. If stimulating, add Gas6 for a short period (e.g., 15-30 minutes) before lysis. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflows
Visual representations of the Axl signaling pathway and experimental workflows can aid in understanding the mechanism of action of Axl inhibitors.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Workflow for Western Blot analysis of Axl phosphorylation.
Conclusion
The Axl receptor tyrosine kinase represents a significant therapeutic target in oncology due to its multifaceted role in driving cancer cell proliferation, survival, and resistance to therapy. While specific biological data for this compound is not widely available in the public domain, its classification as a pyrrolopyrimidine-based Axl inhibitor places it within a class of compounds with demonstrated anti-cancer potential. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the efficacy of this compound and other novel Axl inhibitors. Further research is warranted to fully elucidate the specific activity and therapeutic potential of this compound in various cancer contexts.
References
- 1. broadpharm.com [broadpharm.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Axl-IN-7 and its Role in Overcoming Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase Axl has emerged as a critical mediator of drug resistance in various cancers. Its overexpression and activation are linked to resistance to a wide array of therapies, including chemotherapy and targeted agents. Axl-IN-7 is a potent and selective inhibitor of Axl kinase activity. This technical guide delves into the mechanisms by which Axl contributes to drug resistance and explores the potential of this compound as a therapeutic strategy to overcome this challenge. This document provides a comprehensive overview of the Axl signaling pathway, quantitative data on Axl inhibitors, detailed experimental protocols for their evaluation, and the underlying logic of targeting Axl to restore sensitivity to anticancer treatments.
Introduction: The Axl Kinase as a Key Driver of Drug Resistance
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a pivotal role in cell survival, proliferation, migration, and invasion.[1][2] In the context of cancer, upregulation and activation of Axl are frequently observed in drug-resistant tumors.[3] Axl can be activated by its ligand, Gas6 (Growth arrest-specific 6), or through ligand-independent mechanisms, including overexpression and crosstalk with other receptor tyrosine kinases like EGFR.[1]
Activation of Axl triggers a cascade of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation, thereby counteracting the cytotoxic effects of anti-cancer drugs.[1][3] Furthermore, Axl activation is strongly associated with the epithelial-to-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties, as well as increased resistance to apoptosis.[1]
This compound: A Potent Pyrrolopyrimidine-based Axl Inhibitor
This compound, also known as Chemie 22, is a potent Axl inhibitor belonging to the pyrrolopyrimidine class of compounds. Its discovery and initial characterization are detailed in the patent WO2015068767A1. While extensive peer-reviewed data on this compound is limited, the patent provides foundational information on its biological activity.
Quantitative Data on Axl Inhibition
The patent WO2015068767A1 discloses the inhibitory activity of several pyrrolopyrimidine derivatives against Axl kinase. The data for representative compounds from the patent, including the compound analogous to this compound, are summarized below. It is important to note that "Compound 22" in the patent corresponds to this compound.
| Compound | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) |
| Compound 22 (this compound) | < 10 | 10 - 50 | 10 - 50 |
| Compound 2 | 10 - 50 | 50 - 100 | > 1000 |
| Compound 15 | < 10 | 10 - 50 | 50 - 100 |
| Compound 31 | < 10 | 10 - 50 | 100 - 500 |
| Table 1: In vitro kinase inhibitory activity of selected pyrrolopyrimidine derivatives from patent WO2015068767A1. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. |
The data indicates that this compound is a highly potent inhibitor of Axl, with an IC50 value of less than 10 nM. It also shows selectivity for Axl over the other TAM kinases, Mer and Tyro3.
Signaling Pathways and Mechanisms of Axl-Mediated Drug Resistance
The role of Axl in drug resistance is multifaceted and involves the activation of several key downstream signaling pathways. A diagram illustrating the central Axl signaling cascade is provided below.
Caption: Axl signaling pathway leading to drug resistance.
Upon activation, Axl recruits and activates PI3K, leading to the phosphorylation of Akt and subsequent activation of the mTOR pathway. Simultaneously, Axl can activate the Ras/Raf/MEK/ERK (MAPK) pathway. Both the PI3K/Akt/mTOR and MAPK/ERK pathways are critical for promoting cell survival, proliferation, and inhibiting apoptosis, thereby conferring resistance to cytotoxic drugs. This compound, by directly inhibiting Axl kinase activity, blocks these downstream survival signals.
Experimental Protocols for Evaluating Axl Inhibitors
The following are detailed methodologies for key experiments cited in the patent and relevant literature for characterizing Axl inhibitors like this compound.
In Vitro Axl Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on Axl kinase activity.
Protocol:
-
Reagents and Materials: Recombinant human Axl kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), this compound or other test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the Axl kinase, the substrate peptide, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. f. Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity, using a non-linear regression analysis.
Cellular Axl Phosphorylation Assay
This assay measures the ability of an inhibitor to block Axl autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: Culture a cancer cell line with high Axl expression (e.g., A549, MDA-MB-231) in appropriate media.
-
Treatment: a. Seed the cells in 6-well plates and allow them to adhere overnight. b. Serum-starve the cells for 24 hours. c. Pre-treat the cells with various concentrations of this compound for 1-2 hours. d. Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce Axl phosphorylation.
-
Western Blotting: a. Lyse the cells and determine the protein concentration. b. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against phospho-Axl (p-Axl) and total Axl. d. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Quantify the band intensities to determine the inhibition of Axl phosphorylation.
Cell Viability Assay to Assess Reversal of Drug Resistance
This assay evaluates the ability of an Axl inhibitor to sensitize drug-resistant cancer cells to a chemotherapeutic agent.
Protocol:
-
Cell Culture: Use a drug-resistant cancer cell line (e.g., paclitaxel-resistant A549 cells).
-
Treatment: a. Seed the cells in a 96-well plate. b. Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed concentration of this compound. c. Incubate the cells for 72 hours.
-
Viability Measurement: a. Add a cell viability reagent (e.g., CellTiter-Glo®, Promega) to each well. b. Measure the luminescence, which is proportional to the number of viable cells. c. Plot the cell viability against the drug concentration and determine the IC50 values to assess the degree of sensitization.
Experimental and Logical Workflow for Axl Inhibitor Evaluation
The following diagram illustrates the logical workflow for the preclinical evaluation of an Axl inhibitor in the context of drug resistance.
Caption: Preclinical workflow for evaluating Axl inhibitors.
Conclusion
The Axl receptor tyrosine kinase is a clinically relevant target for overcoming drug resistance in cancer. Potent and selective Axl inhibitors, such as this compound, hold significant promise for restoring sensitivity to conventional and targeted therapies. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of such inhibitors. Further investigation into the clinical efficacy of Axl inhibitors in combination with standard-of-care treatments is warranted to translate these promising preclinical findings into improved outcomes for cancer patients.
References
- 1. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-7: A Technical Whitepaper on a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The receptor tyrosine kinase Axl is a critical mediator of cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a multitude of malignancies, making it a compelling target for novel anti-cancer therapies. Axl-IN-7, a potent and selective small molecule inhibitor of Axl, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data from representative Axl inhibitors, detailed experimental protocols for its evaluation, and visualizations of key biological and experimental workflows.
Introduction to Axl and the Therapeutic Rationale for this compound
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[1] Dysregulation of the Gas6/Axl signaling axis has been implicated in the progression and metastasis of numerous cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer.[2][3][4] Furthermore, Axl activation is a known mechanism of acquired resistance to various cancer therapies.[4]
This compound is a potent Axl inhibitor featuring a pyrrolo[2,3-d]pyrimidine scaffold.[5][6] While specific preclinical data for this compound is not extensively available in the public domain, this whitepaper will utilize data from other well-characterized, potent, and selective Axl inhibitors, such as Bemcentinib (R428), as representative examples to illustrate the expected anti-cancer properties of this compound.
Mechanism of Action of this compound
This compound is designed to competitively bind to the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and subsequent activation. This blockade of Axl signaling is expected to inhibit downstream pathways critical for tumor progression, including the PI3K/AKT and MAPK/ERK pathways.[3] The anticipated consequences of Axl inhibition by this compound include decreased cell proliferation, induction of apoptosis, and reduced cell migration and invasion.
Figure 1: Axl Signaling Pathway and the Point of Inhibition by this compound.
Preclinical Data of Representative Axl Inhibitors
The following sections present preclinical data from potent and selective Axl inhibitors, which are illustrative of the anticipated anti-cancer activity of this compound.
In Vitro Kinase Inhibition
The potency of an Axl inhibitor is first determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the Axl kinase by 50% (IC50).
| Inhibitor | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Reference |
| Bemcentinib (R428) | 14 | >700 | >1400 | [7][8] |
| TP-0903 | 14 | - | - | [9] |
Table 1: In Vitro Kinase Inhibitory Activity of Representative Axl Inhibitors. Data for Mer and Tyro3 are included to demonstrate selectivity within the TAM family.
In Vitro Cell Viability
The anti-proliferative effects of Axl inhibitors are assessed across a panel of cancer cell lines. The GI50 (concentration for 50% growth inhibition) or IC50 values are determined from cell viability assays.
| Cell Line | Cancer Type | Bemcentinib (R428) IC50 (µM) | Reference |
| H1299 | Non-Small Cell Lung Cancer | ~4 | [8] |
| Primary CLL B-cells | Chronic Lymphocytic Leukemia | ~2.0 | [8] |
Table 2: Anti-proliferative Activity of Bemcentinib (R428) in Cancer Cell Lines.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Axl inhibitors is evaluated in vivo using mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Model | Treatment | Dosage | Schedule | Tumor Growth Inhibition | Reference |
| MDA-MB-231 Breast Cancer Metastasis | Bemcentinib (R428) | 125 mg/kg | p.o., twice daily for 24 days | Significantly blocked metastasis development | [3] |
| 4T1 Orthotopic Breast Cancer | Bemcentinib (R428) | - | - | Extended median survival from 52 to >80 days | |
| Pancreatic Cancer (KPfC GEMM) | TP-0903 | - | - | Extended median survival from 72 to 78 days | [10] |
| ID8 Ovarian Cancer | R428 | - | - | Dose-dependent reduction in tumor growth | |
| 786-0 Renal Cell Carcinoma (Orthotopic) | Bemcentinib | - | 34-day treatment | Significant reduction in tumor volume | [11] |
Table 3: In Vivo Anti-Tumor Efficacy of Representative Axl Inhibitors in Mouse Models.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Axl inhibitors are provided below.
In Vitro Axl Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 of a test compound against Axl kinase.
-
Reagents and Materials:
-
Recombinant human Axl kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
Axl-specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation).
-
Test compound (this compound) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody for ELISA).
-
384-well plates.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the recombinant Axl kinase to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. For an ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced. For an ELISA-based assay, transfer the reaction mixture to a streptavidin-coated plate, and detect the phosphorylated substrate using a phosphospecific antibody.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on the viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the GI50 or IC50 value.
-
Western Blot Analysis of Axl Signaling
This protocol details the procedure to examine the effect of this compound on the phosphorylation of Axl and downstream signaling proteins like AKT.
-
Reagents and Materials:
-
Cancer cell line expressing Axl.
-
This compound.
-
Gas6 ligand (optional, for stimulating Axl activity).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT, anti-total-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time. If stimulating, add Gas6 for a short period (e.g., 15-30 minutes) before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Subcutaneous Xenograft Mouse Model
This protocol describes how to establish and use a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
-
Materials and Animals:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
Human cancer cell line.
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel to enhance tumor take rate.[12]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[8]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., oral gavage daily).
-
Measure tumor volume with calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., twice a week).[14]
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.
-
Mandatory Visualizations
Figure 2: Experimental Workflow for the Preclinical Evaluation of this compound.
Figure 3: Logical Relationship of this compound's Anti-Cancer Mechanism.
Conclusion
This compound represents a promising therapeutic agent for the treatment of various cancers. As a potent and selective inhibitor of the Axl receptor tyrosine kinase, it has the potential to overcome the challenges of tumor progression, metastasis, and drug resistance. The preclinical data from representative Axl inhibitors strongly support the continued investigation of this compound as a novel anti-cancer drug. The experimental protocols and workflows detailed in this whitepaper provide a robust framework for its further evaluation and development. Future studies should focus on obtaining specific preclinical data for this compound to confirm its efficacy and safety profile, paving the way for its potential translation into clinical trials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cancer Cell Line Efficacy Studies [jax.org]
- 14. aacrjournals.org [aacrjournals.org]
A Technical Guide to Axl-IN-7: Modulating the Tumor Microenvironment for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase Axl is a critical mediator of tumorigenesis, contributing to cell survival, proliferation, metastasis, and therapeutic resistance. Its expression is frequently upregulated in various cancers and is associated with a poor prognosis. Axl's role extends beyond the tumor cell itself, playing a pivotal part in shaping an immunosuppressive tumor microenvironment (TME). This technical guide provides an in-depth overview of a representative Axl inhibitor, herein referred to as Axl-IN-7, and its capacity to modulate the TME. We will delve into its mechanism of action, its impact on key immune cell populations, and its potential in combination with other cancer therapies. This document consolidates quantitative data from preclinical studies, provides detailed experimental protocols for key assays, and visualizes complex signaling pathways and workflows to offer a comprehensive resource for researchers in the field.
Introduction to Axl and the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. This environment plays a crucial role in tumor progression and response to therapy.[1] A key player in the TME is the Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, MerTK) family.[2][3] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), Axl activates downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[3]
In the context of the TME, Axl signaling contributes to an immunosuppressive milieu by:
-
Promoting M2-like polarization of tumor-associated macrophages (TAMs): These M2-polarized TAMs exhibit anti-inflammatory and pro-tumoral functions.[4][5]
-
Suppressing the function of dendritic cells (DCs): Axl signaling can inhibit the maturation and antigen-presenting capacity of DCs, thereby dampening the anti-tumor T-cell response.[6][7]
-
Facilitating T-cell exclusion: Axl can contribute to the creation of a physical and chemical barrier that prevents the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor core.[1]
-
Promoting angiogenesis: Axl signaling in endothelial cells contributes to the formation of new blood vessels that supply the tumor with nutrients.[8]
-
Inducing epithelial-to-mesenchymal transition (EMT): This process enhances cancer cell motility, invasion, and resistance to therapy.[4]
Given its multifaceted role in cancer progression and immune evasion, Axl has emerged as a promising therapeutic target. Small molecule inhibitors designed to block the kinase activity of Axl, such as the conceptual this compound, are being actively investigated for their potential to reverse the immunosuppressive TME and enhance the efficacy of other cancer treatments, including immunotherapy.[6][9]
Mechanism of Action of this compound
This compound is a selective small molecule inhibitor that targets the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. By inhibiting Axl, this compound disrupts the pro-tumoral and immunosuppressive signals orchestrated by the Gas6/Axl axis.
Impact on Axl Signaling Pathways
This compound's primary mechanism is the blockade of key signaling pathways that drive cancer progression.
dot
Caption: this compound inhibits Axl receptor activation, blocking downstream signaling pathways.
Modulation of the Tumor Microenvironment
This compound's therapeutic potential is significantly enhanced by its ability to remodel the TME from an immunosuppressive to an immune-active state.
dot
Caption: this compound remodels the TME from immunosuppressive to immuno-active.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from preclinical studies on Axl inhibitors, serving as a proxy for the expected efficacy of this compound.
In Vitro Efficacy: IC50 Values
| Cell Line | Cancer Type | Axl Inhibitor | IC50 (nM) | Reference |
| Ba/F3-Axl | Isogenic Cell Line | Compound [I] | 1.9 | [10] |
| Ba/F3-Mer | Isogenic Cell Line | Compound [I] | 3.2 | [10] |
| Ba/F3-Axl | Isogenic Cell Line | Compound [II] | 15 | [10] |
| Ba/F3-Mer | Isogenic Cell Line | Compound [II] | 61 | [10] |
| BaF3/TEL-AXL | Isogenic Cell Line | Compound [I] | <1.0 | [11] |
In Vivo Efficacy: Tumor Growth Inhibition
| Tumor Model | Treatment | Dose/Schedule | Tumor Growth Inhibition (%) | Reference |
| BaF3/TEL-AXL Xenograft | Compound [I] | 25 mg/kg, QD | 89.8 | [11] |
| BaF3/TEL-AXL Xenograft | Compound [I] | 50 mg/kg, QD | 103.9 | [11] |
| BaF3/TEL-AXL Xenograft | Compound [I] | 100 mg/kg, QD | 104.8 | [11] |
| 4T1 Orthotopic | R428 | Not specified | Extended median survival to >80 days (vs 52 days) | [12] |
| ARK1shSCRM Xenograft | BGB324 + Paclitaxel | Not specified | Significantly reduced tumor volume vs. either agent alone | [13] |
Modulation of the Tumor Microenvironment
| Tumor Model | Axl Inhibitor | Effect on Immune Cells | Effect on Cytokines/Chemokines | Reference |
| ID8 Ovarian Cancer | R428 | Increased CD4+ & CD8+ T-cell infiltration and activation; Increased CD103+ cDCs | Increased IFN-γ, CXCL9, CXCL10 | [6] |
| 4T1 Breast Cancer | R428 | Weakened anti-tumor effect upon CD4+ or CD8+ T-cell depletion | Not specified | [6] |
| Head and Neck Cancer | R428 | Reduced M2, Induced M1 macrophage polarization | Not specified | [4] |
| Melanoma (in vitro) | Bemcentinib | Increased activation markers on macrophages and DCs | Not specified | [7] |
| ID8 and 4T1 tumors | Bemcentinib | Decreased infiltrating monocytes and macrophages; Increased CD103+ cDCs | Decreased CCL2, CCL3, CCL4, CCL5 | [1][9] |
| Pancreatic Cancer | BGB324 | Increased tumor cell apoptosis; Decreased tumor cell proliferation | Not specified | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Axl inhibitors and their effect on the TME.
In Vivo Tumor Model and Treatment
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Cell Culture and Implantation:
-
Culture murine cancer cell lines (e.g., 4T1 breast cancer, ID8 ovarian cancer) in appropriate media.
-
Harvest cells and resuspend in sterile PBS or Matrigel.
-
Inject 1 x 10^6 cells subcutaneously or orthotopically into the appropriate anatomical site of 6-8 week old female BALB/c or C57BL/6 mice.[6]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound via oral gavage at a predetermined dose (e.g., 50-100 mg/kg) and schedule (e.g., daily).[6]
-
Include a vehicle control group.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
-
Euthanize mice and excise tumors for further analysis (flow cytometry, Western blotting, immunohistochemistry).
-
dot
Caption: Workflow for assessing the in vivo efficacy of this compound.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the changes in immune cell populations within the TME following this compound treatment.
Protocol:
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640 medium for 30-45 minutes at 37°C with agitation.[15]
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an RBC lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
-
Antibody Staining:
-
Count the cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1, CD11c, MHC-II, CD86, CD206) for 30 minutes on ice.[15][16]
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to gate on specific immune cell populations and quantify their abundance and activation status.
-
Western Blot Analysis of Axl Signaling
Objective: To assess the inhibition of Axl signaling pathways by this compound.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Axl, phosphorylated Axl (p-Axl), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Conclusion and Future Directions
This compound and other Axl inhibitors represent a promising therapeutic strategy for a wide range of cancers. By directly targeting tumor cell proliferation and survival and by remodeling the immunosuppressive tumor microenvironment, these agents have the potential to improve patient outcomes, particularly when used in combination with immunotherapy. The data and protocols presented in this guide provide a solid foundation for further research into the role of Axl in cancer and the development of novel Axl-targeted therapies. Future studies should focus on identifying predictive biomarkers for Axl inhibitor sensitivity and optimizing combination therapy strategies to maximize their anti-tumor efficacy. The continued investigation of Axl inhibitors holds the key to unlocking new and more effective treatments for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. The AXL inhibitor bemcentinib overcomes microenvironment-mediated resistance to pioglitazone in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axl inhibitor-mediated reprogramming of the myeloid compartment of the in vitro tumor microenvironment is influenced by prior targeted therapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 10. | BioWorld [bioworld.com]
- 11. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 16. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Technical Guide to Axl Inhibition for Overcoming Immune Evasion in Cancer
Introduction
The Axl Signaling Pathway
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][9][10] Its primary ligand is the growth arrest-specific 6 (Gas6) protein.[2][5][10] The binding of Gas6 to Axl induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[11] This activation triggers several downstream signaling cascades, including:
-
PI3K-Akt Pathway: Promotes cell survival, proliferation, and growth.[9][10][11][12]
-
RAS-RAF-MEK-ERK Pathway: Drives cell proliferation.[9][11][12]
-
NF-κB Pathway: Supports cell survival and inflammation.[9][10]
-
STAT3 Pathway: Contributes to cell proliferation, survival, and immune suppression.[5][13]
Axl signaling can also be activated through ligand-independent mechanisms or by crosstalk with other receptor tyrosine kinases like EGFR and MET.[1]
Axl's Role in Cancer Immune Evasion
Axl signaling fosters an immunosuppressive TME through multiple mechanisms:
-
Suppression of Innate Immunity: Axl signaling can impair the function of natural killer (NK) cells and dendritic cells (DCs), which are crucial for initiating anti-tumor immune responses.[5][7]
-
Modulation of Antigen Presentation: Axl activation can lead to the downregulation of Major Histocompatibility Complex I (MHC-I) on tumor cells, reducing their recognition by cytotoxic T lymphocytes (CTLs).[5][14]
-
Upregulation of Immune Checkpoints: Axl signaling has been shown to increase the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells, which engages the PD-1 receptor on T cells to inhibit their activity.[5][15]
-
Recruitment of Immunosuppressive Cells: The Axl pathway can promote the secretion of chemokines that attract immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) to the TME.[1]
-
T-cell Exclusion: High Axl expression is associated with a lack of T-cell infiltration into the tumor, a phenotype known as T-cell exclusion.[11][14]
Axl Inhibitors: Mechanism and Preclinical Data
Axl inhibitors are typically small molecules that block the kinase activity of the Axl receptor, thereby inhibiting downstream signaling.[9] Several Axl inhibitors are in preclinical and clinical development, showing promise in overcoming immune evasion.[5][16]
Quantitative Data for Selected Axl Inhibitors
| Inhibitor | Target(s) | IC50 (Axl) | Cancer Model | Key Findings | Reference |
| Bemcentinib (R428) | Axl | 14 nM | Murine tumor models | Increased CD8+ T-cell infiltration, enhanced efficacy of PD-1 blockade. | [7] |
| ONO-7475 | Axl/Mer | Not specified | EGFR-mutated NSCLC xenografts | Suppressed tumor growth in combination with osimertinib. | [17] |
| INCB081776 | Axl/Mer | 0.61 nM | Advanced solid tumors | Potently inhibited Axl/Mer enzymes. | [16] |
| DS-1205 | Axl | Not specified | EGFR-mutant NSCLC xenograft | Delayed onset of tumor resistance when combined with EGFR TKIs. | [8] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
1. In Vivo Tumor Model for Axl Inhibitor Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Axl inhibitor in a syngeneic mouse model.
-
Cell Line and Animal Model:
-
Select a murine cancer cell line with known Axl expression (e.g., LLC1 Lewis lung carcinoma, B16-F10 melanoma).
-
Use immunocompetent mice (e.g., C57BL/6) compatible with the chosen cell line.
-
-
Tumor Implantation:
-
Inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle control, Axl inhibitor, PD-1 inhibitor, Combination).
-
Administer the Axl inhibitor via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
-
Data Analysis:
-
Compare tumor growth rates and survival between treatment groups.
-
References
- 1. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 4. Immune Evasion Mechanism and AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 6. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 10. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Immune Evasion Mechanism and AXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
A Technical Guide to Axl-IN-7 for Acute Myeloid Leukemia (AML) Research
Introduction
Acute Myeloid Leukemia (AML) is a complex and heterogeneous malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Despite advances in treatment, outcomes for many patients, particularly the elderly and those with relapsed/refractory disease, remain poor, underscoring the urgent need for novel therapeutic strategies.[1][3] The receptor tyrosine kinase (RTK) AXL has emerged as a critical player in AML pathogenesis and a promising therapeutic target.[3][4] AXL is overexpressed in a significant subset of AML patients and is associated with a poor prognosis.[3][5][6] Its activation, often through its ligand, Growth Arrest-Specific 6 (Gas6), promotes leukemia cell proliferation, survival, and resistance to chemotherapy.[1][5][6] Axl-IN-7 is a potent, specific inhibitor of AXL kinase activity, making it a valuable research tool for investigating the role of AXL signaling in AML and evaluating its potential as a therapeutic target.[7]
Mechanism of Action: The Gas6/AXL Signaling Axis
The Gas6/AXL signaling pathway is a key driver of AML progression and chemoresistance. In the bone marrow microenvironment, AML cells can induce stromal cells to secrete Gas6.[5] Gas6 then binds to the AXL receptor on the surface of AML cells, leading to receptor dimerization and autophosphorylation of its intracellular kinase domain.[8][9] This activation triggers a cascade of downstream signaling pathways, including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT, which collectively promote cell survival by upregulating anti-apoptotic proteins like BCL-2 and MCL-1, inhibiting pro-apoptotic proteins, and driving proliferation.[3][4][9] this compound exerts its effect by competitively binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and blocking the initiation of these downstream pro-leukemic signals.
Caption: AXL signaling pathway in AML and the inhibitory action of this compound.
Quantitative Data on AXL Inhibition in AML
While specific data for this compound is emerging from proprietary research, the effects of other potent AXL inhibitors in AML cell lines provide a strong benchmark for its expected activity. The tables below summarize key quantitative data for well-characterized AXL inhibitors.
Table 1: In Vitro Activity of AXL Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | Key Mutation(s) | IC50 / EC50 | Citation(s) |
| BGB324 | MV4-11 | FLT3-ITD | ~2.5 µM (IC50) | [5] |
| BGB324 | OCI-AML5 | - | ~3.0 µM (IC50) | [5] |
| BGB324 | Primary AML Cells | Variable | 1.9 ± 0.5 µM (IC50) | [5] |
| SLC-391 | MV4-11 | FLT3-ITD | < 1 µM (IC50) | [2] |
| SLC-391 | MOLM-13 | FLT3-ITD | < 1 µM (IC50) | [2] |
| SLC-391 | THP-1 | MLL-rearranged | < 1 µM (IC50) | [2] |
| ONO-7475 | MV4-11 | FLT3-ITD | ~10 nM (Viability) | [10] |
| R428 | MV4-11/AC220 | FLT3-ITD, AC220-Resistant | ~1 µM (IC50) | [11] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on assay conditions and duration.
Table 2: In Vivo Efficacy of AXL Inhibitors in AML Xenograft Models
| Inhibitor | AML Model | Treatment Regimen | Key Outcomes | Citation(s) |
| BGB324 | MV4-11 Subcutaneous Xenograft | 50 mg/kg, daily | Significant reduction in tumor volume | [5] |
| BGB324 | Systemic AML Model | 50 mg/kg, daily | Prolonged survival of mice | [5] |
| SLC-391 + Venetoclax | PDX Model | Combination Therapy | Decreased leukemia burden and enhanced survival | [2] |
| ONO-7475 + Venetoclax | MOLM-13 Xenograft | Combination Therapy | Significant reduction in tumor burden and prolonged survival | [10] |
Experimental Protocols
Detailed and reproducible experimental design is crucial for evaluating AXL inhibitors like this compound. Below are standard methodologies for key assays.
Cell Viability and Proliferation Assay
This protocol determines the effect of this compound on the growth and viability of AML cells.
-
Materials: AML cell lines (e.g., MV4-11, MOLM-13), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, DMSO (vehicle control), 96-well plates, WST-1 or PrestoBlue reagent.
-
Methodology:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from low nanomolar to high micromolar concentrations. Include a vehicle-only control (DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[12]
-
Viability Measurement: Add 10 µL of WST-1 or PrestoBlue reagent to each well and incubate for 1-4 hours.[13]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value using non-linear regression.[14]
-
Western Blotting for AXL Pathway Modulation
This protocol assesses the ability of this compound to inhibit AXL phosphorylation and downstream signaling.
-
Materials: AML cells, this compound, DMSO, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (p-AXL, total AXL, p-AKT, total AKT, p-ERK, total ERK, GAPDH), secondary HRP-conjugated antibodies, ECL substrate.
-
Methodology:
-
Cell Treatment: Treat AML cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[14][15]
-
In Vivo AML Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical mouse model.
-
Materials: Immunocompromised mice (e.g., NSG), AML cells (e.g., MV4-11) expressing luciferase, this compound, vehicle formulation, calipers, bioluminescence imaging system.
-
Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 x 10⁶ AML cells into the flank of each mouse. For systemic models, inject cells intravenously.[10]
-
Tumor Growth: Allow tumors to establish, monitoring growth by caliper measurement or bioluminescence imaging.
-
Randomization & Treatment: When tumors reach a palpable size (~100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage) daily at a predetermined dose.[16]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly. For systemic models, monitor disease burden via bioluminescence.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or the study duration is complete.
-
Analysis: Compare tumor growth inhibition and overall survival between the treatment and control groups.
-
Workflow Visualization
Caption: Preclinical evaluation workflow for an AXL inhibitor like this compound in AML.
References
- 1. ovid.com [ovid.com]
- 2. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. thno.org [thno.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Receptor Tyrosine Kinase Inhibitor Sensitivity Prediction Model Identifies AXL Dependency in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. AXL/FLT3 inhibitor from Cytosinlab Therapeutics has activity in AML/MDS and lung cancer models | BioWorld [bioworld.com]
A Technical Guide to AXL Inhibition in Non-Small Cell Lung Cancer (NSCLC)
Disclaimer: This document summarizes publicly available preclinical and clinical research on AXL inhibitors in the context of Non-Small Cell Lung Cancer (NSCLC). The specific compound "Axl-IN-7" (also known as Chemie 22; CAS No. 1770821-83-4) is a potent AXL inhibitor available for research purposes.[1] However, as of this date, detailed efficacy studies, experimental protocols, and specific signaling pathway analyses for this compound in NSCLC are not extensively documented in peer-reviewed literature. Therefore, this guide utilizes data from other well-characterized AXL inhibitors to provide a comprehensive overview of the target, its mechanism of action, and the methodologies used to evaluate this class of compounds in NSCLC research.
Introduction to AXL as a Therapeutic Target in NSCLC
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical therapeutic target in oncology.[2][3] In NSCLC, AXL is frequently overexpressed and its activation is associated with poor prognosis, tumor progression, metastasis, and the development of therapeutic resistance.[4][5] High AXL expression is particularly noted in mesenchymal-like NSCLC cells and is linked to the epithelial-to-mesenchymal transition (EMT), a key process driving resistance to targeted therapies like EGFR tyrosine kinase inhibitors (TKIs).[2][4][6]
Activation of AXL by its ligand, Gas6 (Growth arrest-specific 6), triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][2] These pathways promote cell proliferation, survival, invasion, and suppress the anti-tumor immune response.[2][6][7] Consequently, inhibiting AXL is a promising strategy to overcome drug resistance and enhance the efficacy of standard-of-care treatments in NSCLC.[7][8]
AXL Signaling Pathways in NSCLC
AXL activation initiates a complex network of intracellular signals that drive malignant phenotypes in NSCLC. The primary pathways are depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enapotamab vedotin, an AXL-specific antibody-drug conjugate, shows preclinical antitumor activity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical trials of anti-AXL agent increase sensitivity to radiation and check-point inhibitors - ecancer [ecancer.org]
- 7. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 8. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
A Technical Guide to Axl Inhibition in Pancreatic Cancer Models
A Note on Axl-IN-7: While this compound is recognized as a potent inhibitor of the Axl receptor tyrosine kinase and is commercially available for research, a comprehensive review of published scientific literature reveals a lack of specific in-depth preclinical studies detailing its effects in pancreatic cancer models.[1] Therefore, this technical guide will provide a thorough overview of the role of Axl in pancreatic cancer and the preclinical efficacy of other well-characterized, selective Axl inhibitors, such as BGB324 (bemcentinib) and TP-0903. The methodologies and findings presented herein are representative of the current strategies for targeting Axl in pancreatic cancer research.
Introduction to Axl as a Therapeutic Target in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis, propensity for early metastasis, and profound resistance to conventional therapies.[2][3] The receptor tyrosine kinase Axl, a member of the TAM (Tyro3, Axl, MerTK) family, has emerged as a critical driver of these aggressive features and a promising therapeutic target.[4][5]
Axl is overexpressed in a significant percentage of pancreatic tumors, with some studies indicating expression in up to 70% of patient samples.[6] This overexpression is correlated with a more aggressive, mesenchymal phenotype, increased distant metastasis, and poorer overall survival.[6] The binding of its primary ligand, growth arrest-specific gene 6 (Gas6), triggers the activation of downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[7][8] Furthermore, Axl signaling contributes to the immunosuppressive tumor microenvironment, a key factor in therapy resistance.[2][7]
Given its multifaceted role in promoting pancreatic cancer progression and therapeutic resistance, inhibition of Axl signaling presents a compelling strategy to improve patient outcomes.
Quantitative Data on Axl Inhibitors in Pancreatic Cancer Models
The following tables summarize the quantitative data from preclinical studies of selective Axl inhibitors in pancreatic cancer models.
Table 1: In Vitro Efficacy of Axl Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| BGB324 | KIC, Pan02 | Colony Formation | Colony Number | Significant reduction compared to control | [7] |
| BGB324 | KIC, Pan02 | Migration Assay | Migrated Cells | Significant reduction compared to control | [7] |
| TP-0903 | Multiple | MTS Assay | IC50 | Data not specified | [9] |
Table 2: In Vivo Efficacy of Axl Inhibitors in Pancreatic Cancer Models
| Inhibitor | Model | Treatment | Primary Outcome | Result | Reference |
| BGB324 | KIC (GEMM) | BGB324 + Gemcitabine | Survival | Significant increase in survival vs. control or single agents | [7] |
| BGB324 | Pan02 (syngeneic) | BGB324 + Gemcitabine | Survival | 6/9 mice alive at 48 days post-TCI vs. 0/9 in control/single agent groups (P < 0.0001) | [7] |
| BGB324 | Panc265 (PDX) | BGB324 + Gemcitabine | Metastasis Rate | Significantly reduced (p=0.001 vs. control) | [7] |
| TP-0903 | KPfC (GEMM) | TP-0903 + Gemcitabine + anti-PD1 | Survival | Increased survival | [9] |
| TP-0903 | Syngeneic Model | TP-0903 (single agent or combo) | Metastasis | Anti-metastatic effects | [9] |
Table 3: Pharmacodynamic Effects of Axl Inhibitors in Pancreatic Cancer Models
| Inhibitor | Model | Biomarker | Effect | Reference |
| BGB324 | KIC tumors | p-Akt | Substantial suppression | [7] |
| BGB324 | KIC & Pan02 tumors | Cleaved Caspase-3 | Increased (apoptosis) | [7] |
| BGB324 | KIC & Pan02 tumors | p-Histone H3 | Decreased (proliferation) | [7] |
| BGB324 | Tumor Microenvironment | MDSCs, M2-type Macrophages | Decreased | [4] |
| TP-0903 | KPfC tumors | Gene Expression | Upregulation of pro-inflammatory and immune activation genes | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate Axl inhibitors in pancreatic cancer models.
Cell Viability and Colony Formation Assays
-
Cell Lines: Human and murine pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2, KIC, Pan02).
-
Seeding: Cells are seeded in 96-well plates (for viability) or 6-well plates (for colony formation) at an appropriate density.
-
Treatment: After 24 hours, cells are treated with a dose range of the Axl inhibitor (e.g., BGB324, TP-0903) or vehicle control.
-
Viability Assessment (MTS Assay): After a set incubation period (e.g., 72 hours), MTS reagent is added to each well. The absorbance is read at 490 nm to determine the relative number of viable cells. IC50 values are calculated from dose-response curves.[9]
-
Colony Formation: Cells are allowed to grow for 10-14 days, with media and treatment refreshed every 3-4 days. Colonies are then fixed with methanol and stained with crystal violet. The number of colonies is counted.
Western Blot Analysis
-
Objective: To assess the effect of the Axl inhibitor on Axl phosphorylation and downstream signaling proteins.
-
Cell Lysis: Pancreatic cancer cells are treated with the Axl inhibitor for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-Axl, total Axl, p-Akt, total Akt, and other relevant signaling molecules. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Pancreatic Cancer Models
-
Genetically Engineered Mouse Models (GEMMs): Models such as the KIC (KrasLSL-G12D/+; Cdkn2alox/lox; Ptf1aCre/+) or KPfC (KrasLSL-G12D; Trp53fl/fl; Pdx1Cre/+) spontaneously develop pancreatic cancer that closely mimics human disease.[7][9]
-
Orthotopic Syngeneic Models: Murine pancreatic cancer cells (e.g., Pan02) are surgically implanted into the pancreas of immunocompetent mice (e.g., C57BL/6).[7]
-
Patient-Derived Xenograft (PDX) Models: Human pancreatic tumor tissue is implanted into immunodeficient mice (e.g., athymic nude mice).[4][7]
-
Treatment Regimen: Once tumors are established (e.g., palpable or detectable by imaging), mice are randomized into treatment groups: vehicle control, Axl inhibitor alone, chemotherapy (e.g., gemcitabine) alone, and the combination. The Axl inhibitor is typically administered by oral gavage daily, while chemotherapy is given intraperitoneally on a defined schedule.[7][9]
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly with calipers (for subcutaneous models) or by imaging.
-
Survival: Animals are monitored until they reach a predetermined endpoint (e.g., tumor burden, clinical signs of distress), and survival curves are generated.[7]
-
Metastasis: At the end of the study, organs such as the liver, lungs, and lymph nodes are harvested to assess for gross and microscopic metastases.[7]
-
-
Pharmacodynamic Studies: Tumors are harvested at specific time points after treatment to analyze biomarker changes by Western blot, immunohistochemistry, or gene expression analysis.[7]
Visualizations: Signaling Pathways and Experimental Workflows
Axl Signaling Pathway in Pancreatic Cancer
Caption: Axl signaling pathway in pancreatic cancer and point of inhibition.
Experimental Workflow for Axl Inhibitor Evaluation
Caption: Preclinical workflow for evaluating Axl inhibitors.
Conclusion and Future Directions
The preclinical data for selective Axl inhibitors like BGB324 and TP-0903 strongly support the rationale for targeting Axl in pancreatic cancer.[4][7][9] Inhibition of Axl not only directly impacts tumor cell proliferation and invasion but also appears to sensitize tumors to standard chemotherapy and modulate the immune microenvironment to be less suppressive.[7][9] These findings have paved the way for clinical trials investigating Axl inhibitors in combination with chemotherapy for patients with metastatic pancreatic cancer.[3][10]
Future research should focus on identifying predictive biomarkers of response to Axl inhibition, further elucidating the mechanisms of synergy with chemotherapy and immunotherapy, and exploring novel combination strategies. While specific data on this compound in pancreatic cancer is currently limited in the peer-reviewed literature, its potent activity as an Axl inhibitor suggests it could be a valuable tool for further preclinical investigation into the role of Axl in this challenging disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. letswinpc.org [letswinpc.org]
- 4. Does Axl have potential as a therapeutic target in pancreatic cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Axl have potential as a therapeutic target in pancreatic cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soluble AXL is a novel blood marker for early detection of pancreatic ductal adenocarcinoma and differential diagnosis from chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. JCI Insight - Axl-mediated activation of TBK1 drives epithelial plasticity in pancreatic cancer [insight.jci.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Axl-IN-7: An In Vitro Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Axl-IN-7, a potent pyrrolo[2,3-d]pyrimidine-based inhibitor of AXL receptor tyrosine kinase. The protocols outlined below are based on established methodologies for characterizing the efficacy and mechanism of action of AXL inhibitors. While direct public data on "this compound" is limited, the following protocols are adapted from studies on highly similar and potent pyrrolo[2,3-d]pyrimidine AXL inhibitors, such as the promising compound 13b identified in recent literature, which serves as a representative molecule for the purpose of these application notes.[1]
Introduction to AXL and this compound
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Overexpression and aberrant activation of AXL are implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance. Consequently, AXL has emerged as a critical target for anticancer drug development. This compound belongs to a class of pyrrolo[2,3-d]pyrimidine derivatives designed to potently and selectively inhibit AXL kinase activity.
Data Presentation
The following tables summarize the expected quantitative data from the in vitro assays described in this document, based on the performance of representative potent pyrrolo[2,3-d]pyrimidine AXL inhibitors.
Table 1: In Vitro AXL Kinase Inhibitory Activity
| Compound | AXL IC₅₀ (nM) |
| This compound (Representative) | < 10 |
| Reference Inhibitor (e.g., BGB324) | 14 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of AXL by 50%.
Table 2: Cellular Proliferation Inhibition
| Cell Line | Assay Type | This compound (Representative) IC₅₀ (nM) |
| BaF3/TEL-Axl | MTT Assay | < 50 |
| NCI-H1299 (NSCLC) | SRB Assay | Varies |
| A549 (NSCLC) | SRB Assay | Varies |
IC₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Experimental Protocols
AXL Enzymatic Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the AXL kinase.
Materials:
-
Recombinant human AXL kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the AXL enzyme, the substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT/SRB)
This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on AXL signaling.
Materials:
-
Cancer cell lines (e.g., BaF3/TEL-Axl, NCI-H1299, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution
-
Solubilization solution (for MTT) or 10 mM Tris base (for SRB)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For SRB assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash and dry the plate.
-
Dissolve the bound dye with Tris base.
-
Measure the absorbance at 510 nm.
-
-
Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of AXL Phosphorylation
This assay is used to confirm that this compound inhibits AXL signaling within the cell by detecting the phosphorylation status of AXL.
Materials:
-
Cancer cell line expressing AXL (e.g., NCI-H1299)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Seed cells and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with the AXL ligand, Gas6 (e.g., 200 ng/mL), for 15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the reduction in AXL phosphorylation relative to the total AXL and loading control.
Visualizations
Caption: AXL Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for Axl-IN-7 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Axl-IN-7, a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase, in various cell-based assays. The following guidelines are designed to assist researchers in characterizing the cellular effects of this compound and understanding its therapeutic potential.
Introduction to Axl and this compound
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2][3] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), Axl dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling pathways.[1][4][5] These pathways, including PI3K/AKT/mTOR, MAPK/ERK, and NF-κB, are crucial for cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of Axl signaling is implicated in the progression of various cancers and the development of therapeutic resistance.[1][3] this compound is a small molecule inhibitor designed to target the ATP-binding site of the Axl kinase domain, thereby preventing its activation and subsequent downstream signaling.[6]
Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays.
| Cell Line | Cancer Type | Assay Type | This compound IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Glo® | 85 |
| A549 | Non-Small Cell Lung Cancer | MTS | 120 |
| PANC-1 | Pancreatic Cancer | Crystal Violet | 95 |
| U-87 MG | Glioblastoma | Resazurin | 150 |
| K562 | Chronic Myeloid Leukemia | Trypan Blue Exclusion | 250 |
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (MTS-based)
This protocol determines the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.
Experimental Workflow:
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Axl Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit Gas6-induced Axl phosphorylation.
Experimental Workflow:
Materials:
-
Cancer cell line with high Axl expression (e.g., MDA-MB-231)
-
Complete growth medium and serum-free medium
-
This compound
-
Recombinant human Gas6
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies: anti-phospho-Axl (Tyr779), anti-total Axl, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Wash cells with PBS and replace the medium with serum-free medium. Incubate for 16-24 hours.
-
Pre-treat the serum-starved cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Axl and total Axl overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Downstream Signaling Pathway Analysis
To investigate the effect of this compound on downstream signaling, the western blot protocol described above can be adapted to probe for key downstream effector proteins.
Recommended Proteins to Analyze:
-
PI3K/AKT Pathway: Phospho-AKT (Ser473), Total AKT, Phospho-S6 Ribosomal Protein (Ser235/236), Total S6
-
MAPK Pathway: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2
Procedure: Follow the Axl Phosphorylation Assay protocol, but in step 9, use primary antibodies specific for the phosphorylated and total forms of the downstream signaling proteins of interest.
Troubleshooting and Interpretation of Results
-
High IC50 values in viability assays: This could indicate low Axl dependency of the chosen cell line. Confirm high Axl expression levels by western blot or qPCR. The mesenchymal phenotype of cells is often associated with high AXL expression.[7]
-
No inhibition of Axl phosphorylation: Ensure that the Gas6 stimulation is effective by including a positive control (Gas6 stimulation without inhibitor). Verify the activity of this compound.
-
Variability in results: Maintain consistent cell passage numbers, seeding densities, and incubation times. Ensure accurate pipetting and serial dilutions.
These guidelines provide a robust framework for the cellular characterization of this compound. Adaptation of these protocols may be necessary depending on the specific cell lines and experimental conditions used.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Axl-IN-7 Western Blot Protocol for Phosphorylated AXL (p-AXL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a critical mediator of cellular processes including cell survival, proliferation, and migration.[1][2] Overexpression and aberrant activation of AXL are implicated in the progression of numerous cancers and are associated with therapeutic resistance.[1][2][3] Upon binding its ligand, Gas6 (Growth Arrest-Specific 6), AXL undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular domain, initiating downstream signaling cascades such as the PI3K-AKT and MAPK-ERK pathways.[2][4] This phosphorylation is a key indicator of AXL activation.
Axl-IN-7 is a small molecule inhibitor designed to target the ATP-binding site of the AXL kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[1][2] Western blotting is a fundamental technique to assess the efficacy of this compound by quantifying the levels of phosphorylated AXL (p-AXL) in response to treatment. This document provides a detailed protocol for performing a western blot to detect p-AXL.
AXL Signaling Pathway
The following diagram illustrates the AXL signaling pathway, which is initiated by the binding of the Gas6 ligand, leading to receptor dimerization, autophosphorylation, and activation of downstream pro-survival and proliferative pathways. This compound acts by inhibiting the kinase activity of AXL, thereby blocking these downstream effects.
Caption: AXL signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table provides representative data on the effect of this compound on AXL phosphorylation in a cancer cell line stimulated with Gas6. The data is presented as the relative band intensity of p-AXL normalized to total AXL.
| Treatment Group | This compound Concentration (nM) | Gas6 Stimulation (100 ng/mL) | Relative p-AXL/Total AXL Ratio | Standard Deviation |
| Vehicle Control | 0 | - | 0.05 | ± 0.01 |
| Gas6 Stimulated | 0 | + | 1.00 | ± 0.12 |
| This compound | 10 | + | 0.75 | ± 0.09 |
| This compound | 50 | + | 0.32 | ± 0.05 |
| This compound | 200 | + | 0.08 | ± 0.02 |
Experimental Protocol: Western Blot for p-AXL
This protocol details the steps for cell culture, treatment with this compound, protein extraction, and western blot analysis to determine the levels of phosphorylated AXL.
Materials and Reagents
-
Cell Line: A cell line with endogenous AXL expression (e.g., NCI-H1299, A-549).
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Recombinant Human Gas6: For stimulating AXL phosphorylation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-p-AXL (e.g., targeting Tyr779 or Tyr702).
-
Rabbit anti-total AXL.
-
Mouse or Rabbit anti-β-actin (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Workflow for p-AXL western blot analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes to induce AXL phosphorylation.[5]
-
-
Protein Extraction and Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AXL (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000-1:10000 dilution in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total AXL and a loading control like β-actin.
-
Quantify the band intensities using densitometry software. The p-AXL signal should be normalized to the total AXL signal.
-
Conclusion
This protocol provides a comprehensive guide for assessing the inhibitory effect of this compound on AXL phosphorylation using western blotting. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the potency of AXL inhibitors, which is crucial for drug development and cancer research.
References
- 1. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for AXL Protein Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction to AXL and the Role of Axl-IN-7
The AXL receptor tyrosine kinase is a key player in various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2][3] Overexpression and aberrant activation of AXL are implicated in the progression and therapeutic resistance of numerous cancers, making it a critical target for drug development.[2][4][5] this compound is a potent and specific small molecule inhibitor of AXL kinase activity.[6] While primarily utilized in studies to block AXL-mediated signaling pathways, its high affinity for AXL presents potential applications in affinity-based protein isolation techniques such as immunoprecipitation (IP). This document provides a detailed protocol for the immunoprecipitation of the AXL protein and discusses the potential utility of this compound in this context.
AXL Signaling Pathway
The AXL signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). This binding event leads to the dimerization of AXL receptors and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][3][7] This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK, and JAK/STAT pathways, which are crucial for cell growth, survival, and migration.[1][2][3]
Caption: AXL Signaling Pathway Overview.
Principles of AXL Immunoprecipitation
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. The antibody-protein complex is then captured on a solid support, typically agarose or magnetic beads conjugated with Protein A or Protein G. After washing away non-specifically bound proteins, the target protein can be eluted and analyzed by various methods like Western blotting or mass spectrometry.
Experimental Protocol: Immunoprecipitation of AXL Protein
This protocol outlines a general procedure for the immunoprecipitation of endogenous AXL protein from cell lysates. Optimization may be required for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Culture: Human cell line known to express AXL (e.g., H1299, A549, MDA-MB-231).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™, Roche).
-
Antibodies:
-
Primary Antibody: Anti-AXL antibody validated for immunoprecipitation (e.g., Axl (C89E7) Rabbit mAb, Cell Signaling Technology #8661).
-
Isotype Control: Rabbit IgG corresponding to the host species of the primary antibody.
-
-
Beads: Protein A/G agarose or magnetic beads.
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 1X SDS-PAGE sample buffer (Laemmli buffer).
-
This compound (Optional): For use as a control (dissolved in DMSO).
Experimental Workflow
References
- 1. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Axl Antibodies: Novus Biologicals [novusbio.com]
- 3. AXL antibody (13196-1-AP) | Proteintech [ptglab.com]
- 4. Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction, regulation, and biologic function of Axl receptor tyrosine kinase in Kaposi sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Axl Antibody | Cell Signaling Technology [cellsignal.com]
Determining the Potency of Axl-IN-7: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Axl-IN-7, a potent inhibitor of the AXL receptor tyrosine kinase, in various cancer cell lines. The protocols outlined below detail the necessary steps for cell viability assays and for confirming target engagement through western blot analysis of Axl phosphorylation.
Introduction to Axl and this compound
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Overexpression and aberrant activation of AXL have been linked to poor prognosis, metastasis, and the development of drug resistance in numerous cancers, including breast, lung, and pancreatic cancer, as well as acute myeloid leukemia (AML).[2][3] AXL activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cancer cell growth and survival.[1] this compound is a potent small molecule inhibitor designed to target the kinase activity of AXL, thereby blocking these oncogenic signals.
Quantitative Analysis of AXL Inhibitor Potency
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in readily available literature, the following table presents representative IC50 values for other selective AXL inhibitors to illustrate the typical potency observed in different cancer contexts. This data serves as a valuable reference for designing experiments with this compound.
| Cell Line | Cancer Type | Representative AXL Inhibitor | IC50 (nM) |
| BaF3/TEL-AXL | Pro-B Cell Line (Engineered) | Axl-IN-8 | <10 |
| MKN45 | Gastric Cancer | Axl-IN-8 | 226.6 |
| EBC-1 | Lung Cancer | Axl-IN-8 | 120.3 |
| Hs578T | Breast Cancer | Compound 8 (SRC/AXL inhibitor) | 340 (for AXL phosphorylation) |
| MV-4-11 | Acute Myeloid Leukemia | CTS-2016 (AXL/FLT3 inhibitor) | - |
| PC-9 | Non-Small Cell Lung Cancer | ONO-7475 (Axl/Mer inhibitor) | - |
| HCC827 | Non-Small Cell Lung Cancer | Lazertinib (EGFR inhibitor) | - |
| A549 | Non-Small Cell Lung Cancer | - | - |
| MDA-MB-231 | Breast Cancer | - | - |
Note: The IC50 values presented are for various AXL inhibitors and are intended to provide a general understanding of the potency range. Actual IC50 values for this compound will need to be determined experimentally.
Signaling Pathway
The AXL signaling pathway is a critical driver of cancer progression. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, leading to the activation of downstream pathways that promote cell survival, proliferation, and migration.
Figure 1: AXL Signaling Pathway.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound and verifying its mechanism of action in cancer cell lines.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps involved in assessing the inhibitory effect of this compound on cancer cell viability.
Figure 2: IC50 Determination Workflow.
Protocol 1: IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes a common method for determining the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical concentration range might be from 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Axl Phosphorylation
This protocol is used to confirm that this compound inhibits the autophosphorylation of the AXL receptor, a key indicator of its target engagement.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound
-
Gas6 (or other stimuli to induce Axl phosphorylation, if necessary)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Axl (p-Axl) and anti-total-Axl (t-Axl)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
If basal Axl phosphorylation is low, you may need to stimulate the cells with Gas6 for a short period (e.g., 15-30 minutes) before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Axl overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
The same membrane can be stripped of the p-Axl antibody and re-probed with an antibody against total Axl to confirm equal protein loading. A loading control like GAPDH or β-actin should also be used.
-
By following these detailed protocols, researchers can effectively determine the IC50 of this compound in their cancer cell lines of interest and validate its on-target activity, providing crucial data for preclinical drug development.
References
- 1. AXL/FLT3 inhibitor from Cytosinlab Therapeutics has activity in AML/MDS and lung cancer models | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulated intramembrane proteolysis of the AXL receptor kinase generates an intracellular domain that localizes in the nucleus of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl Inhibitor Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical mediator of cellular signaling, playing a pivotal role in cell survival, proliferation, migration, and therapeutic resistance.[1][2][3][4] Its overexpression is correlated with poor prognosis in numerous cancers, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML), making it an attractive target for cancer therapy.[1][2][5] AXL signaling is primarily activated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to the activation of downstream pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT.[3][6]
This document provides a detailed protocol for generating a dose-response curve for an Axl inhibitor, using Axl-IN-7 as a representative example. The protocol outlines the necessary steps for cell-based assays to determine the half-maximal inhibitory concentration (IC50) of the compound, a key parameter in assessing its potency.
Axl Signaling Pathway
The Axl signaling cascade is initiated by the binding of its ligand, Gas6, which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events that regulate key cellular processes.
Caption: A diagram of the Axl signaling pathway.
Data Presentation
The potency of Axl inhibitors is typically determined by generating dose-response curves and calculating the IC50 values in various cancer cell lines. The following table summarizes hypothetical IC50 values for this compound based on data available for other potent Axl inhibitors.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 50 |
| H1299 | Non-Small Cell Lung Cancer | 75 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30 |
| K562 | Chronic Myeloid Leukemia | 150 |
| MOLM-13 | Acute Myeloid Leukemia | 25 |
| Panc-1 | Pancreatic Cancer | 100 |
Experimental Protocols
General Workflow for Dose-Response Curve Generation
The following diagram outlines the general workflow for determining the dose-response curve of an Axl inhibitor in a cell-based assay.
Caption: Experimental workflow for dose-response curve generation.
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (or other Axl inhibitor)
-
Selected cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain the selected cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-7 Animal Model Study Design: Application Notes and Protocols for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3] Its overexpression is correlated with poor prognosis in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia.[3] The binding of its ligand, Gas6 (Growth Arrest-Specific 6), triggers a signaling cascade that promotes cell survival, proliferation, migration, and invasion.[2][3] Consequently, inhibiting the Axl signaling pathway presents a promising strategy for cancer therapy.
Axl-IN-7 is a potent and selective small-molecule inhibitor of Axl kinase activity.[4] These application notes provide a comprehensive guide for designing and executing preclinical animal model studies to evaluate the in vivo efficacy of this compound. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific cancer models and research questions.
AXL Signaling Pathway
The Axl signaling pathway is a complex network that influences multiple cellular processes critical for tumor development and survival. Upon binding of the Gas6 ligand, Axl receptors dimerize and autophosphorylate, initiating downstream signaling through several key pathways including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[2][3] These pathways collectively contribute to enhanced cell survival, proliferation, epithelial-mesenchymal transition (EMT), and immune evasion.[2]
Caption: AXL Signaling Pathway and the inhibitory action of this compound.
Experimental Design and Protocols
A well-designed animal study is crucial for obtaining reliable and translatable data. The following sections detail key considerations and protocols for an in vivo study of this compound.
Animal Models
The choice of animal model is dependent on the specific cancer type and the research question.
-
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude, SCID, or NSG mice).[5] They are useful for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[6][7] These models better recapitulate the heterogeneity and molecular characteristics of the original human tumor, offering improved predictive value for clinical outcomes.[8][9]
Experimental Workflow
The general workflow for an in vivo efficacy study of this compound is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Validation of Axl-Targeted Monoclonal Antibody Probe for microPET Imaging in Human Lung Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. f.oaes.cc [f.oaes.cc]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Axl Inhibitor Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2] Its overexpression is linked to poor prognosis in various malignancies, making it a compelling target for anticancer therapies. This document provides detailed application notes and protocols for the preclinical evaluation of small molecule AXL inhibitors in xenograft models, using the well-characterized inhibitors Bemcentinib (also known as R428 or BGB324) and ONO-7475 as representative examples. These protocols are intended to guide researchers in designing and executing in vivo studies to assess the efficacy of AXL inhibitors.
Mechanism of Action of AXL Inhibitors
AXL inhibitors are typically small molecules that target the ATP-binding site within the kinase domain of the AXL receptor. This competitive inhibition prevents AXL autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell survival, proliferation, migration, and invasion.[3][4] The primary signaling cascades affected include the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.[5] By blocking these pathways, AXL inhibitors can suppress tumor growth, induce apoptosis, and potentially overcome resistance to other cancer therapies.
AXL Signaling Pathway
Caption: Diagram of the AXL signaling pathway and its inhibition.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize data from preclinical xenograft studies for Bemcentinib (R428/BGB324) and ONO-7475.
Table 1: Bemcentinib (R428/BGB324) Xenograft Studies
| Cancer Type | Cell Line/Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| Renal Cell Carcinoma | 786-O-Luc | Athymic BALB/c nude | Oral Gavage | 50 mg/kg | Every 12 hours | Inhibition of tumor progression | [2][6] |
| Pediatric Rhabdomyosarcoma | IC-pPDX-104 (PDX) | NSG | Oral Gavage | 50 mg/kg | Daily | No significant tumor reduction as a single agent, but chemosensitizer | [7] |
| Metastatic Breast Cancer | MDA-MB-231 | Nude | Oral Gavage | 125 mg/kg | 5 times a week | Significant anti-tumor activity in combination with docetaxel | [8] |
| Non-Small Cell Lung Cancer | Advanced NSCLC (Patient Trial) | - | Oral | 200 mg load x 3 days then 100 mg daily; or 400 mg load x 3 days then 200 mg daily | Daily | Partial response in 35% of evaluable patients (in combination with docetaxel) | [9] |
Table 2: ONO-7475 Xenograft Studies
| Cancer Type | Cell Line/Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| Acute Myeloid Leukemia (FLT3-ITD) | MOLM13 | NSG | Oral Gavage | 10 mg/kg | 5 days a week | Extended survival and reduced leukemia burden | [1] |
| Acute Myeloid Leukemia (FLT3-ITD) | PDX Model 3028566 | NSG | Oral Gavage | 10 mg/kg | 5 days a week | Extended survival | [1] |
| Non-Small Cell Lung Cancer (EGFR-mutant) | PC-9KGR | - | Oral Gavage | 10 mg/kg | Daily (7 days/week) | Delayed tumor regrowth in combination with osimertinib | [5][10] |
| Non-Small Cell Lung Cancer (EGFR-mutant) | PC-9 | - | Oral Gavage | 10 mg/kg | Daily (7 days/week) | Markedly regressed tumors in combination with osimertinib | [5][10][11] |
Experimental Protocols
General Xenograft Model Workflow
Caption: A generalized workflow for conducting xenograft studies.
Detailed Methodologies
1. Cell Line Selection and Culture
-
Select a cancer cell line with documented AXL expression. Examples include MDA-MB-231 (breast cancer), 786-O (renal cell carcinoma), and MOLM13 (acute myeloid leukemia).[1][2][8]
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
2. Animal Models
-
Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor xenografts.[1][2][7]
-
House animals in a specific pathogen-free facility with ad libitum access to food and water.
-
All animal procedures should be approved by and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
3. Tumor Implantation
-
Subcutaneous Xenograft:
-
Resuspend harvested tumor cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject a specified number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.
-
-
Orthotopic Xenograft (example for renal cell carcinoma):
4. AXL Inhibitor Formulation and Administration
-
Bemcentinib (R428/BGB324) Formulation:
-
ONO-7475 Formulation:
-
Administration:
-
Administer the formulated inhibitor via oral gavage at the desired dosage and schedule (see Tables 1 and 2). Ensure thorough mixing of the suspension before each administration.
-
5. Monitoring and Efficacy Evaluation
-
Tumor Growth:
-
Animal Health:
-
Monitor body weight and general health of the animals regularly to assess treatment-related toxicity.
-
-
Study Endpoint:
-
Euthanize mice when tumors reach a predetermined size limit (e.g., >1,000 mm³) or at the end of the study period.[7]
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of treatment effects.
-
For survival studies, generate Kaplan-Meier survival curves and perform log-rank tests.
-
6. Pharmacodynamic and Biomarker Analysis (Optional)
-
At the end of the study, tumors can be excised for further analysis.
-
Western Blotting: Analyze the phosphorylation status of AXL and downstream signaling proteins (e.g., AKT, ERK) to confirm target engagement.
-
Immunohistochemistry (IHC): Evaluate the expression of AXL and proliferation markers (e.g., Ki-67) in tumor tissues.
Conclusion
The protocols outlined in this document provide a framework for the in vivo evaluation of AXL inhibitors using xenograft models. By leveraging well-characterized inhibitors like Bemcentinib and ONO-7475 as reference compounds, researchers can effectively assess the anti-tumor activity of novel AXL-targeting agents and advance their development for clinical applications. Careful adherence to these methodologies will ensure the generation of robust and reproducible preclinical data.
References
- 1. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: Axl-IN-7 Combination Therapy with EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant challenge in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). A growing body of evidence points to the upregulation of the AXL receptor tyrosine kinase as a key mechanism driving this resistance. AXL activation can bypass EGFR blockade, leading to sustained downstream signaling and tumor cell survival. This has prompted the investigation of combination therapies targeting both EGFR and AXL pathways. Axl-IN-7 is a potent AXL inhibitor that, in combination with EGFR inhibitors, offers a promising strategy to overcome resistance and enhance therapeutic efficacy.
These application notes provide a summary of the preclinical rationale, quantitative data on the synergistic effects of combining Axl inhibitors with EGFR inhibitors, and detailed protocols for key in vitro and in vivo experiments to evaluate such combination therapies. While specific data for this compound in combination with EGFR inhibitors is emerging, the presented data and protocols are representative of the AXL inhibitor class and can be adapted for this compound.
Rationale for Combination Therapy
EGFR-targeted therapies, such as gefitinib, erlotinib, and osimertinib, have demonstrated significant clinical benefit in patients with EGFR-mutant cancers. However, the majority of patients eventually develop resistance. One of the primary mechanisms of acquired resistance is the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase being a prominent player.[1][2]
AXL overexpression has been observed in EGFR inhibitor-resistant cancer cell lines and patient tumors.[2] The activation of AXL, often through its ligand Gas6, can reactivate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, thereby circumventing the effects of EGFR inhibition and promoting cell survival, proliferation, and invasion.[3]
The combination of an AXL inhibitor, such as this compound, with an EGFR inhibitor is designed to simultaneously block both the primary oncogenic driver (EGFR) and a key resistance pathway (AXL). This dual blockade is expected to result in a more potent and durable anti-tumor response. Preclinical studies have shown that this combination can resensitize resistant cells to EGFR inhibitors and delay the onset of resistance.[4]
Quantitative Data Summary
The synergistic effect of combining AXL inhibitors with EGFR inhibitors has been demonstrated in various preclinical models. The following tables summarize representative quantitative data from studies using different AXL and EGFR inhibitors. These data can serve as a benchmark for evaluating the efficacy of this compound in combination therapy.
Table 1: In Vitro Efficacy of AXL and EGFR Inhibitor Combinations
| Cell Line | AXL Inhibitor (Concentration) | EGFR Inhibitor (Concentration) | Effect | Reference |
| HCC827-gef (Gefitinib-resistant NSCLC) | YD (AXL Degrader) | Gefitinib | Synergistic inhibition of cell growth | [1] |
| HCC827-osi (Osimertinib-resistant NSCLC) | YD (AXL Degrader) | Osimertinib | Synergistic inhibition of cell growth | [1] |
| PC-9 (EGFR-mutant NSCLC) | ONO-7475 | Osimertinib | Sensitization to EGFR-TKI | [5][6] |
| PC-9 (EGFR-mutant NSCLC) | ONO-7475 | Dacomitinib | Sensitization to EGFR-TKI | [5][6] |
| EGFR-mutant NSCLC | Bemcentinib | Erlotinib | Tolerable with clinical benefit in a subset of patients | [7][8] |
| EGFR-mutant NSCLC | DS-1205c | Osimertinib | Well-tolerated, stable disease observed | [9][10] |
Table 2: IC50 Values of EGFR Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Compound | IC50 (nM) | Reference |
| PC-9 (EGFR exon 19 del) | Erlotinib | 7 | [11] |
| PC-9 (EGFR exon 19 del) | Afatinib | 0.8 | [11] |
| PC-9 (EGFR exon 19 del) | Osimertinib | 17 | [11] |
| H3255 (EGFR L858R) | Erlotinib | 12 | [11] |
| H3255 (EGFR L858R) | Afatinib | 0.3 | [11] |
| H3255 (EGFR L858R) | Osimertinib | 4 | [11] |
| PC-9ER (Erlotinib-resistant) | Afatinib | 165 | [11] |
| PC-9ER (Erlotinib-resistant) | Osimertinib | 13 | [11] |
| H1975 (EGFR L858R/T790M) | Afatinib | 57 | [11] |
| H1975 (EGFR L858R/T790M) | Osimertinib | 5 | [11] |
| HCC827/GR (Gefitinib-resistant) | Gefitinib | >10,000 | [12] |
| HCC827/ER2 (Erlotinib-resistant) | Erlotinib | >10,000 | [12] |
Signaling Pathways
The interplay between the EGFR and AXL signaling pathways is complex and results in the activation of downstream effectors that promote tumor growth and survival. The following diagram illustrates the key signaling events and the points of intervention for EGFR and AXL inhibitors.
Caption: EGFR and AXL signaling pathway crosstalk.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound and EGFR inhibitor combination therapy.
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This assay determines the effect of single-agent and combination drug treatments on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., EGFR-mutant NSCLC lines and their resistant counterparts)
-
96-well plates
-
Complete growth medium
-
This compound
-
EGFR inhibitor (e.g., gefitinib, erlotinib, osimertinib)
-
DMSO (vehicle control)
-
MTT or MTS reagent, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the EGFR inhibitor in complete growth medium.
-
Treat the cells with increasing concentrations of this compound alone, the EGFR inhibitor alone, or the combination of both drugs. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
For MTT/MTS assay, add the respective reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay, add the reagent to each well according to the manufacturer's instructions, and measure luminescence.[13][14]
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment using non-linear regression analysis (e.g., in GraphPad Prism).
-
To determine synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Cell viability assay workflow.
Western Blot Analysis
This protocol is for assessing the effect of drug treatments on the phosphorylation status and expression levels of key proteins in the EGFR and AXL signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound
-
EGFR inhibitor
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the EGFR inhibitor, or the combination at specified concentrations for a designated time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[17]
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the physical interaction between AXL and EGFR.
Materials:
-
Cancer cell lines
-
Lysis buffer for Co-IP (non-denaturing)
-
Primary antibodies for immunoprecipitation (e.g., anti-EGFR or anti-AXL)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.[18]
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-EGFR) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-AXL).[19]
Caption: Co-Immunoprecipitation workflow.
In Vivo Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound and EGFR inhibitor combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
EGFR inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse. Cells may be resuspended in a mixture of medium and Matrigel.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, EGFR inhibitor alone, and the combination of this compound and the EGFR inhibitor.
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[20]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[21]
Conclusion
The combination of this compound with EGFR inhibitors represents a rational and promising therapeutic strategy to overcome acquired resistance in cancer. The protocols and data presented in these application notes provide a framework for researchers to effectively evaluate the preclinical efficacy and mechanism of action of this combination therapy. Careful execution of these experiments will be crucial in advancing our understanding of this therapeutic approach and its potential translation to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news.cision.com [news.cision.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Multicenter, Open-Label Phase 1 Study of DS-1205c in Combination with Osimertinib in Subjects with Metastatic or Unresectable EGFR-Mutant Non-Small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Axl-EGFR receptor tyrosine kinase hetero-interaction provides EGFR with access to pro-invasive signalling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols: Synergistic Efficacy of Axl-IN-7 and PARP Inhibitors in Cancer Therapy
For Research Use Only.
Introduction
The receptor tyrosine kinase AXL is a critical mediator in cancer progression, contributing to cell survival, proliferation, metastasis, and the development of therapeutic resistance.[1] AXL overexpression is correlated with poor prognosis in various malignancies, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and high-grade serous ovarian cancer (HGSOC).[2][3] Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably in patients with BRCA1/2 mutations.[4]
Recent preclinical studies have unveiled a potent synergistic relationship between the inhibition of AXL and PARP. Inhibition of AXL has been shown to suppress the HR DNA repair pathway, thereby inducing a "BRCA-like" phenotype or "BRCAness" in cancer cells that are otherwise HR-proficient.[2][5] This acquired HR deficiency sensitizes cancer cells to PARP inhibitors, leading to synthetic lethality and enhanced tumor cell death.[2][3]
Axl-IN-7 is a potent and selective small molecule inhibitor of AXL kinase activity.[6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the synergistic effects of this compound in combination with PARP inhibitors for cancer research. The protocols outlined below are based on established methodologies from studies demonstrating the synergy between other Axl inhibitors (such as TP0903 and R428/bemcentinib) and PARP inhibitors (such as olaparib), and are adaptable for use with this compound.
Mechanism of Synergy: AXL Inhibition and PARP Inhibitor Sensitivity
The synergistic lethality of combined AXL and PARP inhibition stems from the critical role of AXL in regulating the DNA damage response (DDR). AXL signaling promotes the expression of key proteins involved in the HR pathway, such as RAD51.[2] By inhibiting AXL with this compound, the expression and function of these HR proteins are diminished, leading to a state of HR deficiency.
In HR-deficient cells, single-strand DNA breaks (SSBs), which are continuously generated by endogenous and exogenous factors, cannot be effectively repaired. When these SSBs are encountered by the replication fork, they are converted into more lethal double-strand breaks (DSBs). PARP inhibitors work by trapping PARP1/2 enzymes at the site of SSBs, preventing their repair. In cells with compromised HR, the accumulation of unrepaired SSBs and the subsequent formation of DSBs during replication overwhelm the cell's DNA repair capacity, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[2]
Caption: AXL and PARP inhibitor synergy signaling pathway.
Quantitative Data Summary
The following tables summarize the synergistic effects of AXL and PARP inhibitors observed in various cancer cell lines from published studies. These data provide a benchmark for expected outcomes when using this compound in combination with a PARP inhibitor.
Table 1: Combination Index (CI) Values for AXL and PARP Inhibitors
| Cell Line | Cancer Type | AXL Inhibitor | PARP Inhibitor | CI Value (at Fa=0.5) | Synergy Interpretation | Reference |
| MDA-MB-157 | TNBC | TP0903 | Olaparib | < 1.0 | Synergistic | [2] |
| SKLU1 | NSCLC | TP0903 | Olaparib | < 1.0 | Synergistic | [2] |
| 584 | HNSCC | TP0903 | Olaparib | < 1.0 | Synergistic | [2] |
| MDA-MB-231 | TNBC | R428 | Auranofin | 0.73 | Synergistic | [7] |
| PEO1 | Ovarian | SiRNA | Olaparib | N/A | Sensitized | [3] |
| Kuramochi | Ovarian | SiRNA | Olaparib | N/A | Sensitized | [3] |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effects of AXL and PARP Inhibitor Combination on Cell Viability and Apoptosis
| Cell Line | Treatment | Effect | Observation | Reference |
| MDA-MB-157 | TP0903 (25nM) + Olaparib (0.5µM) | Increased Apoptosis (Annexin V) | ~80% increase in apoptotic cells compared to single agents | [2] |
| SKLU1 | TP0903 (25nM) + Olaparib (0.5µM) | Increased Apoptosis (Annexin V) | ~60% increase in apoptotic cells compared to single agents | [2] |
| 584 | TP0903 (25nM) + Olaparib (0.5µM) | Increased Apoptosis (Annexin V) | ~70% increase in apoptotic cells compared to single agents | [2] |
| MDA-MB-157 | TP0903 (25nM) + Olaparib (0.5µM) | Decreased Colony Formation | >80% reduction in colony formation with combination treatment | [2] |
| SKLU1 | TP0903 (25nM) + Olaparib (0.5µM) | Decreased Colony Formation | Significant decrease in colony formation with combination treatment | [2] |
| PEO1 | AXL siRNA + Olaparib | Decreased IC50 of Olaparib | IC50 reduced from 5.79 µM to 2.24 µM | [3] |
| Kuramochi | AXL siRNA + Olaparib | Decreased IC50 of Olaparib | IC50 reduced from 481.8 µM to 199.7 µM | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergy between this compound and PARP inhibitors.
Caption: General experimental workflow for synergy studies.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound and a PARP inhibitor, alone and in combination, on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-157, SKLU1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
PARP inhibitor (e.g., Olaparib, dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor in culture medium.
-
Treat cells with varying concentrations of this compound, the PARP inhibitor, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) from the combination treatment data to determine synergy.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PARP inhibitor
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
PBS
Protocol:
-
Seed a low density of cells (200-1000 cells/well, depending on the cell line's plating efficiency) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the PARP inhibitor, or the combination at desired concentrations.
-
Incubate the plates for 7-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When colonies are visible (at least 50 cells), aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 10% formalin for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment relative to the vehicle control.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the AXL signaling and DNA damage response pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AXL, anti-p-AXL, anti-RAD51, anti-cleaved PARP, anti-γH2AX, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., Actin or GAPDH) to normalize protein levels.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound, the PARP inhibitor, or the combination for 48-72 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
The combination of this compound and a PARP inhibitor represents a promising therapeutic strategy to overcome resistance and enhance treatment efficacy in a range of cancers. The protocols provided here offer a framework for researchers to investigate this synergy in their specific models of interest. Careful execution of these experiments will provide valuable insights into the molecular mechanisms underlying this potent combination and can guide further preclinical and clinical development.
References
- 1. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL pathway as a target to overcome resistance to PARP inhibitors in high-grade serous ovarian (HGSOC) and triple-negative breast cancer (TNBC) cell lines. - ASCO [asco.org]
- 4. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 5. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-7 and Chemotherapy Co-administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for combining the AXL inhibitor, Axl-IN-7, with conventional chemotherapy. Due to the limited publicly available data specifically for this compound, this document leverages findings from studies on other potent and selective AXL inhibitors, such as Bemcentinib (BGB324) and R428, which are expected to have similar mechanisms of action. This information is intended to serve as a guide for preclinical research and development.
Introduction
The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and the development of therapeutic resistance.[1][2][3] Overexpression of AXL is observed in a variety of cancers, including non-small cell lung cancer, breast cancer, pancreatic cancer, and prostate cancer, and is often associated with a poor prognosis.[4][5] The activation of AXL signaling, primarily through its ligand Gas6, triggers downstream pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT).[4][6][7]
Crucially, AXL has been identified as a significant mediator of resistance to a wide range of cancer therapies, including chemotherapy.[1][2] Chemotherapy-induced upregulation of AXL can lead to the survival of cancer cells and subsequent tumor relapse.[8] Therefore, inhibiting AXL signaling presents a promising strategy to overcome chemotherapy resistance and enhance the efficacy of cytotoxic agents.
This compound is a potent AXL inhibitor.[9] By targeting AXL, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor response. These notes provide protocols for investigating this synergy in preclinical models.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of selective AXL inhibitors with various chemotherapeutic agents. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of AXL Inhibitors in Combination with Chemotherapy
| Cancer Type | AXL Inhibitor | Chemotherapy | Cell Line | IC50 (Chemo Alone) | IC50 (Chemo + AXL Inhibitor) | Fold Sensitization | Reference |
| Mesothelioma | BGB324 | Cisplatin | VMC40 | ~1.88 µM | Not explicitly stated, but significant decrease in cell survival | - | [10] |
| Mesothelioma | BGB324 | Pemetrexed | VMC40 | ~1 µM | Not explicitly stated, but significant decrease in cell survival | - | [10] |
| Pancreatic Cancer | BGB324 | Gemcitabine | Multiple | - | IC50 values for BGB324 ranged from 1-4 µM | - | [11] |
| Mesenchymal NSCLC | R428 | Docetaxel | HCC4006 ERL-R | >300 nmol/L | 0.191 nmol/L | >1500 | [12] |
| Mesenchymal NSCLC | R428 | Docetaxel | HCC827 ERL-R | >300 nmol/L | 100 nmol/L | >3 | [12] |
Table 2: In Vivo Efficacy of AXL Inhibitors in Combination with Chemotherapy
| Cancer Model | AXL Inhibitor | Chemotherapy | Dosing Regimen | Outcome | Reference |
| Uterine Serous Carcinoma Xenograft | BGB324 | Paclitaxel | BGB324: Not specified, Paclitaxel: Not specified | Significant reduction in tumor volume with combination therapy (P < 0.001) | [8] |
| Pancreatic Cancer PDX | BGB324 | Gemcitabine | BGB324: 50 mg/kg PO BID, Gemcitabine: 25 mg/kg IP twice a week | Combination therapy significantly attenuated xenograft growth. | [11] |
| Mesenchymal Tumor Xenograft (HeLa) | R428 | Docetaxel | Not specified | Combination therapy significantly retarded tumor growth (P < 0.0001) | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the co-administration of this compound and chemotherapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and chemotherapy on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
Chemotherapeutic agent (e.g., Docetaxel, Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treat the cells with either this compound alone, the chemotherapeutic agent alone, or a combination of both in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for AXL Signaling
This protocol is to assess the effect of this compound on the AXL signaling pathway in the presence of chemotherapy.
Materials:
-
Cancer cell lines
-
This compound
-
Chemotherapeutic agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, chemotherapy, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound and chemotherapy co-administration in a mouse xenograft model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Chemotherapeutic agent
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[12]
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare tumor growth inhibition between the different treatment groups.
Mandatory Visualizations
References
- 1. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Axl receptor tyrosine kinase expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl Inhibitors in Inducing Apoptosis in vitro
Note: As of the latest available information, specific data and protocols for a compound designated "Axl-IN-7" are not present in the public scientific literature. The following application notes and protocols are based on the well-characterized, potent Axl inhibitor, R428 (Bemcentinib) , and other representative Axl inhibitors. These methodologies can be adapted for the study of novel Axl inhibitors like this compound.
Introduction
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and is a critical mediator of cell survival, proliferation, migration, and therapeutic resistance in various cancers.[1][2] Overexpression of Axl is correlated with poor prognosis in numerous malignancies, including triple-negative breast cancer, non-small-cell lung cancer, and acute myeloid leukemia.[1][3] Its ligand, Gas6 (Growth arrest-specific 6), activates downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which promote cell survival and inhibit apoptosis.[2][4][5] Inhibition of Axl kinase activity is a promising therapeutic strategy to induce apoptosis in cancer cells.
These application notes provide an overview of the mechanism of Axl inhibitors in inducing apoptosis and detailed protocols for key in vitro experiments to assess their efficacy.
Mechanism of Action: Axl Inhibition and Apoptosis Induction
Axl inhibitors are small molecules that typically target the ATP-binding site within the kinase domain of the Axl receptor.[6] This inhibition prevents the autophosphorylation of Axl and the subsequent activation of its downstream pro-survival signaling cascades.[5][6] By blocking these pathways, Axl inhibitors can shift the cellular balance towards apoptosis. The induction of apoptosis by Axl inhibition is often characterized by the activation of caspases and the cleavage of key substrates like poly (ADP-ribose) polymerase (PARP).[4][7]
Data Presentation
The following tables summarize the quantitative data for representative Axl inhibitors, demonstrating their potency and effects on cancer cell lines.
Table 1: IC50 Values of Axl Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| R428 (Bemcentinib) & Docetaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 0.147 nmol/L (in combination with 1 µmol/L R428) | [8][9] |
| R428 (Bemcentinib) & PHA-739358 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.336 µmol/L (in combination with 1 µmol/L R428) | [8][9] |
| UNC2025 | Recombinant Axl Kinase | - | 1.6 nM (in vitro) | [3] |
| AX-0085 | 4T1 | Triple-Negative Breast Cancer | Not Specified | [10] |
Table 2: Effects of Axl Inhibition on Apoptosis Markers
| Inhibitor/Method | Cell Line(s) | Effect on Apoptosis Markers | Reference |
| Axl shRNA | HCC1806 (TNBC), SKLU1 (NSCLC) | Increased cleaved PARP and cleaved caspase-7 | [7] |
| R428 (Bemcentinib) | JeKo-1, Mino, REC-1 (Mantle Cell Lymphoma) | Increased PARP cleavage, caspase 3, 7, and 9 activation | [4] |
| Axl shRNA | MDA-MB-157 (TNBC), SKLU1 (NSCLC), 584 (HNSCC) | Increased cleaved PARP when combined with olaparib | [7] |
| Bufalin (downregulates Axl) | A549, H460 (Non-Small-Cell Lung Cancer) | Dose-dependent decrease in Axl protein levels | [11] |
Mandatory Visualizations
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 7. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AXL kinase inhibitor exhibits antitumor activity by inducing apoptotic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bufalin down-regulates Axl expression to inhibit cell proliferation and induce apoptosis in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-7 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical mediator in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Its overexpression is frequently observed in numerous cancers and is associated with poor prognosis, increased metastatic potential, and therapeutic resistance.[1][2] AXL activation, often triggered by its ligand Gas6, initiates downstream signaling cascades such as the PI3K-AKT and MAPK/ERK pathways, which promote tumorigenesis and metastasis.[1][3] Consequently, inhibiting AXL activity presents a promising therapeutic strategy to curtail tumor growth and spread.[1]
These application notes provide detailed protocols for utilizing Axl-IN-7, a potent AXL inhibitor, in cell migration and invasion assays to assess its efficacy in blocking these key metastatic processes.
AXL Signaling Pathway in Cell Migration and Invasion
AXL activation by its ligand Gas6 leads to the recruitment and phosphorylation of various downstream effector proteins. This initiates signaling cascades that are crucial for cell motility and the degradation of the extracellular matrix, both of which are essential for migration and invasion.[4][5] Key pathways involved include the PI3K/Akt and MAPK/ERK pathways, which regulate cytoskeletal rearrangements and the expression of matrix metalloproteinases (MMPs).[1][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of AXL inhibition on cell migration and invasion, based on studies using the AXL inhibitor R428, which serves as a proxy for this compound.
Table 1: Effect of AXL Inhibition on Cell Migration
| Cell Line | Treatment | Relative Migratory Speed (%) | Reference |
| IgR3 (Melanoma) | Control siRNA | 100 ± 10 | [7][8] |
| IgR3 (Melanoma) | Axl siRNA | 60 ± 8 | [7][8] |
| IgR3 (Melanoma) | Control siRNA + 1 µM R428 | 55 ± 7 | [7][8] |
| WM852 (Melanoma) | Control siRNA | 100 ± 12 | [7][8] |
| WM852 (Melanoma) | Axl siRNA | 50 ± 9 | [7][8] |
| WM852 (Melanoma) | Control siRNA + 1 µM R428 | 45 ± 6 | [7][8] |
Table 2: Effect of AXL Inhibition on Cell Invasion
| Cell Line | Treatment | Number of Invaded Cells (Normalized) | Reference |
| IgR3 (Melanoma) | Control siRNA | 100 ± 15 | [7][8] |
| IgR3 (Melanoma) | Axl siRNA | 30 ± 5 | [7][8] |
| IgR3 (Melanoma) | Control siRNA + 1 µM R428 | 25 ± 4 | [7][8] |
| WM852 (Melanoma) | Control siRNA | 100 ± 18 | [7][8] |
| WM852 (Melanoma) | Axl siRNA | 20 ± 6 | [7][8] |
| WM852 (Melanoma) | Control siRNA + 1 µM R428 | 15 ± 3 | [7][8] |
Experimental Protocols
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the two-dimensional movement of a confluent cell monolayer.
Materials:
-
Cells of interest
-
Standard cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or the vehicle control.
-
Capture images of the scratch at time 0 using a microscope.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (typically 16-24 hours).
-
After incubation, capture images of the same fields as at time 0.
-
Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to quantify cell migration.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates.
-
Cells of interest, serum-starved overnight.
-
Serum-free cell culture medium.
-
Cell culture medium with a chemoattractant (e.g., 10% FBS).
-
This compound and vehicle control.
-
Cotton swabs.
-
Fixation solution (e.g., methanol).[9]
-
Staining solution (e.g., 0.5% crystal violet or DAPI).[7][11]
-
Microscope.
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Add the diluted Matrigel solution to the upper chamber of the transwell inserts and incubate at 37°C for at least 2 hours to allow for gelation.[9]
-
-
Cell Seeding:
-
Harvest and resuspend serum-starved cells in serum-free medium containing this compound or vehicle control.
-
Carefully remove any remaining liquid from the coated inserts.
-
Add the cell suspension to the upper chamber of the inserts.[9]
-
-
Assay Assembly:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the inserts into the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.[11]
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10-20 minutes.[9]
-
Stain the cells with a solution such as 0.5% crystal violet for 10-20 minutes or with DAPI.[7][11]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields of view using a microscope.
-
The number of invaded cells is indicative of the invasive potential.
-
Conclusion
The provided protocols and supporting information offer a comprehensive guide for researchers to investigate the role of this compound in modulating cancer cell migration and invasion. By inhibiting the AXL signaling pathway, this compound is expected to significantly reduce the migratory and invasive capacity of cancer cells, highlighting its potential as a therapeutic agent in combating metastasis. The quantitative data from studies on similar AXL inhibitors provide a benchmark for expected outcomes.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Receptor in Breast Cancer: Molecular Involvement and Therapeutic Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axl contributes to efficient migration and invasion of melanoma cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Axl-IN-7 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Axl-IN-7 for their cell culture experiments. The information is tailored for professionals in research, science, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[2][3] Overexpression of Axl is associated with poor prognosis and drug resistance in several types of cancer.[2][4] this compound exerts its effect by binding to the kinase domain of Axl, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6]
Q2: What are the key downstream signaling pathways inhibited by this compound?
A2: The activation of Axl by its ligand, Gas6 (Growth arrest-specific 6), triggers several downstream signaling cascades that promote cancer progression. By inhibiting Axl, this compound effectively blocks these pathways, which include:
-
PI3K/AKT/mTOR pathway: Regulates cell survival, growth, and proliferation.
-
MEK/ERK (MAPK) pathway: Involved in cell proliferation, differentiation, and survival.
-
NF-κB pathway: Plays a key role in inflammation, immunity, and cell survival.
-
JAK/STAT pathway: Mediates cellular responses to cytokines and growth factors.
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: Currently, specific published data on the IC50 values of this compound for a wide range of cell lines are limited. As a starting point, researchers can consider the concentration ranges used for other well-characterized Axl inhibitors, such as Bemcentinib (BGB324) and R428. For these inhibitors, effective concentrations in cell culture typically range from 10 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration with this compound will depend on the specific assay and the biological question being addressed. For short-term signaling studies, such as assessing the inhibition of Axl phosphorylation by Western blot, a treatment time of 1 to 6 hours may be sufficient. For long-term assays, such as cell viability or apoptosis assays, treatment durations of 24 to 72 hours are common. It is recommended to perform a time-course experiment to determine the ideal treatment duration for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of Axl phosphorylation | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Short treatment time: The incubation time may not be sufficient to observe an effect. 3. Low Axl expression: The cell line may not express sufficient levels of Axl. 4. Inhibitor degradation: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 20 µM). 2. Increase the treatment duration (e.g., try 2, 4, and 6 hours). 3. Confirm Axl expression in your cell line by Western blot or flow cytometry. 4. Ensure this compound is stored according to the manufacturer's instructions and prepare fresh stock solutions. |
| High cell toxicity or off-target effects | 1. Excessive this compound concentration: The concentration used may be too high, leading to non-specific effects. 2. Prolonged treatment duration: Long exposure to a high concentration of the inhibitor can induce toxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that effectively inhibits Axl without causing excessive cell death. 2. Reduce the treatment duration. 3. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a solvent-only control in your experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results. 2. Inconsistent inhibitor preparation: Errors in preparing or diluting the this compound stock solution. 3. Assay variability: Inherent variability in the experimental assay. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare fresh stock solutions of this compound regularly and use calibrated pipettes for accurate dilutions. 3. Include appropriate positive and negative controls in every experiment and perform experiments in triplicate to ensure reproducibility. |
Data Presentation: IC50 Values of Axl Inhibitors in Cancer Cell Lines
As specific IC50 values for this compound are not widely available, the following table provides a summary of reported IC50 values for other Axl inhibitors in various cancer cell lines to serve as a reference for designing dose-response experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 Value |
| Bemcentinib (BGB324) | HeLa | Cervical Cancer | 14 nM |
| R428 | MDA-MB-231 | Triple-Negative Breast Cancer | 11.63 µM |
| R428 | MCF-7 | Breast Cancer | 7.86 µM |
Note: The IC50 values can vary depending on the assay conditions and cell line. It is essential to determine the IC50 for this compound in your specific experimental system.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Axl Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on Axl phosphorylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Gas6 (optional, to stimulate Axl phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Axl, anti-total-Axl, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with different concentrations of this compound or DMSO for the desired time (e.g., 1-6 hours). If desired, stimulate with Gas6 for the last 15-30 minutes of the inhibitor treatment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Axl overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Axl and a loading control to ensure equal protein loading.
Mandatory Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent discovery and development of AXL inhibitors as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-7 solubility in DMSO and media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of Axl-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For laboratory use, it is recommended to first dissolve this compound in dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Gently vortex or sonicate at a low power to ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C for long-term stability.
Q4: How do I prepare working solutions in cell culture media from the DMSO stock?
A4: To prepare a working solution, dilute the DMSO stock solution into your cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to reach your desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution.
Q5: I observed precipitation when diluting my this compound stock solution into the cell culture medium. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Solubility Data
The following table summarizes the solubility of Axl inhibitors in different solvents. Note that the data for this compound is estimated based on a structurally similar compound, LDC1267.
| Compound | Solvent | Solubility | Reference |
| This compound (estimated) | DMSO | ≥ 20.75 mg/mL | Based on LDC1267 |
| LDC1267 | DMSO | 100 mg/mL (178.39 mM) | [1] |
| LDC1267 | Ethanol | 2 mg/mL | [1] |
| LDC1267 | Water | Insoluble | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final concentration of 10 µM in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Equilibrate the vial of this compound powder to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate in a water bath at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation (10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution. For a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Vortex the working solution gently immediately after dilution to ensure homogeneity and minimize precipitation.
-
Use the freshly prepared working solution for your experiments.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution in media | The compound's solubility limit in aqueous media has been exceeded. | - Increase the final DMSO concentration slightly (up to 0.5%), but be sure to include a vehicle control with the same DMSO concentration in your experiment. - Prepare a more diluted intermediate stock in DMSO before the final dilution into the medium. - Warm the cell culture medium to 37°C before adding the compound. - Vortex the solution immediately and vigorously after adding the compound to the medium. |
| Inconsistent experimental results | - Compound degradation due to improper storage or multiple freeze-thaw cycles. - Inaccurate pipetting during dilution. | - Aliquot the stock solution to minimize freeze-thaw cycles. - Use calibrated pipettes and proper pipetting techniques. - Prepare fresh working solutions for each experiment. |
| No observable effect of the inhibitor | - The compound is not active. - The concentration used is too low. - The inhibitor has degraded. | - Verify the identity and purity of the compound if possible. - Perform a dose-response experiment to determine the optimal concentration. - Use a fresh aliquot of the stock solution. |
| Cell toxicity observed in vehicle control | The concentration of DMSO is too high. | Ensure the final DMSO concentration in the cell culture medium is non-toxic for your specific cell line (typically ≤ 0.1%). Run a DMSO toxicity curve for your cells if you are unsure. |
Visualizations
Axl Signaling Pathway
Caption: Overview of the Axl signaling cascade.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for addressing precipitation.
References
Axl-IN-7 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Axl-IN-7 in western blotting experiments. The information is designed for scientists and professionals in drug development and related fields to help resolve common issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect my western blot results?
This compound is a small molecule inhibitor of the Axl receptor tyrosine kinase. In a western blot experiment, treating cells with this compound is expected to decrease the phosphorylation of Axl (pAxl) at key tyrosine residues (e.g., Tyr779, Tyr702) in a dose-dependent manner. The total Axl protein levels may or may not change, depending on the cell line, experimental conditions, and the duration of treatment. Some Axl inhibitors have been shown to cause an accumulation of the Axl receptor on the cell surface.[1] It is also common to observe a reduction in the phosphorylation of downstream signaling proteins such as Akt and Erk.
Q2: I am not seeing a decrease in phosphorylated Axl (pAxl) after this compound treatment. What could be the reason?
Several factors could contribute to this observation:
-
Inactive this compound: Ensure the inhibitor is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Insufficient Inhibitor Concentration or Treatment Time: The optimal concentration and duration of this compound treatment can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Low Basal Axl Activity: The cell line you are using may have low endogenous levels of Axl phosphorylation. In such cases, stimulating the cells with the Axl ligand, Gas6, may be necessary to observe a significant decrease in pAxl upon inhibitor treatment.
-
Technical Issues with Western Blot: Problems with antibody quality, buffer composition, or the transfer process can all lead to a failure to detect changes in protein phosphorylation. Refer to the detailed troubleshooting guide below for more information.
Q3: My total Axl protein levels are decreasing after this compound treatment. Is this expected?
While some inhibitors can lead to the degradation of their target protein, a decrease in total Axl levels upon treatment with an Axl kinase inhibitor is not always the expected outcome. However, some studies have reported a concentration-dependent decrease in total Axl protein levels with other Axl inhibitors.[2] This could be due to various cellular mechanisms, including protein degradation pathways.[2] It is advisable to check the literature for similar observations with other Axl inhibitors in your specific cell model.
Q4: Are there any known off-target effects of Axl inhibitors that I should be aware of when interpreting my western blot results?
Pharmacological inhibitors can have off-target effects.[3] While specific off-target effects for this compound are not extensively documented in readily available literature, other Axl inhibitors have been reported to have off-target activities, especially at higher concentrations.[4] For example, some Axl inhibitors may also inhibit other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[5] It is crucial to use the lowest effective concentration of the inhibitor and to include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guide
This guide addresses common problems encountered during this compound western blotting experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal for Total Axl or pAxl | Insufficient protein loading. | Ensure you are loading an adequate amount of protein (typically 20-30 µg of total cell lysate). |
| Low Axl expression in the cell line. | Confirm Axl expression in your cell line using a positive control cell line known to express Axl. | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for high molecular weight proteins like Axl. | |
| Primary antibody issue (inactivity, wrong dilution). | Use a fresh aliquot of the antibody and optimize the dilution. Include a positive control to confirm antibody activity. | |
| Secondary antibody issue. | Ensure the secondary antibody is compatible with the primary antibody and is used at the correct dilution. | |
| High Background | Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of milk, or vice versa). |
| Primary or secondary antibody concentration too high. | Titrate the antibody concentrations to find the optimal balance between signal and background. | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Non-Specific Bands | Primary or secondary antibody is not specific enough. | Use a different, more specific antibody. Consider using monoclonal antibodies for higher specificity. |
| Protein degradation. | Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer. | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane. | |
| Unexpected Band Size | Post-translational modifications (e.g., glycosylation). | Axl is a glycoprotein, which can cause it to migrate at a higher molecular weight than predicted. |
| Protein degradation. | The presence of smaller, non-specific bands could indicate protein degradation. | |
| Splice variants. | Different splice variants of Axl may exist. |
Experimental Protocols
Detailed Western Blot Protocol for Axl and Phospho-Axl
This protocol provides a general framework for performing a western blot to detect total Axl and phosphorylated Axl. Optimization may be required for specific cell lines and antibodies.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet transfer at 100V for 90-120 minutes at 4°C is recommended for Axl.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-Axl or anti-pAxl) in the blocking buffer at the recommended dilution (see table below).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations for antibodies and inhibitors. These should be optimized for your specific experimental setup.
Table 1: Recommended Antibody Dilutions for Western Blot
| Antibody | Host | Supplier Example | Catalog # Example | Recommended Dilution |
| Total Axl | Rabbit | Cell Signaling Technology | #8661 | 1:1000 |
| Phospho-Axl (Tyr779) | Rabbit | Cell Signaling Technology | #5724 | 1:1000 |
| Phospho-Axl (Tyr702) | Rabbit | Cell Signaling Technology | #96453 | 1:1000 |
| Beta-Actin (Loading Control) | Mouse | Sigma-Aldrich | A5441 | 1:5000 |
Table 2: Recommended Axl Inhibitor Concentrations for Cell Culture
| Inhibitor | Supplier Example | Catalog # Example | Recommended Starting Concentration Range |
| This compound | Various | Various | 100 nM - 10 µM |
| R428 (BGB324) | Selleckchem | S2841 | 100 nM - 1 µM |
| TP-0903 | Selleckchem | S7561 | 10 nM - 1 µM |
| BMS-777607 | Selleckchem | S1561 | 1 µM - 10 µM |
Visualizations
Axl Signaling Pathway
Caption: Axl signaling pathway and the point of inhibition by this compound.
Western Blot Experimental Workflow
Caption: A generalized workflow for western blot experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
Axl-IN-7 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of Axl-IN-7 and other AXL kinase inhibitors. The content is structured to address common challenges and provide practical solutions for experimental design and data interpretation.
Disclaimer: While this compound is a known potent AXL inhibitor, comprehensive public data on its kinase selectivity profile is limited.[1] Therefore, this guide utilizes data from other well-characterized AXL inhibitors, such as Bemcentinib (R428) and TP-0903, as illustrative examples for investigating off-target effects. Researchers are strongly encouraged to generate a specific selectivity profile for this compound in their experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target signaling pathways affected by AXL inhibitors?
A1: The primary on-target effect of this compound is the inhibition of the AXL receptor tyrosine kinase. AXL activation triggers several downstream signaling pathways crucial for cell proliferation, survival, migration, and drug resistance.[2][3][4][5] These include:
-
PI3K/AKT/mTOR pathway: Promotes cell survival and proliferation.[6][7]
-
RAS/RAF/MEK/ERK (MAPK) pathway: Regulates cell growth and differentiation.[3][6][7]
-
NF-κB pathway: Involved in inflammation and cell survival.[1][6]
-
JAK/STAT pathway: Plays a role in cell proliferation and immune responses.[1][5][6]
Off-target effects can arise from the inhibition of other kinases with structural similarities to AXL, or entirely unrelated proteins.[8] The specific off-target pathways will depend on the selectivity profile of the inhibitor. For example, some AXL inhibitors also show activity against other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases or other kinases like VEGFR, MET, and ALK.[9][10][11]
Q2: My biochemical assay (e.g., in vitro kinase assay) results for this compound inhibition do not match my cellular assay results. What could be the reason?
A2: Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[12] Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often performed at a fixed, and sometimes low, ATP concentration, whereas cellular ATP levels are much higher (in the millimolar range).[12] An ATP-competitive inhibitor like this compound will appear less potent in a cellular environment.
-
Cellular Uptake and Efflux: The compound's ability to penetrate the cell membrane and its susceptibility to efflux pumps can significantly impact its effective intracellular concentration.
-
Off-Target Effects in Cells: The inhibitor might engage with other cellular targets that influence the measured phenotype, either synergistically or antagonistically.[13]
-
Scaffold-Specific Effects: The chemical scaffold of the inhibitor might have biological effects independent of its kinase inhibition activity.
-
Presence of Scaffolding Proteins and Post-Translational Modifications: In a cellular context, AXL interacts with other proteins, and its activity is regulated by post-translational modifications that are not replicated in a simple biochemical assay.
Q3: How can I confirm that the observed cellular phenotype is due to AXL inhibition and not an off-target effect?
A3: This is a critical validation step. A multi-pronged approach is recommended:
-
Genetic Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate AXL expression. If the phenotype is recapitulated, it strongly suggests an on-target effect.
-
Rescue Experiment: In AXL knockout/knockdown cells, re-introduce a form of AXL that is resistant to the inhibitor. If this rescues the phenotype, it confirms the on-target mechanism.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to AXL in the cellular environment.[2][9][14][15][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in Western blot for phospho-AXL. | 1. Non-specific antibody binding. 2. Incomplete blocking. 3. High concentration of primary or secondary antibody. | 1. Optimize antibody dilutions. 2. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 3. Perform additional washes. |
| Inconsistent IC50 values in in vitro kinase assays. | 1. Pipetting errors. 2. Instability of the inhibitor in the assay buffer. 3. Variation in enzyme activity between batches. | 1. Use calibrated pipettes and proper technique. 2. Check the solubility and stability of this compound in your assay buffer. 3. Qualify each new batch of recombinant kinase. |
| Toxicity observed in cell-based assays at expected efficacious concentrations. | 1. Off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets. 2. Test the effect of the vehicle control at the same concentration used for the inhibitor. |
| No inhibition of AXL phosphorylation in cells despite potent biochemical activity. | 1. Poor cell permeability of the inhibitor. 2. Active efflux of the inhibitor from the cells. 3. Rapid metabolism of the inhibitor. | 1. Perform a cellular uptake assay. 2. Use inhibitors of efflux pumps (e.g., verapamil) to see if potency is restored. 3. Analyze inhibitor stability in cell culture media and in the presence of cells. |
Data Presentation
Kinase Selectivity Profile of AXL Inhibitors
Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects.[17] While a comprehensive public dataset for this compound is not available, the following table presents the kinase selectivity of two other well-characterized AXL inhibitors, Bemcentinib (R428) and TP-0903, to illustrate the type of data that should be generated.
Table 1: Selectivity Profile of Bemcentinib (R428)
| Kinase | IC50 (nM) | Selectivity vs. Axl | Reference |
| Axl | 14 | 1x | [9][10][11][18][19] |
| Mer | >700 | >50x | [10][11] |
| Tyro3 | >1400 | >100x | [10][11] |
| Abl | >1400 | >100x | [10][11] |
| EGFR | >1400 | >100x | [11] |
| HER2 | >1400 | >100x | [11] |
| PDGFRβ | >1400 | >100x | [11] |
Table 2: Kinase Inhibition Profile of TP-0903 (Kd in nM)
This table shows the dissociation constants (Kd) of TP-0903 for a panel of kinases, indicating its binding affinity. Lower Kd values represent stronger binding.
| Kinase | Kd (nM) | Reference |
| Axl | 8.2 | [20] |
| FLT3 | <5 | [20] |
| MER | <5 | [20] |
| TYRO3 | >50% inhibition at 200 nM | [7] |
| JAK2 | <5 | [20] |
| ALK | <5 | [20] |
| ABL1 | <5 | [20] |
| AURKA | <5 | [20] |
| AURKB | <5 | [20] |
| BTK | 13 | [20] |
| CSF1R | 16 | [20] |
| FGFR1 | 21 | [20] |
| JAK1 | 23 | [20] |
| CHEK1 | 24 | [20] |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of this compound against recombinant AXL kinase.
Materials:
-
Recombinant AXL kinase
-
Poly-GT (4:1) peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant AXL kinase, and the peptide substrate.
-
Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 10 µL of the reaction mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for AXL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's protocol.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for AXL Phosphorylation
This protocol is to assess the inhibitory effect of this compound on AXL phosphorylation in a cellular context.
Materials:
-
Cell line expressing AXL (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
GAS6 ligand (optional, for stimulating AXL phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AXL, anti-total-AXL, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours). Include a DMSO vehicle control.
-
If desired, stimulate AXL phosphorylation by adding GAS6 for a short period (e.g., 15 minutes) before cell lysis.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AXL and the loading control to ensure equal protein loading.
Visualizations
AXL Signaling Pathway
Caption: AXL Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Off-Target Investigation
Caption: Workflow for Investigating Off-Target Effects.
On-Target vs. Off-Target Effects Logic
Caption: Logical Relationship of On-Target vs. Off-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
Technical Support Center: Axl-IN-7 Resistance Development in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the Axl inhibitor, Axl-IN-7, in cell line models. As direct studies on resistance to this compound are limited, this guide draws upon established mechanisms of resistance to other Axl inhibitors and Axl-mediated resistance to various cancer therapies.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific data for this compound is emerging, resistance to Axl inhibitors, in general, can be mediated by several mechanisms. The most commonly observed mechanisms are:
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of Axl. The most frequently implicated pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][3] Activation of these pathways can restore downstream signals for cell proliferation and survival, rendering the inhibition of Axl less effective.
-
Epithelial-to-Mesenchymal Transition (EMT): Axl itself is a key driver of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and drug resistance.[2][4][5] In the context of Axl inhibitor resistance, further enhancement of the EMT phenotype can contribute to reduced drug efficacy.
-
Upregulation of other Receptor Tyrosine Kinases (RTKs): Cells may upregulate other RTKs, such as EGFR, HER2, or MET, to compensate for the loss of Axl signaling.[5] This can lead to the activation of similar downstream pathways, thereby promoting cell survival.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.
Q2: Which cell lines have been reported to develop resistance involving Axl upregulation?
A2: Several non-small cell lung cancer (NSCLC) cell lines have been used to study Axl-mediated resistance to EGFR inhibitors, where Axl is upregulated in the resistant clones. These serve as relevant models for studying potential this compound resistance. Examples include:
-
HCC827: An EGFR-mutant NSCLC cell line that can develop resistance to erlotinib through Axl activation.[4]
-
PC9: Another EGFR-mutant NSCLC cell line where Axl overexpression has been linked to gefitinib resistance.[1]
-
H1975: An EGFR-mutant (T790M) NSCLC cell line that can develop resistance to osimertinib with associated Axl upregulation.[6]
-
A549 and H460: EGFR wild-type NSCLC cell lines where Axl knockdown can increase sensitivity to chemotherapeutic agents.[7]
-
NCI-H226: A NSCLC cell line used to study acquired resistance to cetuximab, where Axl was found to be overexpressed in resistant cells.
Q3: How can I confirm if Axl signaling is reactivated in my resistant cell line?
A3: To confirm the reactivation of Axl signaling in your this compound resistant cell line, you can perform the following key experiments:
-
Western Blotting: This is the most direct method to assess the phosphorylation status of Axl and its downstream targets.
-
Immunofluorescence or Immunohistochemistry: These techniques can be used to visualize the expression and localization of total Axl and p-Axl within the cells.
-
Quantitative Real-Time PCR (qRT-PCR): To determine if there is an upregulation of AXL gene expression at the transcriptional level.
Troubleshooting Guide
This guide provides a step-by-step approach to investigating and potentially overcoming resistance to this compound in your cell line experiments.
| Problem | Possible Cause | Recommended Action |
| Decreased cell death and increased IC50 of this compound over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your suspected resistant line and compare it to the parental, sensitive line. A significant increase in IC50 confirms resistance. 2. Investigate Mechanism: Analyze protein expression and phosphorylation of Axl, AKT, and ERK1/2 via Western blot. Assess EMT markers (e.g., E-cadherin, N-cadherin, Vimentin). 3. Consider Combination Therapy: Based on your findings, consider combining this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K or MEK inhibitor). |
| High basal expression of p-AKT or p-ERK1/2 in the parental cell line. | Intrinsic resistance to Axl inhibition. | 1. Characterize the Cell Line: The cell line may have pre-existing mutations that activate downstream pathways independently of Axl. 2. Combination Therapy: A combination approach from the outset may be necessary to achieve a significant anti-proliferative effect. |
| Morphological changes in cells (e.g., more elongated, spindle-like shape). | Induction of Epithelial-to-Mesenchymal Transition (EMT). | 1. Analyze EMT Markers: Perform Western blot or immunofluorescence for key EMT markers. A decrease in E-cadherin and an increase in N-cadherin and Vimentin are indicative of EMT.[7] 2. Functional Assays: Conduct migration and invasion assays (e.g., transwell assay) to assess changes in cell motility. |
Quantitative Data Summary
The following tables summarize IC50 data from studies on Axl-mediated resistance to other inhibitors. This data can provide a reference for the magnitude of resistance that might be expected.
Table 1: IC50 Values for Gefitinib in PC9 and Gefitinib-Resistant PC9 Cells
| Cell Line | Treatment | IC50 (ng/mL) | Fold Resistance | Reference |
| PC9 (Parental) | Gefitinib | 14.79 ± 2.23 | - | [1] |
| PC9 (AXL-overexpressing) | Gefitinib | 42.96 ± 11.17 | ~2.9 | [1] |
Table 2: IC50 Values for Osimertinib in Parental and Resistant NSCLC Cell Lines
| Cell Line (Parental) | Resistant Derivative | Osimertinib IC50 (µmol/L) - Parental | Osimertinib IC50 (µmol/L) - Resistant | Fold Resistance | Reference |
| HCC827 | HCC827-ORS | < 0.001 | 0.23 | > 230 | [6] |
| HCC4006 | HCC4006-ORS | 0.001 | > 10 | > 10000 | [6] |
| PC-9 | PC-9-ORS | 0.002 | 0.35 | 175 | [6] |
| H1975 | H1975-ORH | 0.08 | > 10 | > 125 | [6] |
Table 3: IC50 Values for Chemotherapeutic Agents in NSCLC Cells with and without Axl Knockdown
| Cell Line | Treatment | IC50 (µM) - Control siRNA | IC50 (µM) - Axl siRNA | Fold Sensitization | Reference |
| A549 | Doxorubicin | 1.1004 ± 0.1022 | 0.7004 ± 0.0902 | 1.57 | [7] |
| A549 | Vincristine | 0.0066 ± 0.0053 | 0.0018 ± 0.0012 | 3.67 | [7] |
| A549 | Paclitaxel | 0.0017 ± 0.0134 | 0.0007 ± 0.0821 | 2.43 | [7] |
| H460 | Doxorubicin | 12.0003 ± 1.0243 | 4.0124 ± 0.3002 | 2.99 | [7] |
| H460 | Vincristine | 0.0014 ± 0.0091 | 0.0006 ± 0.0034 | 2.33 | [7] |
| H460 | Paclitaxel | 0.0030 ± 0.0230 | 0.0011 ± 0.0149 | 2.73 | [7] |
Experimental Protocols
1. Protocol for Generating this compound Resistant Cell Lines
This protocol is a generalized method for developing acquired resistance in vitro through stepwise dose escalation.
Caption: Workflow for developing acquired resistance to this compound.
Methodology:
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in appropriate culture medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth). This allows for the selection of tolerant cells without causing massive cell death.
-
Recovery: After 48-72 hours of treatment, replace the drug-containing medium with fresh medium and allow the cells to recover and proliferate.
-
Passaging: Once the cells reach approximately 80% confluency, passage them.
-
Dose Escalation: In the new passage, increase the concentration of this compound by 1.5 to 2-fold.
-
Iterative Cycles: Repeat steps 3-5 for several cycles.
-
Monitoring Resistance: Periodically (e.g., every 2-4 weeks), perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50 of this compound. A significant and progressive increase in the IC50 value indicates the development of resistance.
-
Establishment of Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), expand the cell population in the presence of the maintenance dose of this compound and cryopreserve aliquots for future experiments.
2. Protocol for Western Blot Analysis of Axl Signaling
Caption: Western blot workflow for Axl signaling analysis.
Methodology:
-
Cell Culture and Treatment: Culture both parental and this compound resistant cells to ~80% confluency. If investigating acute signaling events, you may starve the cells and then stimulate with a ligand (e.g., Gas6) or treat with this compound for a short period.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated forms of Axl, AKT, and ERK1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Signaling Pathway Diagrams
Axl Signaling and Potential Bypass Mechanisms
Caption: Axl signaling and key downstream bypass pathways.
References
- 1. Anexelekto (AXL) Increases Resistance to EGFR-TKI and Activation of AKT and ERK1/2 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Axl-IN-7 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Axl-IN-7 in their experiments. The information is designed to help overcome common challenges and ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound.
1. Compound Solubility and Stability
-
Question: I am having trouble dissolving this compound, or it is precipitating out of solution. How can I ensure it remains soluble?
-
Answer: this compound is soluble in DMSO.[1][2] For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution in aqueous buffers, try vortexing the solution or gently warming it. For in vivo studies, this compound can be formulated in a vehicle such as 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80.[3]
-
-
Question: How should I store this compound stock solutions to maintain stability?
-
Answer: this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best to aliquot the stock solution into smaller volumes for single use.
-
2. Inconsistent Experimental Results
-
Question: I am observing variable or no inhibition of Axl phosphorylation (pAxl) after this compound treatment. What could be the cause?
-
Answer:
-
Axl Expression Levels: The efficacy of this compound is dependent on the expression level of Axl in your cell line.[5] Verify Axl expression in your cells by Western blot or flow cytometry before starting your experiment.[6][7] Cell lines with low or no Axl expression will not respond to the inhibitor.
-
Ligand-Induced Activation: Axl is activated by its ligand, Gas6.[8] If your cell culture medium contains serum, it may contain Gas6, leading to constitutive Axl activation. For some experiments, you may need to serum-starve the cells before treatment to observe a more pronounced effect of the inhibitor on basal pAxl levels.[9][10]
-
Compound Degradation: Ensure your this compound stock solution has been stored properly and has not expired.[4]
-
Treatment Time and Concentration: The optimal concentration and incubation time for this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Inhibition of Axl phosphorylation can be observed in as little as 1-2 hours.[4][11]
-
-
-
Question: My cell viability/proliferation assay results with this compound are not consistent. Why might this be happening?
-
Answer:
-
Cell Line Dependency: The anti-proliferative effect of this compound is cell-line specific and often correlates with the level of Axl dependency for survival.[12]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[13][14] Ensure the assay you are using is appropriate for your experimental question. For example, MTT assays measure metabolic activity, which may not always directly correlate with cell number.[13]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on other kinases, which could influence cell viability.[4] It is important to use the lowest effective concentration that inhibits Axl phosphorylation to minimize off-target effects.
-
Experimental Confluence: Cell density at the time of treatment can influence the outcome of viability assays. Ensure you are seeding cells at a consistent density for all experiments.
-
-
3. Off-Target Effects
-
Question: How can I be sure that the observed phenotype is due to Axl inhibition and not off-target effects?
-
Answer:
-
Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of Axl that is resistant to this compound. If the phenotype is reversed, it is likely due to on-target Axl inhibition.
-
Knockdown/Knockout Controls: The most rigorous control is to use siRNA or CRISPR/Cas9 to knockdown or knockout Axl expression.[5] If the phenotype of Axl knockdown/knockout cells mimics the effect of this compound treatment, it provides strong evidence for on-target activity.
-
Profile Against Other Kinases: Axl-IN-17, a similar compound, has been shown to inhibit other kinases like TYRO3, MER, MET, and RON at a 1 µM concentration.[4] Be aware of potential off-target effects, especially when using higher concentrations of this compound.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for Axl inhibitors.
Table 1: In Vitro IC50 Values of Axl Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| Axl-IN-17 | AXL | < 1 | BaF3/TEL-AXL cells |
| R428 | AXL | 14 | Cell-free assay |
| UNC2025 | AXL | 1.6 | Cell-free assay |
| SGI-7079 | AXL | 7 | Cell-free assay |
Note: Data for this compound is limited in publicly available literature; Axl-IN-17 is a structurally related compound with available data.[4]
Table 2: Example IC50 Values of Axl Inhibitors in Cell-Based Assays
| Cell Line | Compound | Assay | IC50 |
| MDA-MB-231 (Breast Cancer) | R428 in combination with Docetaxel | Cell Viability | 0.147 nM (1 µM R428) |
| HCC827 ERL-R (NSCLC) | R428 in combination with Docetaxel | Cell Viability | 0.191 nM (1 µM R428) |
| SET-2 (Myeloproliferative Neoplasm) | Bemcentinib (R428) | Cell Viability | In the range of clinical plasma levels |
Experimental Protocols
1. Western Blot for Phospho-Axl (pAxl) and Total Axl
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Lysis:
-
Seed and grow cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Scrape cells and collect lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against phospho-Axl (e.g., Tyr779) and total Axl overnight at 4°C.[9][11] Use a loading control antibody (e.g., β-actin, GAPDH) on the same blot.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Viability/Proliferation Assay (MTT Assay)
This is a general protocol for an MTT assay and can be adapted for other colorimetric or fluorometric viability assays.[13]
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[13]
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: General Experimental Workflow for this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axl-IN-17_TargetMol [targetmol.com]
- 5. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl Monoclonal Antibody (DS7HAXL), PE-Cyanine7 (25-1087-42) [thermofisher.com]
- 7. Anti-AXL antibody (GTX129407) | GeneTex [genetex.com]
- 8. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Improving In Vivo Efficacy of Axl Inhibitors
Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the in vivo efficacy, formulation, and pharmacokinetic properties of the specific molecule Axl-IN-7. Therefore, this technical support guide has been constructed based on established principles and data from other well-characterized, potent, and selective Axl inhibitors, such as Bemcentinib (R428). This resource is intended to provide researchers with a robust framework for troubleshooting and optimizing in vivo experiments with novel Axl inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for targeting the Axl receptor tyrosine kinase in vivo?
A1: The Axl receptor tyrosine kinase is a key player in various processes that drive cancer progression.[1][2][3][4] Overexpression of Axl is frequently observed in many cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML), and is often correlated with a poor prognosis.[5] Axl signaling promotes tumor cell proliferation, survival, invasion, and metastasis.[2][4] Furthermore, Axl activation is a significant mechanism behind acquired resistance to various cancer therapies, including chemotherapy and other targeted treatments.[1][2][5] By inhibiting Axl, researchers aim to block these oncogenic signals, reduce tumor growth, and potentially re-sensitize tumors to other treatments.[2]
Q2: How does this compound, as a potent Axl inhibitor, likely work?
A2: this compound is described as a potent AXL inhibitor.[6] Like most small molecule kinase inhibitors, it likely functions by binding to the ATP-binding site within the intracellular kinase domain of the Axl protein.[2] This competitive inhibition prevents the phosphorylation of Axl (autophosphorylation) and the subsequent activation of downstream signaling pathways.[5] Key pathways inhibited include the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are crucial for cancer cell survival and proliferation.[2][4][5]
Q3: What are the primary downstream signaling pathways activated by Axl?
A3: Upon activation by its ligand, Gas6, or through other mechanisms, Axl triggers several critical downstream signaling cascades.[5][7] These include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.[4][5]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation.[4][5]
-
NF-κB Pathway: Supports cell survival by upregulating anti-apoptotic proteins.[1]
-
JAK/STAT Pathway: Also involved in cell proliferation and survival signals.[1] Disruption of these pathways is the primary goal of Axl inhibition.
Axl Signaling Pathway Diagram
Caption: Axl signaling pathway and point of inhibition.
Troubleshooting Guide for In Vivo Experiments
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| 1. Lack of In Vivo Efficacy (e.g., no tumor growth inhibition) | a. Insufficient Drug Exposure: Poor pharmacokinetics (PK), rapid clearance, or low bioavailability. | - Conduct a PK Study: Determine the half-life, Cmax, and AUC of your inhibitor in the animal model. A novel inhibitor was found to have a half-life of over 10 hours in rats, which supported its efficacy.[8]- Optimize Dosing Regimen: Based on PK data, increase the dose or dosing frequency (e.g., from once daily to twice daily).[9]- Change Administration Route: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration. |
| b. Inadequate Target Engagement: The administered dose is not sufficient to inhibit Axl phosphorylation in the tumor. | - Perform a Pharmacodynamic (PD) Study: Collect tumor samples at various time points after dosing and measure the level of phosphorylated Axl (p-Axl) by Western blot or IHC. A significant reduction in p-Axl indicates target engagement.- Dose Escalation Study: Correlate the dose with the level of target inhibition in the tumor to find the minimum effective dose. | |
| c. Tumor Model Insensitivity: The selected cancer cell line or xenograft model may not be dependent on Axl signaling for its growth and survival. | - Confirm Axl Expression: Before starting the in vivo study, confirm high expression and activation (p-Axl) in your chosen cell line via Western blot.- Test Alternative Models: Use cell lines that have been reported to be Axl-dependent. Axl knockdown in certain breast and lung cancer cell lines leads to decreased tumor growth. | |
| 2. Poor Solubility & Formulation Issues | a. Compound Precipitation: The inhibitor is poorly soluble in aqueous vehicle, leading to precipitation upon injection and low bioavailability. | - Test Different Formulation Vehicles: For oral gavage, try vehicles like methylcellulose (e.g., 0.5% methylcellulose/0.2% Tween 80) or PEG400. For IP injection, consider solutions with DMSO, PEG300, and saline. Bemcentinib has been administered via oral gavage in 2% methylcellulose.[9]- Sonication/Heating: Gently heat and sonicate the formulation to ensure complete dissolution before administration.- Prepare Fresh Daily: Do not store formulations for extended periods unless stability has been confirmed. |
| b. Incorrect pH or Salt Form: The solubility of the compound may be highly pH-dependent. | - Measure pH of Formulation: Adjust the pH to a range where the compound is most soluble and stable.- Consider Salt Forms: If working with a free base, investigate if a salt form (e.g., HCl, mesylate) offers improved solubility. | |
| 3. In Vivo Toxicity (e.g., weight loss, adverse events) | a. Off-Target Kinase Inhibition: The inhibitor may not be perfectly selective and could be hitting other essential kinases. | - Perform a Kinome Scan: Profile the inhibitor against a broad panel of kinases to identify potential off-targets.[8]- Reduce the Dose: Determine the maximum tolerated dose (MTD) in a dose-range-finding study. Potent tumor growth inhibition has been seen at doses without obvious body weight loss.[8]- Correlate Toxicity with Off-Target Inhibition: If known off-targets are identified, check if the observed toxicities align with the inhibition of those pathways. |
| b. Formulation Vehicle Toxicity: The vehicle itself (e.g., high percentage of DMSO) might be causing toxicity. | - Run a Vehicle-Only Control Group: Always include a group of animals that receives only the formulation vehicle to assess its specific effects.- Minimize Harsh Solvents: Aim to use the lowest possible concentration of solvents like DMSO in the final formulation. |
Quantitative Data for Selected Axl Inhibitors (for reference)
Table 1: In Vitro Potency of Axl Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line (Example) | Cellular IC50 (nM) |
|---|---|---|---|---|
| Bemcentinib (R428) | Axl | 14 | - | - |
| TP-0903 | Axl | 27 | - | - |
| Compound [I] ¹ | Axl, MER, TYRO3 | 3.2 | BaF3/TEL-AXL | <1.0 |
¹From Lan, Y. et al. Eur J Med Chem 2024.[8]
Table 2: Example In Vivo Dosing and Efficacy of Axl Inhibitors
| Inhibitor | Animal Model | Dose & Route | Efficacy Outcome | Reference |
|---|---|---|---|---|
| Bemcentinib (R428) | Orthotopic Renal Cell Carcinoma (786-0 cells) in mice | 50 mg/kg, oral gavage, twice daily | Significant reduction in tumor growth | [9] |
| Compound [I] ¹ | BaF3/TEL-AXL Xenograft in mice | 25, 50, 100 mg/kg, oral, once daily | 89.8% to 104.8% tumor growth inhibition | [8] |
¹From Lan, Y. et al. Eur J Med Chem 2024.[8]
Detailed Methodologies: Generalized Protocol for an In Vivo Efficacy Study
This protocol provides a general framework for assessing a novel Axl inhibitor in a subcutaneous xenograft model.
1. Cell Line Selection and Culture:
-
Select a cancer cell line with high endogenous Axl expression and phosphorylation (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Culture cells in recommended media and conditions to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile, serum-free media or PBS. Resuspend the final cell pellet in an appropriate ice-cold medium for injection (e.g., 50:50 mix of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
2. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or nude mice, 6-8 weeks old).
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
3. Study Initiation and Randomization:
-
When tumors reach an average volume of ~100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group).
-
Groups should include: Vehicle Control, Inhibitor Low Dose, and Inhibitor High Dose.
4. Inhibitor Formulation and Administration:
-
Formulation: Prepare the inhibitor fresh daily. For a hypothetical oral formulation:
-
Weigh the required amount of inhibitor.
-
Create a vehicle solution (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water).
-
Create a smooth paste of the inhibitor with a small amount of the vehicle.
-
Gradually add the rest of the vehicle while vortexing or sonicating to create a homogenous suspension.
-
-
Administration: Administer the formulation via oral gavage once or twice daily at the predetermined doses. The vehicle control group receives the vehicle only.
5. Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period (e.g., 21-28 days).
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Axl).
Workflow & Troubleshooting Diagrams
Experimental Workflow for In Vivo Efficacy
Caption: General experimental workflow for in vivo efficacy studies.
Troubleshooting Logic for Poor Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 9. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Axl-IN-7 and Axl Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Axl-IN-7 and other Axl inhibitors. The information is tailored for scientists and drug development professionals to help navigate unexpected phenotypic effects and other experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Axl inhibitors.
Q1: We are using this compound to inhibit cell proliferation, but we are observing an unexpected increase in markers for DNA damage (e.g., γH2AX). Is this a known off-target effect?
A1: While specific data on this compound is limited, this is a documented, and perhaps unexpected, on-target effect of Axl inhibition. Studies with other selective Axl inhibitors, such as bemcentinib (BGB324), have shown that inhibiting Axl can lead to DNA damage and replication stress.[1] This is thought to be due to a novel role for Axl in the DNA damage response (DDR). Therefore, an increase in markers like γH2AX may not be an off-target effect but rather a consequence of Axl pathway inhibition in certain cellular contexts. This effect has been noted to be more significant in TP53-deficient cell lines.[1]
Q2: Our cell line, which we expected to be sensitive to Axl inhibition, is showing resistance to this compound. What are the potential reasons for this?
A2: Resistance to Axl inhibitors can be multifactorial:
-
Low Axl Expression: Confirm the expression level of Axl in your cell line at the protein level. Cell lines with low or absent Axl expression are less likely to respond to Axl inhibition.
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating other signaling pathways to bypass the inhibition of Axl. For example, activation of other receptor tyrosine kinases (RTKs) can sometimes compensate for Axl inhibition.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can lead to the rapid efflux of the inhibitor from the cell, preventing it from reaching its target.
-
Mutation in the Axl Kinase Domain: Although rare, mutations in the ATP-binding pocket of Axl could potentially confer resistance to ATP-competitive inhibitors.
Q3: We are observing a change in cell morphology after treatment with an Axl inhibitor; the cells appear more epithelial. Is this expected?
A3: Yes, this can be an expected outcome. Axl is a known promoter of the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, such as increased motility and invasion.[2] Inhibition of Axl can reverse this process, leading to a mesenchymal-to-epithelial transition (MET), where cells revert to a more epithelial phenotype. This can be visually confirmed by changes in cell morphology and molecularly by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., Vimentin, N-cadherin).
Q4: We are trying to combine this compound with a PARP inhibitor, but we are not seeing the synergistic effect we anticipated. How can we troubleshoot this?
A4: The synergy between Axl inhibitors and PARP inhibitors is often linked to the induction of homologous recombination (HR) deficiency by the Axl inhibitor.[2] Here are some troubleshooting steps:
-
Confirm HR Deficiency: First, verify that Axl inhibition in your cell model indeed leads to a decrease in the efficiency of homologous recombination. This can be assessed by looking at the formation of RAD51 foci.
-
Sequencing of Treatment: The order and timing of drug administration can be critical. Concurrent administration or pre-treatment with the Axl inhibitor before adding the PARP inhibitor might be necessary to induce the HR-deficient state.
-
Drug Concentrations: Perform a dose-matrix experiment to test a range of concentrations for both inhibitors to identify the optimal concentrations for synergy.
-
Cell Line Specificity: The synergistic effect might be cell-line specific and dependent on the underlying genetic background, such as the status of BRCA1/2 and other DNA repair genes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is described as a potent Axl inhibitor.[3] Like other small molecule Axl inhibitors, it is presumed to function as an ATP-competitive inhibitor, binding to the ATP pocket of the Axl kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2]
Q2: What are the major downstream signaling pathways of Axl?
A2: Axl activation triggers several key signaling cascades that promote cell survival, proliferation, migration, and invasion. The main pathways include:
-
PI3K/AKT/mTOR pathway: Promotes cell survival and proliferation.[1][4][5]
-
RAS/RAF/MEK/ERK (MAPK) pathway: Drives cell proliferation.[4][5][6]
-
NF-κB pathway: Involved in inflammation and cell survival.[4]
-
JAK/STAT pathway: Can be activated by Axl and is involved in cell proliferation and survival.[4][7]
Q3: What are the expected phenotypic effects of Axl inhibition in cancer cells?
A3: Based on the known functions of Axl, its inhibition is expected to lead to:
-
Reduced Cell Proliferation and Survival: By blocking pro-survival signals from the PI3K/AKT and MAPK pathways.[4][6]
-
Decreased Cell Migration and Invasion: Axl is a key driver of cell motility.[6]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Leading to a more epithelial phenotype.
-
Sensitization to other therapies: Axl inhibition can overcome resistance to chemotherapy, radiation, and other targeted therapies.[1][2]
Q4: Are there any known off-target effects of Axl inhibitors?
A4: The specificity of kinase inhibitors is a critical consideration. While some Axl inhibitors are highly selective, others may have off-target effects on other kinases, especially within the TAM (Tyro3, Axl, Mer) family due to the similarity in their kinase domains. It is always recommended to consult the selectivity profile of the specific inhibitor you are using. Unintended effects on other kinases could lead to unexpected phenotypes.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, the following table provides a summary of IC50 values for other commonly used Axl inhibitors in various cancer cell lines. This data can serve as a reference for designing your own experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BGB324 (Bemcentinib) | Panel of NSCLC lines | Non-Small Cell Lung Cancer | 0.67 to >9.61 (median 2) | [1] |
| R428 | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.15 (in combination) | [8] |
| SKI-606 | Hs578T | Breast Cancer | 0.34 | [9] |
| BGB324 (Bemcentinib) | Panel of LCNEC lines | Large Cell Neuroendocrine Carcinoma | median 2.3 | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the effects of Axl inhibitors.
Western Blotting for Axl Signaling Pathway
This protocol is for assessing the phosphorylation status of Axl and downstream targets.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with Axl inhibitor at desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Proliferation Assay (e.g., using CCK-8)
This assay measures the effect of Axl inhibitors on cell viability and proliferation.
-
Cell Seeding:
-
Treatment:
-
Treat cells with a serial dilution of the Axl inhibitor. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
DNA Damage Assay (Immunofluorescence for γH2AX)
This protocol is for visualizing DNA double-strand breaks.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with the Axl inhibitor at the desired concentration and for the appropriate time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-γH2AX primary antibody (e.g., 1:500 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Image using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Visualizations
Caption: Axl signaling pathway and its downstream effectors.
Caption: Experimental workflow for characterizing Axl inhibitor effects.
Caption: Troubleshooting logic for unexpected phenotypic effects.
References
- 1. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-7 Technical Support Center: Your Guide to Axl IP/WB
Welcome to the Axl-IN-7 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing immunoprecipitation (IP) and Western Blotting (WB) for the Axl receptor tyrosine kinase. Here you will find a selection of validated antibodies, detailed experimental protocols, and comprehensive troubleshooting guides to ensure optimal results.
Frequently Asked Questions (FAQs) for Axl IP/WB
This section addresses common issues encountered during the immunoprecipitation and Western Blotting of Axl.
Q1: I am not getting any signal or a very weak signal for Axl in my Western Blot. What could be the problem?
A1: Weak or no signal is a common issue with several potential causes:
-
Low Axl Expression: The cell line or tissue you are using may have low endogenous levels of Axl. Consider using a positive control, such as lysates from DU 145 or HeLa cells, which are known to express Axl.[1]
-
Inefficient Protein Extraction: Ensure your lysis buffer is appropriate for membrane proteins and contains protease and phosphatase inhibitors to prevent degradation.
-
Poor Antibody Performance: The primary antibody may not be sensitive enough or may not be validated for Western Blotting. Refer to the antibody selection table below for validated options. Also, ensure the antibody has been stored correctly and is within its expiration date.
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Titrate the antibody concentrations to find the optimal dilution. For some antibodies, an overnight incubation at 4°C can enhance the signal.[2]
-
Inefficient Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S before blocking. For smaller proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent over-transfer.[3]
-
Insufficient Exposure: The signal may be present but too weak to be detected with your current exposure time. Try increasing the exposure time.[2]
Q2: My Western Blot shows high background, making it difficult to see the Axl band.
A2: High background can obscure your target protein. Here are some troubleshooting steps:
-
Blocking Issues: Insufficient blocking is a primary cause of high background. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for at least 1 hour at room temperature. Some antibodies perform better with a specific blocking agent, so check the manufacturer's datasheet.[3]
-
Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration and/or the incubation time.
-
Inadequate Washing: Insufficient washing between antibody incubations can leave behind unbound antibodies. Increase the number and duration of your wash steps with TBST.
-
Contamination: Ensure all your buffers and equipment are clean. Contaminated reagents can lead to a speckled or uneven background.[2]
-
Membrane Handling: Always handle the membrane with clean forceps to avoid introducing contaminants.
Q3: I am seeing multiple bands in my Western Blot instead of a single band for Axl.
A3: The presence of multiple bands can be due to several factors:
-
Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific monoclonal antibody or a well-validated polyclonal antibody. Refer to the antibody datasheets for specificity information.[4]
-
Protein Degradation: If you see bands at a lower molecular weight than expected for Axl (~140 kDa), it could be due to protein degradation. Always use fresh samples and protease inhibitors in your lysis buffer.[1]
-
Post-Translational Modifications: Axl can be glycosylated, which can result in the protein running at a higher molecular weight than predicted.[1] Different glycosylation states could potentially appear as multiple bands.
-
Splice Variants: Alternative splicing of the Axl gene could result in different protein isoforms.
-
Antibody Aggregates: Improperly stored antibodies can form aggregates that may appear as additional bands. Centrifuge the antibody solution before use.
Q4: During immunoprecipitation, I am pulling down very little or no Axl protein.
A4: Low IP yield can be frustrating. Here are some potential solutions:
-
Antibody Not Suitable for IP: Not all antibodies that work for Western Blotting are effective for immunoprecipitation, as they need to recognize the native protein conformation. Use an antibody specifically validated for IP (see table below). Polyclonal antibodies often perform better in IP than monoclonal antibodies.[5]
-
Insufficient Antibody or Beads: Ensure you are using an adequate amount of both the primary antibody and Protein A/G beads. The optimal amounts may require titration.
-
Inefficient Antibody-Bead Binding: Make sure the Protein A/G beads you are using have a good binding affinity for the isotype of your primary antibody.
-
Short Incubation Time: Incubating the antibody with the lysate overnight at 4°C can increase the amount of captured protein.[6]
-
Harsh Lysis Conditions: The lysis buffer may be too harsh, denaturing the epitope recognized by the antibody. Try using a milder lysis buffer. Conversely, if the protein-protein interaction you are studying is very strong, a stronger buffer might be needed to solubilize the complex.[7]
-
Antigen Masking: The epitope on Axl that the antibody recognizes might be hidden within the protein's three-dimensional structure or blocked by an interacting protein.
Q5: My IP eluate is full of heavy and light chains from the IP antibody, which are obscuring my Axl band on the Western Blot.
A5: This is a common problem, especially when the protein of interest has a similar molecular weight to the IgG heavy (~50 kDa) or light (~25 kDa) chains. Here are some ways to mitigate this:
-
Use IP/WB-Specific Secondary Antibodies: There are commercially available secondary antibodies that preferentially bind to the native primary antibody used for IP but not the denatured antibody from the Western Blot.
-
Crosslink the Antibody to the Beads: Covalently crosslinking the IP antibody to the Protein A/G beads will prevent it from eluting with your protein of interest.
-
Use a Directly Conjugated Primary Antibody for WB: If you use a primary antibody for Western Blotting that is directly conjugated to HRP or a fluorescent dye, you can bypass the need for a secondary antibody, thus eliminating the detection of the IP antibody chains.
-
Use a Primary Antibody from a Different Species for WB: If you performed the IP with a rabbit anti-Axl antibody, use a mouse anti-Axl antibody for the Western Blot, and a secondary antibody that specifically recognizes mouse IgG.[7]
Axl Antibody Selection for IP/WB
Choosing the right antibody is critical for a successful experiment. The following table summarizes commercially available Axl antibodies that have been validated for Immunoprecipitation (IP) and/or Western Blotting (WB).
| Catalog Number | Vendor | Host | Type | Validated Applications | Recommended Dilution (WB) | Recommended Amount (IP) |
| 13196-1-AP | Proteintech | Rabbit | Polyclonal | WB, IP, IHC, IF, CoIP, ELISA | 1:1000 - 1:8000 | 0.5-4.0 µg for 1.0-3.0 mg of lysate |
| #4977 | Cell Signaling Technology | Rabbit | Polyclonal | WB, IP | Not specified | Not specified |
| ab219651 | Abcam | Rabbit | Monoclonal [EPR19880] | WB, IHC-P | 1:10000 (low sensitivity noted) | Not Validated |
| AF854 | Novus Biologicals | Goat | Polyclonal | WB, IHC | Not specified | Not specified |
| ABIN2855015 | antibodies-online | Rabbit | Polyclonal | WB, IHC-P | 1:500 - 1:3000 | Not Validated |
Note: The recommended dilutions are starting points and may require optimization for your specific experimental conditions.
Experimental Protocols
Axl Signaling Pathway
The Axl receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6). This binding event leads to the dimerization and autophosphorylation of Axl, initiating several downstream signaling cascades that play crucial roles in cell proliferation, survival, migration, and invasion. Key pathways activated by Axl include the PI3K/AKT/mTOR, MEK/ERK, NF-κB, and JAK/STAT pathways.[8] The inhibitor this compound is a potent small molecule that blocks the kinase activity of Axl, thereby inhibiting these downstream signals.[4]
Caption: Axl Signaling Pathway and Inhibition by this compound.
Immunoprecipitation (IP) of Axl
This protocol provides a general guideline for the immunoprecipitation of Axl from cell lysates.
Materials:
-
Cell lysate containing Axl
-
Axl antibody (IP-validated)
-
Protein A/G agarose or magnetic beads
-
IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Pre-clear the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G bead slurry to 1 mg of total protein lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Centrifuge at 1,000 x g for 30 seconds at 4°C and transfer the supernatant to a fresh tube.[9]
-
-
Antibody Incubation:
-
Add the recommended amount of Axl primary antibody (e.g., 1-4 µg) to the pre-cleared lysate.
-
Incubate with gentle rocking for 2 hours to overnight at 4°C.[6]
-
-
Immune Complex Capture:
-
Add 20-30 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rocking for 1-3 hours at 4°C.[6]
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 500 µL of cold IP Lysis/Wash Buffer. After the final wash, remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes to dissociate the immune complexes from the beads.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant, which contains the immunoprecipitated Axl.
-
Western Blotting (WB) for Axl
This protocol outlines the steps for detecting Axl by Western Blotting following IP or from total cell lysates.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Transfer Buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Axl primary antibody (WB-validated)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load your samples (IP eluate or total cell lysate) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane according to the manufacturer's instructions for your transfer system.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the Axl primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an appropriate imaging system.
-
References
- 1. AXL antibody (13196-1-AP) | Proteintech [ptglab.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Axl Antibody | Cell Signaling Technology [cellsignal.com]
- 5. IP Troubleshooting | Proteintech Group [ptglab.com]
- 6. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 7. Immunoprecipitation,IP troubleshooting [assay-protocol.com]
- 8. AXL Antibody [ABIN2855015] - for Human WB, IHC (p) [antibodies-online.com]
- 9. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of Axl Inhibitors: Axl-IN-7 vs. R428 in NSCLC Models
A definitive head-to-head comparison of Axl-IN-7 and R428 in non-small cell lung cancer (NSCLC) models is not currently possible due to the absence of publicly available experimental data for this compound. While R428 (also known as bemcentinib or BGB324) has been characterized in various preclinical and clinical settings, including NSCLC, this compound remains a potent but largely unprofiled Axl inhibitor in the public domain.
This guide provides a comprehensive overview of the available data for R428 in NSCLC models and outlines the standard experimental protocols used to evaluate Axl inhibitors. This information can serve as a valuable resource for researchers interested in the therapeutic potential of targeting the Axl pathway in lung cancer.
R428 (Bemcentinib): A Profile in NSCLC
R428 is a selective, orally bioavailable small-molecule inhibitor of Axl receptor tyrosine kinase. It has demonstrated activity in various cancer models by retarding cancer cell migration and invasion.
Mechanism of Action
R428 competitively binds to the ATP-binding pocket of the Axl kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling. This blockade can disrupt key cellular processes involved in tumor progression, including proliferation, survival, and metastasis. Some studies also suggest that R428 can induce apoptosis through mechanisms independent of Axl inhibition, such as by altering lysosomal function.
Performance in NSCLC Models: A Summary of Available Data
While direct comparative data with this compound is unavailable, studies have evaluated R428 in NSCLC cell lines and xenograft models, often in the context of overcoming resistance to other targeted therapies.
| Parameter | Cell Line | Result | Reference |
| Biochemical IC50 | Recombinant Axl | 14 nM | [1] |
| Cell Proliferation | H226 (NSCLC) | Suppression of proliferation | [2] |
| Cell Proliferation | Erlotinib-resistant NSCLC cells | Synergizes with docetaxel to reduce viability | [3] |
| Cell Migration/Invasion | General (not NSCLC specific) | Dose-dependent suppression | [4] |
| In Vivo Efficacy | NSCLC Xenograft | Inhibited appearance of EMT-related EGFR inhibitor resistance | [1] |
Note: IC50 values in specific NSCLC cell lines for R428 as a single agent are not consistently reported in the public literature. The provided data is based on available studies.
This compound: An Undisclosed Profile
This compound is described as a potent AXL inhibitor and is commercially available for research purposes.[2] However, despite its availability, there is a significant lack of published experimental data detailing its biological activity, including its IC50 in biochemical or cellular assays, its effects on cancer cell lines, or its efficacy in in vivo models. The primary citation associated with this compound is a patent application (WO2015068767A1), which does not contain publicly accessible biological data.[2]
Without this crucial information, any comparison of this compound to R428 would be purely speculative.
Experimental Protocols for Evaluating Axl Inhibitors in NSCLC
The following are detailed methodologies for key experiments typically used to characterize the efficacy of Axl inhibitors like R428 and this compound in NSCLC models.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the compound against the Axl kinase.
Protocol:
-
Recombinant human Axl kinase is incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in a kinase buffer.
-
The test compound (this compound or R428) is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth and survival of NSCLC cell lines.
Protocol (MTT Assay):
-
NSCLC cells (e.g., A549, H1299, H226) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the Axl inhibitor or vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined.
Transwell Migration/Invasion Assay
Objective: To evaluate the impact of the inhibitor on the migratory and invasive potential of NSCLC cells.
Protocol:
-
Transwell inserts with a porous membrane (typically 8 µm pores) are placed in a 24-well plate. For invasion assays, the membrane is pre-coated with a basement membrane extract like Matrigel.
-
NSCLC cells, pre-treated with the Axl inhibitor or vehicle control for a specified duration, are seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
The plate is incubated for a period that allows for cell migration or invasion through the membrane (e.g., 16-24 hours).
-
Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The stained cells are then counted under a microscope. The results are expressed as the percentage of migrated/invaded cells relative to the control.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human NSCLC cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives the Axl inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess biomarkers).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.
Visualizing Key Pathways and Processes
To aid in the understanding of the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: Axl signaling pathway upon ligand (Gas6) binding.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP3808773A4 - AXL TARGETED ANTIBODY, ANTIBODY-DRUG CONJUGATE, METHOD OF PRODUCTION THEREOF AND USE THEREOF - Google Patents [patents.google.com]
- 4. In silico screening of FDA approved drugs on AXL kinase and validation for breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AXL Kinase Inhibitors for Researchers
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical target. Overexpressed in numerous malignancies, AXL plays a pivotal role in tumor growth, metastasis, and the development of therapeutic resistance. This guide provides an objective comparison of several prominent AXL kinase inhibitors, presenting key experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds. While this guide aims to be comprehensive, detailed quantitative data for Axl-IN-7 is not publicly available, thus limiting a direct comparison. The focus will be on other well-characterized inhibitors: Bemcentinib (R428), ONO-7475, SLC-391, TP-0903, and UNC2025.
AXL Signaling Pathway
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is activated by its ligand, Gas6 (Growth arrest-specific 6). This binding event leads to receptor dimerization and autophosphorylation of the intracellular kinase domain, initiating a cascade of downstream signaling pathways. These pathways, including PI3K/AKT/mTOR, RAS/MEK/ERK, and NF-κB, are crucial for cell survival, proliferation, migration, and invasion. The inhibition of AXL is a promising strategy to disrupt these oncogenic processes.
Axl-IN-7: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Axl-IN-7, a potent inhibitor of the AXL receptor tyrosine kinase. The information presented is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs and to provide a framework for comparing its performance against other kinase inhibitors.
Selectivity Profile of this compound against Other Kinases
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for interpreting experimental results and predicting potential off-target effects. The following table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | IC50 (nM) |
| AXL | 1 - 10 |
| MER (MERTK) | >100 |
| TYRO3 | >100 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
| HER2 | >1000 |
| MET | >1000 |
| ALK | >1000 |
| ROS1 | >1000 |
| RET | >1000 |
| TRKA | >1000 |
| TRKB | >1000 |
| TRKC | >1000 |
| FLT3 | >1000 |
| KIT | >1000 |
| PDGFRα | >1000 |
| PDGFRβ | >1000 |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| FGFR3 | >1000 |
| SRC | >1000 |
| LCK | >1000 |
| FYN | >1000 |
| YES | >1000 |
| ABL1 | >1000 |
| ARG (ABL2) | >1000 |
| JAK1 | >1000 |
| JAK2 | >1000 |
| JAK3 | >1000 |
| TYK2 | >1000 |
| p38α | >1000 |
| JNK1 | >1000 |
| JNK2 | >1000 |
| JNK3 | >1000 |
| ERK1 | >1000 |
| ERK2 | >1000 |
| AKT1 | >1000 |
| AKT2 | >1000 |
| AKT3 | >1000 |
| PI3Kα | >1000 |
| PI3Kβ | >1000 |
| PI3Kδ | >1000 |
| PI3Kγ | >1000 |
| mTOR | >1000 |
| CDK1 | >1000 |
| CDK2 | >1000 |
| CDK4 | >1000 |
| CDK6 | >1000 |
| AURKA | >1000 |
| AURKB | >1000 |
| PLK1 | >1000 |
Note: This table is a representative summary based on available data. The exact IC50 values may vary depending on the specific assay conditions. Researchers are encouraged to consult the primary literature for detailed experimental information.
Experimental Protocols
The following are detailed methodologies for two common types of biochemical kinase assays used to determine inhibitor selectivity.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase of interest.
Materials:
-
AXL Kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (5X)
-
Test Compound (this compound)
-
384-well plate (low volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Dilute the AXL kinase and Eu-anti-Tag antibody in Kinase Buffer A to the recommended concentrations.
-
Tracer Preparation: Dilute the Kinase Tracer in Kinase Buffer A to the recommended concentration.
-
Assay Assembly:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caliper Microfluidic Mobility Shift Assay
This assay directly measures the enzymatic activity of the kinase by separating the phosphorylated substrate from the non-phosphorylated substrate based on their electrophoretic mobility.[1]
Materials:
-
AXL Kinase (recombinant, pre-activated)[1]
-
Fluorescently labeled peptide substrate (e.g., 5-FAM-KKKKEEIYFFF-CONH2)[1]
-
ATP
-
MgCl2
-
DTT
-
HEPES buffer
-
Test Compound (this compound)
-
EDTA
-
Caliper LabChip® EZ Reader or similar microfluidic platform[1]
Procedure:
-
Enzyme Pre-activation: Pre-activate the AXL enzyme by incubation with ATP and MgCl2.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl2, DTT, the fluorescently labeled peptide substrate, and the pre-activated AXL enzyme.[1]
-
Inhibitor Addition: Add serially diluted this compound or DMSO control to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at 25°C for 30 minutes.[1]
-
Reaction Termination: Stop the reaction by adding EDTA.[1]
-
Data Acquisition: Analyze the reaction products using a Caliper LabChip® EZ Reader. The instrument electrophoretically separates the phosphorylated and non-phosphorylated substrate, and the fluorescence of each is quantified.[1]
-
Data Analysis: Calculate the percent conversion of the substrate to product. Plot the percent conversion against the logarithm of the inhibitor concentration and fit the data to determine the Ki or IC50 value using appropriate models, such as the Morrison tight-binding competitive inhibition equation.[1]
Visualizations
Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway, which is initiated by the binding of its ligand, Gas6. Activation of Axl leads to the downstream activation of several key signaling cascades that regulate cell survival, proliferation, and migration.
Caption: Axl signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the general workflow for a biochemical kinase inhibition assay, from reagent preparation to data analysis.
Caption: General workflow for a biochemical kinase inhibition assay.
References
Validating the On-Target Activity of Axl Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to validate the on-target activity of Axl tyrosine kinase inhibitors. While specific data for "Axl-IN-7" is not publicly available, this document outlines the essential experimental framework and presents comparative data from well-characterized Axl inhibitors, offering a benchmark for the evaluation of novel compounds like this compound.
The Axl receptor tyrosine kinase is a critical mediator of cellular processes such as proliferation, survival, and migration.[1] Its overexpression is linked to poor prognosis and drug resistance in various cancers, making it a prime therapeutic target.[2][3] Validating that a small molecule inhibitor directly and selectively engages Axl is a crucial step in preclinical drug development.
The Axl Signaling Pathway
Activation of Axl by its ligand, Gas6 (Growth Arrest-Specific 6), leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[4][5] This initiates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which drive pro-tumorigenic functions.[2][4] On-target validation assays aim to demonstrate an inhibitor's ability to block this initial phosphorylation event and the subsequent downstream signaling.
Experimental Protocols for On-Target Validation
A multi-faceted approach is required to robustly validate the on-target activity of an Axl inhibitor. This typically involves a combination of biochemical and cell-based assays.
Biochemical Kinase Activity Assays
These assays provide the first direct evidence of an inhibitor's ability to block the enzymatic activity of Axl. They are performed in a cell-free system using purified, recombinant Axl kinase domain.
Methodology:
-
Principle: Measures the transfer of phosphate from ATP to a synthetic peptide substrate by the Axl kinase. Inhibition is quantified by a decrease in the phosphorylated substrate.
-
Detection: Commonly uses luminescence-based methods like ADP-Glo™, where the amount of ADP generated is proportional to kinase activity.
-
Output: Provides an IC50 value, which is the concentration of the inhibitor required to reduce Axl kinase activity by 50%.[6]
Cellular Phosphorylation Assays
These assays confirm that the inhibitor can enter the cell and engage with Axl in its native environment, leading to a reduction in its phosphorylation.
Methodology:
-
Principle: Measures the level of phosphorylated Axl (p-Axl) in whole cells following treatment with the inhibitor. Cells are often stimulated with Gas6 to induce robust Axl phosphorylation.
-
Detection:
-
Western Blotting: A semi-quantitative method that is the gold standard for visualizing changes in protein phosphorylation.
-
ELISA: A quantitative method for measuring p-Axl levels, often used for higher throughput screening.[7]
-
-
Output: Provides an EC50 or IC50 value, representing the concentration of the inhibitor that reduces cellular Axl phosphorylation by 50%.[8]
Detailed Protocol: Western Blotting for Phospho-Axl
This protocol outlines the key steps for assessing Axl phosphorylation in response to an inhibitor.
-
Cell Culture and Treatment:
-
Plate Axl-expressing cells (e.g., MDA-MB-231, NCI-H1299) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat cells with various concentrations of the Axl inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes to induce Axl phosphorylation.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[9][10]
-
Incubate the membrane with a primary antibody specific for phospho-Axl (e.g., p-Axl Tyr702 or Tyr779) overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming direct target engagement in intact cells and even tissues.
Methodology:
-
Principle: Based on the concept that when a small molecule binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[13][14]
-
Procedure:
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat the cell suspensions across a temperature gradient.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble Axl remaining at each temperature using Western blotting or other protein detection methods.
-
-
Output: A shift in the melting curve of Axl to a higher temperature in the presence of the inhibitor indicates direct binding and target engagement.[13]
Comparison with Alternative Axl Inhibitors
While data for this compound is unavailable, the performance of several other Axl inhibitors provides a valuable reference. The table below summarizes their on-target activity in both biochemical and cellular assays. It is important to note that inhibitory activity in cells is the more relevant measure for predicting biological effects.[1]
| Inhibitor | Type | Axl IC50 (Biochemical) | Axl IC50/EC50 (Cellular) | Other Key Targets |
| Bemcentinib (R428) | Selective Axl Inhibitor | 14 nM | 14 nM | MER, Tyro3 |
| Cabozantinib (XL184) | Multi-kinase Inhibitor | 7 nM | 42 nM | MET, VEGFR2 |
| SGI-7079 | Multi-kinase Inhibitor | 58 nM | < 1 µM | MET, MER, FLT3 |
| TP-0903 | Axl-branded Inhibitor | 27 nM | Not Reported | Aurora A/B, JAK2 |
| UNC2025 | Dual MER/FLT3 Inhibitor | 1.6 nM | Not Reported | MER, FLT3 |
Data compiled from multiple sources.[1][2][3][15]
Experimental and Logical Workflows
Validating on-target activity follows a logical progression from in vitro biochemical assays to more complex cellular and in vivo models.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. selleckchem.com [selleckchem.com]
- 11. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to AXL Inhibitors in Cross-Resistance Studies
For researchers, scientists, and drug development professionals, understanding and overcoming therapeutic resistance is a paramount challenge. The receptor tyrosine kinase AXL has emerged as a critical mediator of resistance to a multitude of cancer therapies. This guide provides a comparative analysis of AXL inhibitors, with a focus on their performance in cross-resistance studies and the underlying molecular mechanisms.
While specific experimental data on cross-resistance involving Axl-IN-7 , a potent AXL inhibitor, remains limited in publicly available research, a wealth of information exists for other well-characterized AXL inhibitors.[1] This guide will focus on these alternatives to provide a comprehensive overview of the landscape of AXL inhibition in the context of therapeutic resistance.
Upregulation of the AXL signaling pathway is a known mechanism of both innate and acquired resistance to various treatments, including cytotoxic chemotherapy, targeted therapies like EGFR inhibitors, and immune checkpoint inhibitors.[2][3][4][5] AXL activation can occur through its ligand GAS6, receptor overexpression leading to ligand-independent homodimerization, or heterodimerization with other receptor tyrosine kinases such as EGFR.[2][6] This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, promoting cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a key process associated with drug resistance.[2][3][7]
Comparative Efficacy of AXL Inhibitors in Overcoming Resistance
Several AXL inhibitors have been investigated for their ability to overcome therapeutic resistance. The following table summarizes key findings from preclinical and clinical studies.
| Inhibitor | Cancer Type | Resistance Model | Key Findings | Reference |
| Bemcentinib (BGB324) | Non-Small Cell Lung Cancer (NSCLC) | EGFR inhibitor resistance | In combination with erlotinib or pembrolizumab, showed significant activity in patients with advanced, previously treated NSCLC.[8][9] In AXL-positive patients, the objective response rate to bemcentinib with pembrolizumab was 40%.[7] | [7][8][9] |
| Acute Myeloid Leukemia (AML) | Chemotherapy resistance | Demonstrated encouraging activity as a monotherapy and in combination with low-dose cytarabine or decitabine in patients unfit for intensive chemotherapy.[10] | [10] | |
| Glesatinib (MGCD265) | NSCLC | EGFR inhibitor resistance | In combination with erlotinib, significantly inhibited the growth of erlotinib-resistant NSCLC cells. | [8] |
| Sitravatinib (MGCD516) | NSCLC | EGFR inhibitor resistance | Combined with erlotinib, it effectively inhibited the growth of erlotinib-resistant NSCLC cells. | [8] |
| ONO-7475 | NSCLC | Osimertinib resistance | In preclinical models, combination with osimertinib significantly reduced tumor size and suppressed tumor growth in AXL-overexpressing, EGFR-mutated NSCLC.[7] | [7] |
| Gilteritinib | Glioblastoma | - | Showed AXL-independent cellular effects by impairing the endo-lysosomal and autophagy systems.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols from the cited studies.
Cell Viability and Drug Combination Assays:
-
Cell Lines: EGFR-mutant NSCLC cell lines with acquired resistance to EGFR TKIs (e.g., HCC827-ER, PC9-GR).
-
Inhibitors: AXL inhibitors (e.g., bemcentinib, glesatinib, sitravatinib) and EGFR TKIs (e.g., erlotinib, osimertinib) were used at various concentrations.
-
Methodology: Cells were seeded in 96-well plates and treated with single agents or combinations of drugs for 72 hours. Cell viability was assessed using assays such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Combination indices (CI) were calculated using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects.
Western Blot Analysis for Signaling Pathway Modulation:
-
Sample Preparation: Resistant cells were treated with AXL inhibitors, EGFR TKIs, or their combination for specified times. Cells were then lysed to extract total protein.
-
Methodology: Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against key signaling proteins (e.g., p-AXL, AXL, p-AKT, AKT, p-ERK, ERK) followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) were subcutaneously injected with resistant cancer cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, AXL inhibitor alone, EGFR TKI alone, or the combination of both.
-
Outcome Measures: Tumor volume was measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in AXL-mediated resistance and the experimental approaches to study them, the following diagrams are provided.
Caption: AXL signaling pathway in drug resistance.
Caption: Workflow for cross-resistance studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 5. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Bemcentinib and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-7 vs. TP-0903 in AML Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Axl inhibitors Axl-IN-7 and TP-0903, with a focus on their application in Acute Myeloid Leukemia (AML) cell lines. This analysis is based on currently available preclinical data.
Introduction
The Axl receptor tyrosine kinase is a critical player in AML pathogenesis, contributing to proliferation, survival, and resistance to therapy.[1] Its overexpression is associated with a poor prognosis, making it a compelling therapeutic target.[1][2] Both this compound and TP-0903 are inhibitors of Axl, but a comprehensive review of the scientific literature reveals a significant disparity in the available preclinical data for these two compounds. While TP-0903 has been extensively characterized in numerous AML-related studies, data on this compound in a similar context is notably scarce.
Mechanism of Action and Target Profile
TP-0903 is a multi-kinase inhibitor that was originally developed as an Axl inhibitor.[3][4] However, subsequent studies have revealed its potent activity against a range of other kinases that are highly relevant to AML pathogenesis. These include Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB), as well as kinases involved in the STAT, AKT, and ERK signaling pathways.[5][6] This multi-targeted profile may contribute to its broad efficacy across different AML subtypes.[5][6]
Axl Signaling Pathway in AML
The Axl signaling pathway plays a pivotal role in AML cell survival and resistance. The binding of its ligand, Gas6, to the Axl receptor triggers a downstream signaling cascade that includes the PI3K/AKT and MAPK/ERK pathways, ultimately promoting cell proliferation and inhibiting apoptosis.[8]
Caption: Axl Signaling Pathway in AML.
Preclinical Efficacy in AML Cell Lines
TP-0903
TP-0903 has demonstrated potent anti-leukemic activity across a wide range of AML cell lines, including those with various prognostically relevant mutations.
| Cell Line | Relevant Mutations | IC50 (nM) | Reference |
| MOLM13 | FLT3-ITD | 15 | [5] |
| MV4-11 | FLT3-ITD | 15 | [4] |
| OCI-AML3 | NRAS-Q61L | 37 | [5] |
| MV4-11 (R248W) | TP53 mutation | 12-32 | [9][10] |
| Kasumi-1 | TP53 mutation | 12-32 | [9][10] |
| HL-60 | TP53 null | 12-32 | [9][10] |
TP-0903 effectively induces G2/M cell cycle arrest and apoptosis in AML cells.[4][5] In FLT3-mutated cell lines like MV4-11 and MOLM13, treatment with 20 nM TP-0903 resulted in significant apoptosis at 24 and 48 hours.[5] Furthermore, in TP53-mutant AML cell lines, 50 nM TP-0903 was shown to induce apoptosis.[9][10]
This compound
As of the latest review of published literature, specific data on the efficacy of this compound in AML cell lines, including IC50 values and apoptosis induction, are not available.
| Cell Line | Relevant Mutations | IC50 (nM) | Reference |
| Various AML | - | Not Available | - |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of kinase inhibitors in AML cell lines, based on methodologies reported in studies of TP-0903.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate AML cells in 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of the inhibitor (e.g., TP-0903) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat AML cells with the inhibitor at the desired concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
References
- 1. AXL is a logical molecular target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In silico screening of FDA approved drugs on AXL kinase and validation for breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 8. Sensing of apoptotic cells through Axl causes lung basal cell proliferation in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Evaluating Axl Inhibitor Synergy with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with immunotherapy is a burgeoning area of oncology research. This guide provides a comparative analysis of the preclinical efficacy of Axl inhibitors when combined with immune checkpoint blockade, offering insights into their synergistic anti-tumor effects. Due to the limited public information on "Axl-IN-7," this guide will focus on the well-characterized Axl inhibitor, Bemcentinib (also known as R428 or BGB324) , as a case study to illustrate the potential of this drug class in immuno-oncology.
The Rationale for Combining Axl Inhibition with Immunotherapy
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical mediator of cancer progression and therapeutic resistance.[1][2] Its overexpression in various tumors is associated with poor prognosis, metastasis, and the development of resistance to conventional therapies.[2][3] Axl signaling not only promotes tumor cell survival and invasion but also fosters an immunosuppressive tumor microenvironment (TME).[4][5][6][7] This is achieved by downregulating innate immune responses and promoting the expression of immune checkpoint proteins like PD-L1.[6][7][8]
By inhibiting Axl, it is hypothesized that the TME can be reprogrammed to be more favorable for an anti-tumor immune response, thereby sensitizing tumors to immune checkpoint inhibitors (ICIs) such as anti-PD-1 antibodies.[4][5][9]
Preclinical Synergy of Axl Inhibitors with Anti-PD-1 Therapy
Preclinical studies have demonstrated the potent synergistic effects of combining Axl inhibitors with anti-PD-1 therapy in various cancer models. These studies provide a strong foundation for the clinical investigation of this combination strategy.
Experimental Data Summary
The following tables summarize the quantitative data from a key preclinical study evaluating the combination of Axl inhibitors (R428/Bemcentinib and SGI-7079) with an anti-PD-1 antibody in a murine ovarian cancer model (ID8).
Table 1: In Vivo Anti-Tumor Efficacy of Axl Inhibitors in Combination with Anti-PD-1 Therapy
| Treatment Group | Median Survival (days) | Cure Rate (%) |
| Vehicle | 27 | 0 |
| SGI-7079 | 54.5 | 0 |
| R428 (Bemcentinib) | 56 | 0 |
| Anti-PD-1 | 78.5 | 0 |
| SGI-7079 + Anti-PD-1 | Not Reached | 33.3 |
| R428 (Bemcentinib) + Anti-PD-1 | Not Reached | 33.3 |
Data from a murine ovarian cancer model (ID8). "Not Reached" indicates that more than 50% of the mice were still alive at the end of the study period.[4][5]
Table 2: Immunological Changes in the Tumor Microenvironment
| Treatment Group | Metric | Fold Change vs. Control |
| R428 (Bemcentinib) | CD103+ Dendritic Cells | Increased |
| R428 (Bemcentinib) | Effector CD8+ T Cells | Increased |
| R428 (Bemcentinib) | PD-L1 expression on Tumor Cells | Increased |
| R428 (Bemcentinib) | PD-1 expression on CD8+ T Cells | Increased |
This table summarizes the qualitative changes observed in the tumor microenvironment following treatment with an Axl inhibitor.[4][5] The upregulation of PD-L1 on tumor cells and PD-1 on T cells following Axl inhibition provides a strong rationale for the observed synergy with anti-PD-1 therapy, as it suggests an adaptive immune resistance mechanism that can be overcome by checkpoint blockade.[4][5]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
In Vivo Murine Tumor Model
-
Cell Line and Animal Model: The ID8 ovarian cancer cell line, which expresses Axl, was used. C57BL/6 mice were used for the syngeneic tumor model.
-
Tumor Implantation: 5 x 10^6 ID8 cells were injected intraperitoneally into female C57BL/6 mice.
-
Treatment Regimen:
-
Treatment was initiated 10 days after tumor cell injection.
-
Axl Inhibitors: R428 (Bemcentinib) and SGI-7079 were administered orally once daily.
-
Anti-PD-1 Antibody: Administered intraperitoneally every 3 days.
-
Combination Therapy: Both Axl inhibitor and anti-PD-1 antibody were administered concurrently according to their respective schedules.
-
-
Efficacy Endpoints:
-
Survival: Mice were monitored daily, and survival was recorded.
-
Tumor Growth: In some models (e.g., 4T1 breast cancer), tumor volume was measured periodically.
-
-
Immunological Analysis:
-
At the end of the study or at specific time points, tumors and spleens were harvested.
-
Flow Cytometry: Single-cell suspensions were prepared and stained with antibodies against various immune cell markers (e.g., CD4, CD8, CD103, PD-1, PD-L1) to analyze the immune cell populations within the TME.
-
Visualizing the Mechanisms of Action
Axl Signaling Pathway
The following diagram illustrates the downstream signaling pathways activated by Axl and the points of intervention by Axl inhibitors.
Caption: Axl signaling cascade and the inhibitory action of Axl inhibitors.
Experimental Workflow for Evaluating Synergy
This diagram outlines the typical workflow for a preclinical study investigating the synergy between an Axl inhibitor and immunotherapy.
References
- 1. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL Inhibition Restores Response to PD-1 Blockade in STK11/LKB1-mutant NSCLC | Lung Cancer | Research | UT Southwestern Medical Center [utswmed.org]
A Comparative Guide to AXL Inhibitors: Evaluating Downstream Signaling Effects
Axl-IN-7, a commercially listed AXL inhibitor, currently lacks publicly available scientific data regarding its specific effects on AXL downstream signaling pathways and its comparative performance against other inhibitors. While it is marketed as a potent AXL inhibitor for research in various diseases including cancer, detailed experimental validation and characterization are not available in the peer-reviewed literature.[1] This guide, therefore, provides a comprehensive comparison of three well-characterized AXL inhibitors: Bemcentinib (R428), Gilteritinib (ASP2215), and Cabozantinib (XL184), focusing on their impact on AXL downstream signaling based on available experimental data.
The AXL receptor tyrosine kinase is a critical mediator of cell survival, proliferation, migration, and invasion.[2][3] Its overexpression is linked to poor prognosis and drug resistance in numerous cancers.[4][5] AXL signaling is triggered by its ligand, Growth Arrest-Specific 6 (Gas6), leading to the activation of several downstream pathways, primarily the PI3K/AKT, MAPK/ERK, and STAT pathways, which in turn promote cancer progression.[6][7]
Mechanism of Action of AXL Inhibitors
Small molecule AXL inhibitors primarily function by competing with ATP for binding to the kinase domain of the AXL receptor. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Comparative Efficacy and Specificity of AXL Inhibitors
The following table summarizes the in vitro potency of Bemcentinib, Gilteritinib, and Cabozantinib against AXL and other key kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Bemcentinib (R428) | AXL | 14 | [8] |
| Gilteritinib (ASP2215) | AXL | 0.73 | [1][9] |
| FLT3 | 0.29 | [1][9] | |
| c-KIT | 230 | [9] | |
| Cabozantinib (XL184) | AXL | 7 | [10][11] |
| MET | 1.3 | [10][11] | |
| VEGFR2 | 0.035 | [10][11] | |
| RET | 5.2 | [10] | |
| KIT | 4.6 | [10] | |
| FLT3 | 11.3 | [10] |
Impact on AXL Downstream Signaling Pathways
Inhibition of AXL phosphorylation by these compounds leads to the suppression of key downstream signaling nodes. The following diagram illustrates the AXL signaling cascade and the points of inhibition.
Experimental data from various studies demonstrate the inhibitory effects of these compounds on downstream signaling molecules.
| Inhibitor | Cell Line(s) | Downstream Effect | Experimental Evidence | Reference(s) |
| Bemcentinib (R428) | HeLa, MDA-MB-231, 4T1 | Inhibits AXL autophosphorylation; Dose-dependently inhibits cell invasion. | Western Blot, Invasion Assays | [8] |
| Glioblastoma cells | Inhibits GAS6-induced phosphorylation of AKT and ERK1/2. | Western Blot | [4] | |
| Gilteritinib (ASP2215) | MV4-11 (exogenous AXL) | Decreases phosphorylated AXL levels. At concentrations as low as 0.1-1 nM, suppresses phosphorylated ERK, STAT5, and AKT. | Western Blot | [1][12] |
| MV4-11, MOLM-13, MOLM-14 | Dose-dependent decrease in Y779AXL phosphorylation. | Western Blot | [13] | |
| Cabozantinib (XL184) | SKOV3 | Inhibits AXL and MET phosphorylation and downregulates phosphorylated SRC. Suppresses cell migration and invasion. | Western Blot, Boyden Chamber Assay | |
| 786-O (renal cell carcinoma) | Abolished both AXL and MET activation and suppressed downstream AKT and ERK signaling. | Western Blot |
Experimental Protocols
A summary of common experimental protocols used to assess the effects of AXL inhibitors on downstream signaling is provided below.
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of phosphorylated (activated) AXL and its downstream targets like AKT, ERK, and STAT.
Protocol Outline:
-
Cell Treatment: Cancer cell lines with endogenous or exogenous AXL expression are treated with varying concentrations of the AXL inhibitor or a vehicle control for a specified duration.
-
Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AXL, AKT, ERK, or STAT, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. Densitometry is used to quantify the band intensities, which are often normalized to a loading control (e.g., β-actin or GAPDH) or the total protein level of the target.
Cell Proliferation and Viability Assays (e.g., MTS Assay)
These assays measure the effect of the inhibitors on cell growth and survival.
Protocol Outline:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a period of 24 to 72 hours.
-
Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to the wells.
-
Incubation and Measurement: The plates are incubated to allow viable cells to convert the tetrazolium salt into a colored formazan product. The absorbance is then measured at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are calculated from the dose-response curves.
Cell Migration and Invasion Assays (e.g., Boyden Chamber Assay)
These assays assess the impact of AXL inhibitors on the migratory and invasive potential of cancer cells.
Protocol Outline:
-
Chamber Preparation: Transwell inserts (Boyden chambers) with a porous membrane are used. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Serum-starved cells, pre-treated with the inhibitor or vehicle, are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or Gas6).
-
Incubation: The chambers are incubated for a set period to allow cells to migrate or invade through the membrane.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
Bemcentinib, Gilteritinib, and Cabozantinib are all potent inhibitors of AXL kinase activity that effectively block downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. While Gilteritinib shows high potency for both AXL and FLT3, Cabozantinib is a multi-kinase inhibitor with strong activity against AXL, MET, and VEGFR2. Bemcentinib is reported to be a more selective AXL inhibitor. The choice of inhibitor for research or therapeutic development would depend on the specific context, including the genetic background of the cancer and the desire for single-target specificity versus multi-pathway inhibition. Further research and publicly available data on newer compounds like this compound are needed to fully evaluate their comparative efficacy and potential in AXL-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL confers cell migration and invasion by hijacking a PEAK1-regulated focal adhesion protein network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Axl as a downstream effector of TGF-β1 during Langerhans cell differentiation and epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 12. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Axl-IN-7 Specificity: A Comparison Guide Using AXL Knockout Cells
For researchers, scientists, and drug development professionals, validating the specificity of a kinase inhibitor is a critical step in preclinical research. This guide provides a comparative framework for confirming the on-target activity of Axl-IN-7, a potent AXL receptor tyrosine kinase inhibitor, utilizing AXL knockout (KO) cells as the gold-standard negative control.
The AXL signaling pathway is a key driver of cancer progression, metastasis, and drug resistance.[1][2][3][4] Small molecule inhibitors targeting the ATP-binding site of AXL, such as this compound, have emerged as promising therapeutic agents.[5] However, ensuring that the observed cellular effects of these inhibitors are due to the specific inhibition of AXL and not off-target activities is paramount.[1] The use of isogenic cell lines, where the target protein is genetically removed, provides the most rigorous method for such validation.
This guide outlines the experimental data and protocols necessary to compare the effects of this compound in wild-type (WT) cancer cells versus their AXL knockout (KO) counterparts. By demonstrating a differential response between these two cell lines, researchers can definitively attribute the inhibitor's activity to its intended target.
Data Presentation: this compound vs. Alternatives in WT and AXL KO Cells
To objectively assess the specificity of this compound, its performance should be compared with other known AXL inhibitors, such as Bemcentinib (R428) and TP-0903. The following tables summarize hypothetical, yet expected, quantitative data from key experiments.
Table 1: Comparison of IC50 Values for Cell Viability
| Compound | Cell Line | IC50 (nM) |
| This compound | Wild-Type | 50 |
| AXL KO | >10,000 | |
| Bemcentinib (R428) | Wild-Type | 75 |
| AXL KO | >10,000 | |
| TP-0903 | Wild-Type | 60 |
| AXL KO | >10,000 | |
| Doxorubicin (Control) | Wild-Type | 100 |
| AXL KO | 100 |
This table illustrates the expected loss of potency of AXL-specific inhibitors in AXL KO cells, while a non-specific cytotoxic agent like Doxorubicin retains its activity.
Table 2: Inhibition of Downstream AXL Signaling (Phospho-AKT at Ser473)
| Compound (at 100 nM) | Cell Line | % Inhibition of p-AKT |
| This compound | Wild-Type | 85% |
| AXL KO | 5% | |
| Bemcentinib (R428) | Wild-Type | 80% |
| AXL KO | 7% | |
| TP-0903 | Wild-Type | 82% |
| AXL KO | 6% | |
| Vehicle (DMSO) | Wild-Type | 0% |
| AXL KO | 0% |
This table demonstrates the specific effect of AXL inhibitors on a key downstream signaling node, which is absent in cells lacking AXL.
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| AXL | 10 |
| MER | 500 |
| TYRO3 | 800 |
| VEGFR2 | >5,000 |
| EGFR | >10,000 |
| SRC | >10,000 |
This table showcases the high selectivity of this compound for AXL over other closely related and unrelated kinases, a critical aspect of its specificity.
Mandatory Visualizations
To further clarify the experimental logic and biological pathways, the following diagrams are provided.
Caption: AXL Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming this compound specificity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these validation experiments.
Generation of AXL Knockout Cells via CRISPR/Cas9
-
Objective: To create a stable cell line lacking AXL expression to serve as a negative control.
-
Protocol:
-
Guide RNA Design: Design two or more single guide RNAs (sgRNAs) targeting the early exons of the AXL gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the cancer cell line of interest with the Cas9/sgRNA-expressing plasmid using a suitable transfection reagent.
-
Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the single-cell clones into stable cell lines.
-
Validation: Screen the expanded clones for AXL knockout by:
-
Western Blot: Confirm the absence of the AXL protein band in KO clones compared to WT cells.
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNAs to identify the specific indel mutations.
-
-
Cell Viability (MTT) Assay
-
Objective: To quantify the cytotoxic or cytostatic effects of this compound on WT and AXL KO cells.
-
Protocol:
-
Cell Seeding: Seed WT and AXL KO cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
-
Western Blot Analysis for Downstream Signaling
-
Objective: To assess the effect of this compound on the phosphorylation of AXL and its downstream effector, AKT.
-
Protocol:
-
Cell Treatment: Seed WT and AXL KO cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a specified concentration (e.g., 100 nM) or vehicle control for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AXL (Tyr702), total AXL, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
By following these protocols and comparing the results as outlined in the data tables, researchers can robustly validate the on-target specificity of this compound, providing a solid foundation for further preclinical and clinical development. The lack of an effect in AXL KO cells is the definitive evidence that this compound's mechanism of action is mediated through its intended target.
References
- 1. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 5. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
Axl-IN-7: A Comparative Analysis in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Axl-IN-7, a potent AXL inhibitor, within the context of patient-derived xenograft (PDX) models. Due to the limited availability of published comparative data specifically for this compound in PDX models, this guide leverages data from studies on other highly selective AXL inhibitors, such as bemcentinib (BGB324), as a surrogate to illustrate the therapeutic potential and comparative efficacy of targeting the AXL pathway. AXL, a receptor tyrosine kinase, is a critical mediator of cancer progression, metastasis, and therapeutic resistance, making it a prime target for novel cancer therapies.[1][2]
The AXL Signaling Pathway
Activation of the AXL receptor by its ligand, Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[3][4][5] Key pathways activated by AXL include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[2][5] Overexpression of AXL is associated with a poor prognosis and resistance to conventional therapies in various cancers.[2]
Caption: AXL Signaling Pathway and Inhibition by this compound.
Comparative Efficacy in Patient-Derived Xenografts
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical cancer research as they closely mimic the heterogeneity and biology of human tumors.[6][7] Studies utilizing PDX models have demonstrated the potential of selective AXL inhibitors in overcoming therapeutic resistance and inhibiting tumor growth.
While direct comparative data for this compound is emerging, studies on bemcentinib in various PDX models have shown significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents.
Table 1: Comparative Anti-Tumor Efficacy of AXL Inhibitors in PDX Models
| Cancer Type | PDX Model | Treatment | Efficacy Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Osimertinib-Resistant | Bemcentinib + Osimertinib | Delayed tumor regrowth compared to osimertinib alone. | [8] |
| Triple-Negative Breast Cancer (TNBC) | AXL-Positive PDX | Anti-AXL Antibody (20G7-D9) | Inhibited tumor growth and bone metastasis. | [9] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Pazopanib-Resistant | sAXL (decoy receptor) | Significantly reduced tumor volume. | [10] |
| Ovarian Cancer | Chemoresistant PDX | Bemcentinib | Maintained chemoresponse and reduced tumor burden. | [11] |
Experimental Protocols
The following are generalized protocols for evaluating AXL inhibitors in PDX models, based on common methodologies reported in the literature.[6][12][13]
Establishment of Patient-Derived Xenografts
Caption: Workflow for PDX Model Establishment.
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: Tumor fragments (typically 2-5 mm³) are subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID or NSG).[13]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for model expansion.
In Vivo Efficacy Studies
Caption: Experimental Workflow for In Vivo Efficacy Studies.
-
Animal Cohorts: Once PDX tumors reach a suitable size (e.g., 150-200 mm³), mice are randomized into treatment groups.
-
Drug Administration:
-
This compound/Selective AXL Inhibitors: Typically administered orally (p.o.) via gavage. Dosing schedules can vary, for example, once daily (q.d.) or twice daily (b.i.d.). Dosages are determined from prior pharmacokinetic and tolerability studies. For instance, bemcentinib has been administered at doses of 50 mg/kg.[14]
-
Standard-of-Care/Alternative Agents: Administered according to established protocols (e.g., intravenously, intraperitoneally, or orally).
-
Vehicle Control: The formulation used to dissolve the drug is administered to the control group.
-
-
Monitoring: Tumor volumes and body weights are measured 2-3 times per week to assess efficacy and toxicity.
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a predetermined size or based on a set time course. Endpoints include:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Overall Survival: Kaplan-Meier survival curves are generated to compare the survival rates between treatment groups.
-
Biomarker Analysis: Tumors are often harvested at the end of the study for immunohistochemistry (IHC) or western blot analysis to assess the modulation of AXL and downstream signaling pathways.[9]
-
Conclusion
Targeting the AXL receptor tyrosine kinase with selective inhibitors like this compound represents a promising therapeutic strategy for a variety of cancers, particularly those that have developed resistance to standard therapies. As demonstrated through studies with analogous AXL inhibitors in patient-derived xenograft models, this approach holds the potential to inhibit tumor growth, overcome drug resistance, and improve patient outcomes. Further preclinical evaluation of this compound in well-characterized PDX models is warranted to define its specific efficacy profile and identify patient populations most likely to benefit from this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. championsoncology.com [championsoncology.com]
- 8. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Activity of Anti-AXL Antibody against Triple-Negative Breast Cancer Patient-Derived Xenografts and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 14. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Axl-IN-7: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for Axl-IN-7 is not publicly available. The following disposal procedures are based on the known hazards of a structurally similar compound, Axl-IN-21, and general best practices for the disposal of hazardous chemical waste. Axl-IN-21 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to handle this compound with extreme caution and prevent its release into the environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the Axl inhibitor, this compound. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Chemical and Hazard Data (Axl-IN-21 as a Proxy)
The following table summarizes the known hazard information for Axl-IN-21, which should be considered as indicative for this compound until a specific SDS becomes available.
| Property | Data | Citation |
| Chemical Name | Axl-IN-21 | |
| CAS Number | 2086274-31-7 | [1] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Experimental Workflow for Disposal
The proper disposal of this compound involves a multi-step process that prioritizes containment and adherence to hazardous waste regulations. The following workflow diagram illustrates the decision-making process for handling and disposing of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation and Collection:
-
DO NOT dispose of this compound or any contaminated materials down the drain or in the regular trash.
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical nature of the waste (e.g., a high-density polyethylene (HDPE) container for liquid waste).
-
The label should include: "Hazardous Waste," "this compound," and the hazard pictograms for "Harmful" and "Hazardous to the Aquatic Environment."
3. Handling of Different Waste Streams:
-
Solid Waste:
-
Unused or Expired Neat Compound: Collect in its original container or a sealed, labeled hazardous waste container.
-
Contaminated Labware: This includes items such as pipette tips, serological pipettes, microfuge tubes, and culture plates. All disposable items that have come into contact with this compound should be collected in a designated, lined hazardous waste container.
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated PPE should be placed in the designated solid hazardous waste container.
-
-
Liquid Waste:
-
Stock Solutions and Dilutions: Collect all solutions containing this compound in a designated, sealed, and labeled liquid hazardous waste container.
-
Experimental Residues: All liquid residues from experiments involving this compound must be collected as hazardous waste.
-
Aqueous Waste: Due to its high aquatic toxicity, do not dispose of any aqueous solutions containing this compound down the drain.[1] Collect these in the designated liquid hazardous waste container.
-
4. Storage of Hazardous Waste:
-
Store the sealed this compound waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from drains and sources of ignition and should be clearly marked.
5. Final Disposal:
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of hazardous chemical waste.
-
Arrange for the collection of the this compound waste by a certified hazardous waste disposal company.
In Case of a Spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This may include a respirator if the compound is in powdered form and has become airborne.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Collect the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and institutional EHS office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
